molecular formula C9H8O2 B1217632 p-Coumaraldehyde CAS No. 20711-53-9

p-Coumaraldehyde

Katalognummer: B1217632
CAS-Nummer: 20711-53-9
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: CJXMVKYNVIGQBS-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(e)-3-(4-Hydroxyphenyl)-2-propenal, also known as p-hydroxycinnamaldehyde or p-coumaraldehyde, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal (e)-3-(4-Hydroxyphenyl)-2-propenal exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (e)-3-(4-hydroxyphenyl)-2-propenal is primarily located in the cytoplasm (e)-3-(4-Hydroxyphenyl)-2-propenal can be biosynthesized from cinnamaldehyde. Outside of the human body, (e)-3-(4-hydroxyphenyl)-2-propenal can be found in a number of food items such as onion-family vegetables, turmeric, rosemary, and butternut. This makes (e)-3-(4-hydroxyphenyl)-2-propenal a potential biomarker for the consumption of these food products.
4-hydroxycinnamaldehyde is a cinnamaldehyde that is (E)-cinnamaldehyde substituted at position 4 on the phenyl ring by a hydroxy group. It has a role as an apoptosis inducer, an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a plant metabolite. It derives from an (E)-cinnamaldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXMVKYNVIGQBS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314202
Record name trans-p-Coumaraldehyde
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Coumaraldehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20711-53-9
Record name trans-p-Coumaraldehyde
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Record name trans-p-Coumaraldehyde
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Record name 4-hydroxycinnamaldehyde
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Record name p-Coumaraldehyde
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

p-Coumaraldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Coumaraldehyde: Chemical Properties and Structure

Introduction

This compound, systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, is an organic compound belonging to the cinnamaldehyde family.[1] It is a key intermediate in the phenylpropanoid pathway in plants, a metabolic route responsible for the biosynthesis of a wide array of phenolic compounds, including lignin, flavonoids, and coumarins.[1] Structurally, it is characterized by a benzene ring substituted with a hydroxyl group at the para position and an acrylic aldehyde group.[1] This compound and its derivatives are of significant interest to researchers in medicinal chemistry, materials science, and plant biology due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Structure

The structure of this compound features a conjugated system comprising a phenyl ring, a carbon-carbon double bond, and a carbonyl group, which is responsible for its chemical reactivity and spectroscopic properties.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaraldehyde This compound pCoumaroylCoA->pCoumaraldehyde CCR Other Phenylpropanoids Other Phenylpropanoids pCoumaroylCoA->Other Phenylpropanoids pCoumarylAlc p-Coumaryl Alcohol pCoumaraldehyde->pCoumarylAlc CAD Lignin Lignin (H-unit) pCoumarylAlc->Lignin

References

An In-depth Technical Guide to (E)-3-(4-hydroxyphenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-hydroxyphenyl)prop-2-enal, a phenolic compound belonging to the cinnamaldehyde family, is a molecule of significant interest in the fields of phytochemistry, pharmacology, and materials science.[1] It is a key intermediate in the biosynthesis of lignin and other phenylpropanoids in plants.[2][3][4] This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, biosynthesis, and biological activities, along with detailed experimental protocols for its synthesis and bioactivity assessment.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (E)-3-(4-hydroxyphenyl)prop-2-enal .[5]

It is also widely known by several synonyms:

  • p-Coumaraldehyde[6]

  • 4-Hydroxycinnamaldehyde[6]

  • trans-p-Coumaraldehyde[5]

  • 3-(4-Hydroxyphenyl)-2-propenal[6]

  • p-Hydroxycinnamaldehyde[6]

  • (2E)-3-(4-hydroxyphenyl)prop-2-enal[5]

Physicochemical and Biological Properties

A summary of the key physicochemical and reported biological activities of (E)-3-(4-hydroxyphenyl)prop-2-enal is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₂[6]
Molecular Weight 148.16 g/mol [6]
Melting Point 140 °C[5][7]
pKa (Strongest Acidic) 9.05 (Predicted)[1]
logP 1.67 (Predicted)[1]
Water Solubility 2.17 g/L (Predicted)[1]
Biological Activity Antioxidant, Antimicrobial, Anticancer[6][8][9]

Biosynthesis: The Phenylpropanoid Pathway

(E)-3-(4-hydroxyphenyl)prop-2-enal is synthesized in plants via the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of secondary metabolites.[4][10] The pathway starts with the amino acid phenylalanine.[4]

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCoumaric p-Coumaric acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaraldehyde (E)-3-(4-hydroxyphenyl)prop-2-enal (this compound) pCoumaroylCoA->pCoumaraldehyde CCR pCoumarylAlcohol p-Coumaryl alcohol pCoumaraldehyde->pCoumarylAlcohol CAD Lignin Lignin pCoumarylAlcohol->Lignin ...

Biosynthesis of (E)-3-(4-hydroxyphenyl)prop-2-enal.

Key Enzymes in the Pathway: [11]

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • CCR: Cinnamoyl-CoA reductase

  • CAD: Cinnamyl alcohol dehydrogenase

Experimental Protocols

Synthesis of (E)-3-(4-hydroxyphenyl)prop-2-enal

A reported method for the synthesis of 4-hydroxycinnamaldehydes involves a two-step process from the corresponding 4-hydroxycinnamic acid.[12]

Step 1: Formation of the Weinreb Amide

  • To a solution of p-coumaric acid in a suitable aprotic solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Purify the resulting Weinreb amide by column chromatography on silica gel.

Step 2: Reduction to the Aldehyde

  • Dissolve the purified Weinreb amide in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the cooled solution. The stoichiometry of the reducing agent is critical to prevent over-reduction to the alcohol.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of a quenching agent, such as methanol or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield pure (E)-3-(4-hydroxyphenyl)prop-2-enal.

Biological Activity Assays

This assay evaluates the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of Reagents:

    • Prepare a stock solution of (E)-3-(4-hydroxyphenyl)prop-2-enal in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should have a deep purple color.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound to separate wells.

    • Add the DPPH solution to each well.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

This method assesses the ability of the compound to inhibit the growth of microorganisms.

  • Preparation of Materials:

    • Prepare sterile nutrient agar plates.

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Prepare a stock solution of (E)-3-(4-hydroxyphenyl)prop-2-enal in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

    • Aseptically create wells in the agar using a sterile cork borer.

    • Add a specific volume of the test compound solution to each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours).

  • Measurement and Analysis:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

    • A larger zone of inhibition indicates greater antimicrobial activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., A549, H1299) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of (E)-3-(4-hydroxyphenyl)prop-2-enal in the culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test compound to the wells.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.[13]

Conclusion

(E)-3-(4-hydroxyphenyl)prop-2-enal is a versatile molecule with a well-defined role in plant biochemistry and promising biological activities. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this compound. The detailed protocols and compiled data are intended to facilitate further investigation into its therapeutic and industrial potential.

References

p-Coumaraldehyde: A Comprehensive Technical Guide to its Natural Sources and Botanical Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaraldehyde is a key phenolic compound and a central intermediate in the phenylpropanoid pathway, serving as a precursor to monolignols, particularly the p-hydroxyphenyl (H) units of lignin. Its presence and concentration in the plant kingdom are of significant interest due to its roles in plant defense, cell wall structure, and as a potential biomarker. This technical guide provides an in-depth overview of the natural sources and botanical distribution of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Introduction

This compound, a hydroxycinnamaldehyde, is a pivotal molecule in plant secondary metabolism.[1] It is synthesized from the amino acid L-phenylalanine via the general phenylpropanoid pathway.[1] As a direct precursor to p-coumaryl alcohol, it plays a crucial role in the biosynthesis of lignin, a complex polymer essential for structural support in vascular plants.[2] Beyond its structural role, this compound and its derivatives are involved in plant responses to biotic and abiotic stress.[2] This guide aims to consolidate the current knowledge on the natural occurrence and distribution of this compound across the plant kingdom, providing a valuable resource for researchers in phytochemistry, plant biology, and drug discovery.

Botanical Distribution of this compound

The distribution of this compound is widespread across the plant kingdom, although its concentration can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. It is often found in low concentrations or as a transient intermediate, making its detection and quantification challenging. However, it has been identified in various angiosperms and gymnosperms.

Angiosperms

This compound has been detected in a range of angiosperm families, often in response to stress.

  • Cucurbitaceae: Cucumber (Cucumis sativus) is a well-studied model for stress-induced accumulation of this compound. Treatment of cucumber hypocotyls with pectinase, simulating a pathogen attack, leads to a significant increase in this compound levels.[2][3] It has also been observed in the fruits of squash.[3]

  • Other Angiosperms: While not quantified, this compound has been detected in various other angiosperms, including:

    • Spearmint (Mentha spicata)[4]

    • White mustard (Sinapis alba)[4]

    • Lemon verbena (Aloysia triphylla)[4]

    • Sour cherry (Prunus cerasus)[4]

    • Arctic blackberry (Rubus arcticus)[4]

Gymnosperms

In gymnosperms, this compound is primarily associated with lignin biosynthesis.

  • Pinaceae: This family, which includes pines and spruces, utilizes this compound as a precursor for the H-units in their lignin.[5]

Quantitative Data on this compound Content

Quantitative data for this compound is limited due to its typically low abundance and transient nature. The most comprehensive quantitative analysis has been performed on stress-induced cucumber seedlings.

Plant SpeciesFamilyTissueConditionThis compound Concentration (µg/g fresh weight)Reference
Cucumis sativusCucurbitaceaeHypocotylsUntreatedNot detected or weakly present[2]
Cucumis sativusCucurbitaceaeHypocotylsPectinase-treated (24h)~20[2][3]
Cucumis sativusCucurbitaceaeHypocotylsPectinase-treated (48h)Increased ~78-fold over untreated[2]

Biosynthesis of this compound

This compound is synthesized through the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway starts with the deamination of L-phenylalanine and proceeds through a series of enzymatic reactions.

This compound Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe:e->Cin:w Phenylalanine ammonia-lyase pCoumaric p-Coumaric acid Cin:e->pCoumaric:w Cinnamate 4-hydroxylase pCoumaroylCoA p-Coumaroyl-CoA pCoumaric:e->pCoumaroylCoA:w 4-Coumarate: CoA ligase pCoumaraldehyde This compound pCoumaroylCoA:e->pCoumaraldehyde:w Cinnamoyl-CoA reductase pCoumarylOH p-Coumaryl alcohol pCoumaraldehyde:e->pCoumarylOH:w Cinnamyl alcohol dehydrogenase Lignin H-Lignin pCoumarylOH:e->Lignin:w PAL PAL C4H C4H FourCL 4CL CCR CCR CAD CAD Extraction_Workflow Start Plant Material (Fresh or Lyophilized) Grind Grind to a fine powder in liquid nitrogen Start->Grind Extract Extract with 80% Methanol (containing 0.1% formic acid) Grind->Extract Centrifuge Centrifuge to pellet debris Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Filter Filter through 0.2 µm filter Supernatant->Filter Analysis UPLC-MS/MS Analysis Filter->Analysis

References

An In-depth Technical Guide to the p-Coumaraldehyde Biosynthesis Pathway in Higher Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of p-Coumaraldehyde is a critical branch of the general phenylpropanoid pathway in higher plants. This pathway is not only fundamental for the synthesis of lignin, a major component of the plant cell wall, but also serves as a precursor for a wide array of secondary metabolites with significant biological activities.[1] Understanding the intricacies of the this compound biosynthesis pathway, including its enzymatic steps, regulation, and metabolic flux, is paramount for applications in agriculture, biofuel production, and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core pathway, detailed experimental protocols for its study, and quantitative data to support further research and development.

The Core Biosynthesis Pathway

The synthesis of this compound begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. This pathway is a segment of the larger monolignol biosynthesis pathway, which produces the precursors for lignin.[2]

The key enzymatic steps leading to this compound are:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the deamination of L-phenylalanine to form trans-cinnamic acid.[3][4]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[5][6]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA. This step is a crucial branch point in phenylpropanoid metabolism.[4][7]

  • Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the first committed step in the monolignol-specific branch of the pathway, reducing p-coumaroyl-CoA to this compound.[8][9]

Following its synthesis, this compound can be further reduced by Cinnamyl Alcohol Dehydrogenase (CAD) to p-coumaryl alcohol, a primary monolignol.[10]

Pathway Visualization

pCoumaraldehyde_Biosynthesis cluster_main_pathway This compound Biosynthesis Pathway L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde This compound p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_Alcohol p-Coumaryl Alcohol p_Coumaraldehyde->p_Coumaryl_Alcohol CAD

Core enzymatic steps in the biosynthesis of this compound.

Quantitative Data

The efficiency and substrate preference of the enzymes in the this compound biosynthesis pathway are critical for understanding the metabolic flux towards this compound. The following tables summarize key quantitative data from various studies.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes
EnzymePlant SpeciesSubstrateKm (µM)Reference
PAL Cyathobasis fruticulosaL-Phenylalanine-[11]
4CL Populus trichocarpa x P. deltoidesp-Coumaric Acid-[12]
Caffeic Acid-[12]
Ferulic Acid-[12]
CCR Triticum aestivumFeruloyl-CoA-[13]
Morus alba (MaCCR1)Feruloyl-CoA2.8 ± 0.3[14]
Sinapoyl-CoA5.3 ± 0.5[14]
CAD Nicotiana tabacumConiferaldehyde0.3[15]
Coniferyl alcohol12[15]
Striga hermonthica (CADa)Cinnamyl alcohol400[16]
F5H Arabidopsis thalianaConiferaldehyde1.1 ± 0.2[17]
Coniferyl alcohol2.2 ± 0.3[17]
Ferulic Acid130 ± 20[17]

Note: '-' indicates data was mentioned but a specific value was not provided in the abstract.

Table 2: Metabolite Concentrations in Cucumber Hypocotyls After Pectinase Treatment
MetaboliteTreatmentConcentration (µg/g Fresh Weight)
This compound Untreated~0.1
24h Pectinase~2.5
48h Pectinase~7.8
Coniferaldehyde Untreated~0.05
24h Pectinase~0.1
48h Pectinase~0.15
Sinapaldehyde Untreated~0.02
24h Pectinase~0.05
48h Pectinase~0.08
p-Coumaric Acid Untreated~1.5
24h Pectinase~3.5
48h Pectinase~4.0
Ferulic Acid Untreated~0.8
24h Pectinase~1.2
48h Pectinase~1.5
Caffeic Acid Untreated~0.2
24h Pectinase~0.4
48h Pectinase~0.5
Sinapic Acid Untreated~0.1
24h Pectinase~0.2
48h Pectinase~0.25

Data extracted and estimated from graphical representations in:[18]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is essential for studying the this compound biosynthesis pathway. The following are detailed protocols for key experiments.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[3][19]

Workflow Visualization:

PAL_Assay_Workflow cluster_workflow PAL Activity Assay Workflow start Start: Plant Tissue Homogenization centrifugation Centrifugation (10,000 x g, 10 min, 4°C) start->centrifugation supernatant Collect Supernatant (Crude Enzyme Extract) centrifugation->supernatant reaction_setup Prepare Reaction Mixture: - Reagent I - Reagent II (L-phenylalanine) - Enzyme Extract supernatant->reaction_setup incubation Incubate (30°C, 30 min) reaction_setup->incubation stop_reaction Stop Reaction with Reagent III (e.g., HCl) incubation->stop_reaction measurement Measure Absorbance at 290 nm stop_reaction->measurement calculation Calculate PAL Activity measurement->calculation end End calculation->end

Workflow for the spectrophotometric assay of PAL activity.

Materials:

  • Extraction Buffer (e.g., 0.1 M Tris-HCl, pH 8.8)[3]

  • Reagent I (Buffer)[19]

  • Reagent II (L-phenylalanine solution)[19]

  • Reagent III (Stop solution, e.g., 6 M HCl)[3]

  • Spectrophotometer or microplate reader

  • Refrigerated centrifuge

Procedure:

  • Enzyme Extraction:

    • Homogenize ~0.1 g of plant tissue in 1 mL of ice-cold Extraction Buffer.[19]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[19]

    • Collect the supernatant, which contains the crude enzyme extract. Keep on ice.[19]

  • Assay:

    • Preheat the spectrophotometer to 30°C and set the wavelength to 290 nm.[19]

    • In a microcuvette or 96-well UV-transparent plate, prepare a reaction mixture containing Reagent I and Reagent II.[19]

    • Initiate the reaction by adding a small volume (e.g., 5 µL) of the crude enzyme extract.[19]

    • For the blank, add extraction buffer instead of the enzyme extract.

    • Incubate the reaction at 30°C for 30 minutes.[19]

    • Stop the reaction by adding Reagent III.[19]

    • Measure the absorbance at 290 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = Asample - Ablank).

    • Use the molar extinction coefficient of trans-cinnamic acid to determine the amount of product formed and calculate the enzyme activity.[3]

Protocol 2: 4-Coumarate:CoA Ligase (4CL) Activity Assay

This continuous spectrophotometric assay monitors the formation of p-coumaroyl-CoA.[7][20]

Materials:

  • Extraction Buffer[20]

  • Assay Reagents (Reagent I, II, III, IV, V from a commercial kit or prepared individually: Tris-HCl buffer, MgCl2, ATP, p-coumaric acid, Coenzyme A)[7][20]

  • Spectrophotometer

  • Refrigerated centrifuge

Procedure:

  • Enzyme Extraction:

    • Homogenize ~0.1 g of tissue in 1 mL of ice-cold Extraction Buffer.[20]

    • Centrifuge at 8,000 x g for 10 minutes at 4°C.[20]

    • Collect the supernatant (crude enzyme extract).[20]

  • Assay:

    • Preheat the spectrophotometer and set the wavelength to 333 nm.[20]

    • Prepare a working solution by mixing the assay reagents according to the kit instructions or established protocols.[7][20]

    • Add the working solution and the crude enzyme extract to a cuvette.

    • Start the reaction by adding Coenzyme A.

    • Monitor the increase in absorbance at 333 nm over time.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of p-coumaroyl-CoA to calculate the enzyme activity.

Protocol 3: Quantification of this compound and Other Phenylpropanoids by LC-MS/MS

This protocol provides a sensitive and specific method for the quantification of this compound and related metabolites.[4][21]

Workflow Visualization:

LCMS_Workflow cluster_workflow LC-MS/MS Quantification Workflow start Start: Plant Tissue Collection and Freezing extraction Metabolite Extraction (e.g., 75% Methanol, 65°C) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection lc_separation Liquid Chromatography (LC) Separation (e.g., C18 column) supernatant_collection->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis: - Peak Integration - Quantification using Standard Curves ms_detection->data_analysis end End: Metabolite Concentrations data_analysis->end

General workflow for the quantification of phenylpropanoids using LC-MS/MS.

Materials:

  • Liquid nitrogen

  • Extraction solvent (e.g., 75% methanol)[22]

  • Vortex mixer

  • Heated shaker

  • Centrifuge

  • LC-MS/MS system with a C18 column[21]

  • Authentic standards for this compound and other target metabolites

Procedure:

  • Sample Preparation and Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract a known weight of the powder with the extraction solvent (e.g., at 65°C with vortexing).[21]

    • Centrifuge to pellet the debris and collect the supernatant.[22]

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable gradient on a C18 column.[21]

    • Detect and quantify the target metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Generate standard curves using authentic standards.

    • Calculate the concentration of each metabolite in the original sample.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, including gene expression and enzyme activity. Abiotic and biotic stresses, such as wounding or pathogen attack, can lead to the upregulation of genes encoding the pathway enzymes, resulting in an increased flux towards this compound and other phenylpropanoids as part of the plant's defense response.[18][23]

Signaling Pathway Visualization

Stress_Signaling_Pathway cluster_signaling Simplified Stress-Induced Signaling Stress Biotic/Abiotic Stress (e.g., Wounding, Elicitors) Signal_Perception Signal Perception Stress->Signal_Perception Signal_Transduction Signal Transduction Cascade (e.g., Kinase Cascades, ROS) Signal_Perception->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Upregulation of Phenylpropanoid Pathway Genes (PAL, C4H, 4CL, CCR) Transcription_Factors->Gene_Expression Enzyme_Synthesis Increased Synthesis of Pathway Enzymes Gene_Expression->Enzyme_Synthesis Metabolite_Accumulation Increased this compound Biosynthesis Enzyme_Synthesis->Metabolite_Accumulation

A simplified model of a stress-induced signaling cascade leading to increased this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway is a cornerstone of secondary metabolism in higher plants, with profound implications for plant biology and biotechnology. This technical guide provides a foundational understanding of the core pathway, presents critical quantitative data, and offers detailed experimental protocols for its investigation. For researchers, scientists, and drug development professionals, a thorough grasp of this pathway is essential for harnessing the vast potential of plant-derived phenylpropanoids. Further research, particularly in the areas of metabolic flux analysis and the elucidation of regulatory networks, will continue to unveil new opportunities for the targeted manipulation of this vital metabolic route.

References

The Role of p-Coumaraldehyde as a Precursor in Lignin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural rigidity, hydrophobicity to the vascular system, and a barrier against pathogens.[1] The biosynthesis of lignin proceeds via the phenylpropanoid pathway, culminating in the polymerization of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These precursors give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively.[1][2] p-Coumaraldehyde occupies a critical branch point in this pathway; it is the direct precursor to p-coumaryl alcohol and the foundational aldehyde for the H-lignin biosynthetic branch.[3] While H-lignin is typically a minor component in most plants, its study and the role of its precursors are vital for understanding lignin's structural diversity and plasticity.[4]

This technical guide provides an in-depth examination of this compound's function in lignin biosynthesis. It details the core metabolic pathways, presents quantitative data on enzyme kinetics and lignin composition, and offers detailed experimental protocols for the analysis of this compound and related lignin components.

Lignin Biosynthesis Pathway: The Central Role of this compound

The journey from the amino acid phenylalanine to the monolignols is a multi-step enzymatic cascade. This compound is formed from p-coumaroyl-CoA in a reaction catalyzed by Cinnamoyl-CoA Reductase (CCR).[5] This is considered the first committed step in the monolignol-specific branch of the pathway.[6] Subsequently, this compound is reduced to p-coumaryl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD).[7] This alcohol is then transported to the cell wall for oxidative polymerization into H-lignin. The pathway can then diverge, with further hydroxylation and methylation steps leading to the synthesis of the G and S monolignols from precursors downstream of p-coumaroyl-CoA.[3]

Downregulation or mutation of CAD enzymes can lead to an accumulation of hydroxycinnamaldehydes, including this compound, which can then be directly incorporated into the lignin polymer.[8][9][10] This results in a lignin structure with altered properties, such as an increased aldehyde content, which is of significant interest for biomass and biofuel research.[9][10]

Lignin_Biosynthesis_Pathway PAL Phenylalanine Cinnamic Cinnamic Acid PAL->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaraldehyde This compound pCoumaroylCoA->pCoumaraldehyde CCR (Cinnamoyl-CoA Reductase) GS_Pathway To G and S Lignin Precursors (via Caffeoyl-CoA, Feruloyl-CoA, etc.) pCoumaroylCoA->GS_Pathway pCoumaryl_Alcohol p-Coumaryl Alcohol (H-monolignol) pCoumaraldehyde->pCoumaryl_Alcohol CAD (Cinnamyl Alcohol Dehydrogenase) Aldehyde_Lignin Aldehyde-Rich Lignin (via radical coupling) pCoumaraldehyde->Aldehyde_Lignin CAD deficiency H_Lignin H-Lignin pCoumaryl_Alcohol->H_Lignin Peroxidases/ Laccases Coniferaldehyde Coniferaldehyde GS_Pathway->Coniferaldehyde Sinapaldehyde Sinapaldehyde GS_Pathway->Sinapaldehyde Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD Coniferaldehyde->Aldehyde_Lignin G_Lignin G-Lignin Coniferyl_Alcohol->G_Lignin Peroxidases/ Laccases Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_Alcohol CAD Sinapaldehyde->Aldehyde_Lignin S_Lignin S-Lignin Sinapyl_Alcohol->S_Lignin Peroxidases/ Laccases

Figure 1. Simplified Lignin Biosynthesis Pathway.

Quantitative Data

The efficiency of this compound synthesis and conversion is dictated by the kinetic properties of CCR and CAD enzymes, which vary between plant species and isoforms. Similarly, the final composition of lignin reflects the metabolic flux through different branches of the pathway.

Table 1: Enzyme Kinetic Parameters for CCR and CAD Isoforms

This table summarizes the kinetic parameters of Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) with this compound and related substrates from various plant species. The Michaelis constant (Km) indicates substrate affinity (lower is higher), while the catalytic constant (kcat) represents the turnover rate.

EnzymeSpeciesSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
AtCCR1Arabidopsis thalianap-Coumaroyl-CoA1.8 ± 0.32.5 ± 0.11.39[11]
AtCCR1Arabidopsis thalianaFeruloyl-CoA2.4 ± 0.312.3 ± 0.45.12[11]
AtCCR1Arabidopsis thalianaSinapoyl-CoA1.4 ± 0.21.6 ± 0.051.14[11]
MtCCR2Medicago truncatulap-Coumaroyl-CoA23.3 ± 1.7--[12]
MtCCR1Medicago truncatulaFeruloyl-CoA3.5 ± 0.2--[12]
SbCAD2Sorghum bicolorThis compound14.7 ± 1.6134.4 ± 4.49.1[7]
SbCAD2Sorghum bicolorConiferaldehyde15.3 ± 1.2151.7 ± 4.59.9[7]
SbCAD2Sorghum bicolorSinapaldehyde9.4 ± 0.9108.4 ± 3.411.5[7]
GhCAD35Gossypium hirsutumThis compound12.51 ± 0.810.49 ± 0.010.039[13]
GhCAD45Gossypium hirsutumConiferaldehyde13.05 ± 0.920.61 ± 0.020.047[13]
GhCAD43Gossypium hirsutumSinapaldehyde11.98 ± 0.770.42 ± 0.010.035[13]
Table 2: Changes in Lignin Composition and Precursor Accumulation

Genetic modifications or stress conditions can significantly alter the flux towards this compound and its incorporation into lignin.

Plant/ConditionGenetic ModificationObserved ChangeMagnitude of ChangeReference
Cucumber (Cucumis sativus)Pectinase Treatment (Stress)Accumulation of this compound~25-fold increase at 24h; ~78-fold at 48h[14]
Arabidopsis thalianacad-c cad-d double mutantIncorporation of cinnamaldehydesSubstantial increase in aldehyde units[15]
Arabidopsis thalianamed5a/5b ref8-1 mutantLignin CompositionPolymer almost entirely from p-coumaryl alcohol[16]
Pine (Pinus massoniana)Compression Wood vs. Normal WoodH/G Ratio in Milled Wood Lignin0.15 in compressed wood[17]
CAD-deficient PineCAD-deficient mutantAldehyde incorporationSignificantly enhanced coniferaldehyde levels[9]

Experimental Protocols

Accurate quantification of this compound and characterization of lignin are crucial for research in this field. The following section provides detailed methodologies for key experiments.

Protocol 1: Quantification of this compound by UPLC-MS/MS

This protocol is adapted for the quantification of this compound in plant tissues, inspired by methodologies used for phenolic compound analysis.[14][18][19]

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill. c. Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., deuterated p-coumaric acid). d. Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath at room temperature. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. Re-extract the pellet with another 0.5 mL of 80% methanol. g. Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in 200 µL of 50% methanol. i. Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a UPLC vial.

2. UPLC-MS/MS Analysis: a. Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system. b. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A typical gradient would be: 0-1 min, 5% B; 1-15 min, linear gradient to 95% B; 15-17 min, hold at 95% B; 17.1-20 min, return to 5% B and equilibrate. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 2-5 µL. h. Mass Spectrometry: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode. i. Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor ion ([M-H]⁻) and product ion transitions for this compound must be determined by infusing a pure standard. A typical transition for this compound (m/z 148.05) might be 147 -> 119. j. Quantification: Generate a standard curve using a serial dilution of a pure this compound standard. Calculate the concentration in the samples based on the peak area ratio to the internal standard.

UPLC_Workflow Start Plant Tissue (100mg) Grind Grind in Liquid N2 Start->Grind Extract Extract with 80% Methanol + Internal Standard Grind->Extract Centrifuge1 Centrifuge (14,000 x g) Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in 50% Methanol Dry->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter UPLC_MS Inject into UPLC-MS/MS Filter->UPLC_MS Analysis Data Analysis (MRM Quantification) UPLC_MS->Analysis

Figure 2. Workflow for this compound Quantification.
Protocol 2: Determination of Lignin Content (Klason Method)

This protocol determines the acid-insoluble (Klason) and acid-soluble lignin content and is based on standard procedures.[20][21][22]

1. Sample Preparation: a. Use extractive-free, dried biomass (200-300 mg). The sample should be ground to pass through a 40-mesh screen. b. Determine the exact moisture content of a separate aliquot of the sample by drying at 105°C to a constant weight.

2. Primary Hydrolysis: a. Accurately weigh the extractive-free sample into a pressure-resistant glass tube. b. Add 3.0 mL of 72% (w/w) sulfuric acid. c. Stir with a glass rod until the sample is thoroughly mixed. d. Place the tube in a water bath at 30°C for 60 minutes. Stir every 10-15 minutes.

3. Secondary Hydrolysis: a. Quantitatively transfer the sample to a 250 mL serum bottle by diluting with 84 mL of deionized water. This brings the final acid concentration to 4%. b. Seal the bottle and autoclave at 121°C for 60 minutes. c. Allow the bottle to cool completely before opening.

4. Lignin Quantification: a. Acid-Insoluble Lignin (AIL): i. Filter the cooled hydrolysate through a pre-weighed medium-porosity filtering crucible. ii. Wash the residue thoroughly with hot deionized water until the filtrate is pH neutral. iii. Dry the crucible with the residue at 105°C overnight until a constant weight is achieved.[20] iv. The weight of the residue is the crude AIL. v. To correct for ash, place the crucible in a muffle furnace at 575°C for at least 4 hours. Weigh the remaining ash. vi. AIL (%) = [(Weight of dried residue - Weight of ash) / Initial dry weight of sample] x 100.[20] b. Acid-Soluble Lignin (ASL): i. Collect the filtrate from step 4.a.i and bring it to a known volume (e.g., 100 mL). ii. Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at 205 nm.[21] iii. Dilute the sample with 4% sulfuric acid if the absorbance is outside the linear range of the instrument. iv. ASL (g/L) = Absorbance / (ε * path length), where ε is the absorptivity coefficient (e.g., 110 L·g⁻¹·cm⁻¹ for hardwoods, but should be determined for the specific biomass type). v. ASL (%) = [ASL (g/L) * Volume of filtrate (L) / Initial dry weight of sample (g)] x 100.

Protocol 3: Analysis of Lignin Monomer Composition by Thioacidolysis

Thioacidolysis is a chemical degradation method that cleaves β-O-4 ether linkages in lignin, releasing monomers that can be quantified by GC-MS to determine the H:G:S ratio.[23][24]

1. Reaction: a. Weigh 2-5 mg of extractive-free, dried biomass into a 2 mL screw-cap vial. b. Prepare the thioacidolysis reagent: 2.5% boron trifluoride diethyl etherate and 10% ethanethiol in dioxane (v/v). Add an internal standard (e.g., tetracosane).[24] c. Add 1 mL of the reagent to the vial, purge with nitrogen gas, and cap tightly. d. Heat at 100°C for 4 hours in a heating block.

2. Work-up: a. Cool the vial to room temperature. b. Add 500 µL of deionized water and 500 µL of dichloromethane (DCM). c. Vortex thoroughly and centrifuge to separate the phases. d. Carefully transfer the lower organic (DCM) phase to a new vial. e. Repeat the extraction of the aqueous phase with another 500 µL of DCM and combine the organic phases. f. Dry the combined organic phase over anhydrous sodium sulfate.

3. Derivatization and Analysis: a. Evaporate the solvent under a stream of nitrogen. b. Silylate the dried residue by adding 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% trimethylchlorosilane (TMCS). c. Heat at 60°C for 30 minutes. d. Analyze the trimethylsilylated monomers by Gas Chromatography-Mass Spectrometry (GC-MS). e. Identify and quantify the H, G, and S monomer peaks based on their retention times and mass spectra compared to authentic standards. Calculate the relative abundance to determine the H:G:S ratio.

Lignin_Analysis_Workflow Start Extractive-Free Biomass Klason_Hydrolysis Two-Step Acid Hydrolysis (72% then 4% H2SO4) Start->Klason_Hydrolysis Thio Thioacidolysis Reaction (100°C, 4h) Start->Thio Klason_Filter Filter Klason_Hydrolysis->Klason_Filter AIL Residue (AIL) Klason_Filter->AIL ASL Filtrate (ASL) Klason_Filter->ASL AIL_Grav Gravimetric Analysis (Dry, Weigh, Ash) AIL->AIL_Grav ASL_UV UV-Vis Spec (205 nm) ASL->ASL_UV Lignin_Content Total Lignin Content AIL_Grav->Lignin_Content ASL_UV->Lignin_Content Thio_Extract Solvent Extraction Thio->Thio_Extract Thio_Deriv Silylation (BSTFA) Thio_Extract->Thio_Deriv Thio_GCMS GC-MS Analysis Thio_Deriv->Thio_GCMS Lignin_Comp Lignin H:G:S Ratio Thio_GCMS->Lignin_Comp

Figure 3. Workflow for Lignin Content and Composition Analysis.
Protocol 4: In Vitro Enzyme Activity Assay for CCR and CAD

This spectrophotometric assay measures the activity of CCR or CAD by monitoring the change in absorbance of NADPH at 340 nm.[7][12]

1. Reagents and Buffers: a. Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.0. b. NADPH Stock Solution: 10 mM NADPH in assay buffer. c. Substrate Stock Solutions: 10 mM solutions of p-coumaroyl-CoA (for CCR) or this compound (for CAD) in an appropriate solvent (e.g., DMSO or buffer) and stored at -20°C. d. Enzyme: Purified recombinant CCR or CAD protein, diluted to an appropriate concentration in assay buffer.

2. Assay Procedure: a. The assay is performed in a 96-well UV-transparent plate or in a 1 mL cuvette. b. Prepare a reaction mixture (e.g., for a 200 µL final volume) containing:

  • 160 µL Assay Buffer
  • 20 µL NADPH (final concentration 100-200 µM)
  • 10 µL Enzyme solution c. Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to pre-warm and record a baseline reading at 340 nm. d. Initiate the reaction by adding 10 µL of the substrate stock solution (for a final concentration range of 1-200 µM, depending on the expected Km). e. Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) using a spectrophotometer. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance.

3. Data Analysis: a. Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the curve. b. Convert the rate to µmol/min using the Beer-Lambert law (ΔAbs = ε * c * l), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹. c. To determine kinetic parameters (Km and Vmax), perform the assay across a range of substrate concentrations. d. Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.

Enzyme_Kinetics_Workflow Setup Prepare Reaction Mix (Buffer, NADPH, Enzyme) Pre_Incubate Pre-incubate (30°C, 5 min) Measure Baseline A340 Setup->Pre_Incubate Initiate Initiate with Substrate (e.g., this compound) Pre_Incubate->Initiate Monitor Monitor A340 Decrease (Spectrophotometer) Initiate->Monitor Calculate_Rate Calculate Initial Rate (ΔAbs/min) Monitor->Calculate_Rate Repeat Repeat for Multiple Substrate Concentrations Calculate_Rate->Repeat Plot Plot Rate vs. [Substrate] Repeat->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Result Determine Km and Vmax Fit->Result

Figure 4. Workflow for Enzyme Kinetics Analysis.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of lignin, serving as the gateway to the formation of p-hydroxyphenyl (H) lignin units. The enzymes responsible for its synthesis (CCR) and reduction (CAD) are key control points that dictate the flux of metabolites into the H, G, and S branches of the pathway. Perturbations in this pathway, particularly the downregulation of CAD activity, can lead to the direct incorporation of this compound and other cinnamaldehydes into the lignin polymer, creating novel structures with modified properties. Understanding the regulation, quantification, and enzymatic conversion of this compound is therefore essential for applications ranging from fundamental plant biology to the strategic genetic engineering of biomass for improved digestibility and processing. The protocols and data presented in this guide offer a robust framework for researchers to investigate the multifaceted role of this critical lignin precursor.

References

Physical characteristics of p-Coumaraldehyde including molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of p-Coumaraldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its application in further research and development. This guide provides a detailed overview of the physical characteristics of this compound, a naturally occurring phenolic compound.

Introduction to this compound

This compound, systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, is an organic compound with the molecular formula C9H8O2.[1][2][3][4][5] It belongs to the cinnamaldehyde family and is characterized by a benzene ring substituted with a hydroxyl group and an acrylic aldehyde group.[1] This compound is a key intermediate in the phenylpropanoid pathway in plants, playing a role in the biosynthesis of lignin and other important secondary metabolites.[1]

Physicochemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource(s)
Molecular Formula C9H8O2[1][2][3][4][5]
Molecular Weight 148.16 g/mol [1][2][3][4][5]
Melting Point 140 °C[3]
Boiling Point 309.4 ± 17.0 °C (Predicted)[3]
Density 1.174 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility Slightly soluble; 2.17 g/L (Predicted)[1][6]
pKa (Strongest Acidic) 9.05 - 9.59 (Predicted)[3][6]
Appearance Neat[2][4]
Stability Light Sensitive[2]
Storage Temperature -20°C[3][4]

Experimental Protocols and Data Considerations

The provided physical characteristics are compiled from various chemical suppliers and databases. The melting point is reported as an exact value, suggesting it is derived from experimental measurement.[3] However, properties such as boiling point, density, and pKa are listed as "predicted," indicating they are the result of in silico modeling rather than laboratory experimentation.[3][6] The water solubility is described qualitatively as "slightly soluble" and also given as a predicted value.[1][6]

For rigorous research and drug development, it is recommended that these predicted values be experimentally verified. Standard experimental protocols for determining these properties would include:

  • Melting Point: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

  • Boiling Point: Ebulliometry or distillation-based methods, though challenging for a high-boiling, potentially sensitive compound.

  • Solubility: Shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • pKa: Potentiometric titration or UV-Vis spectrophotometry.

Detailed, citable experimental protocols for this compound specifically were not available in the initial search. Researchers should refer to standard pharmacopeial or organic chemistry laboratory manuals for detailed methodologies.

Molecular Structure

To visualize the molecular structure of this compound, a 2D diagram has been generated using the Graphviz DOT language.

References

The Genesis of a Lignin Monomer: A Technical Guide to the Historical Discovery and First Isolation of p-Coumaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical discovery and initial isolation of p-Coumaraldehyde (4-hydroxycinnamaldehyde). This document details the early synthesis, foundational isolation techniques, and the biochemical context of this important phenylpropanoid.

Historical Overview

This compound, a key intermediate in the biosynthesis of monolignols and various plant secondary metabolites, has been a subject of scientific interest for over a century.[1][2] While its presence as a constituent of lignin was inferred from early studies of wood chemistry, its definitive chemical synthesis predates its well-documented isolation from a natural source.

The first chemical synthesis of this compound is attributed to Pauly and Wascher in 1923. Their work provided the first unambiguous structural confirmation and a method for obtaining the compound for further study. Later, in 1974, Nakamura, Nakatsubo, and Higuchi developed significantly improved synthetic methods, highlighting the compound's importance as an intermediate in lignin biosynthesis.[3] These newer methods, which offered higher yields, became foundational for subsequent research.

While its existence in plants was long assumed, the first detailed report of its isolation from an animal source came much later. In 1999, p-hydroxycinnamaldehyde was isolated from the sawfly, Acantholyda parki S., and identified as an antibacterial substance, marking the first instance of its discovery in the animal kingdom.[1]

Data Presentation: Synthesis and Properties

Quantitative data from early and improved synthetic methods are summarized below.

Table 1: Early and Improved Synthesis of this compound
Method/ReferenceStarting MaterialsYield (%)Melting Point (°C)
Pauly and Wascher (1923) (as cited in Nakamura et al., 1974)Methoxymethyl ether of p-hydroxybenzaldehyde, AcetaldehydeLow (e.g., 26% for this compound)Not specified in secondary source
Nakamura et al. (1974) - Method 1p-Hydroxybenzaldehyde, 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-butyllithium63% (Overall)134
Nakamura et al. (1974) - Method 2p-Hydroxycinnamic acid chloride, Lithium tri-t-butoxyaluminohydrideGood (not specified)134
Table 2: Spectroscopic Data for Synthesized this compound (Nakamura et al., 1974)
SpectrumWavelength/ShiftInterpretation
IR (KBr) cm⁻¹1647-CHO (aldehyde)
970C=C (trans)
810Ar (aromatic)
NMR (CD₃COCD₃) δ (ppm)6.6-7.8Aromatic and vinylic protons
9.6Aldehydic proton

Experimental Protocols

First Synthesis of this compound (Pauly and Wascher, 1923 - Method as described by Nakamura et al., 1974)

This early method involved an aldol condensation reaction.

  • Protection of the Phenolic Hydroxyl Group: The p-hydroxy group of p-hydroxybenzaldehyde was first protected as its methoxymethyl ether.

  • Aldol Condensation: The protected p-hydroxybenzaldehyde was then reacted with acetaldehyde under alkaline conditions at a high temperature for a prolonged period.

  • Deprotection: The methoxymethyl ether protecting group was subsequently removed to yield this compound.

Note: This method resulted in low yields due to the harsh alkaline and high-temperature conditions.

Improved Synthesis of this compound (Nakamura et al., 1974)

This method provides a higher yield through a two-carbon homologation.

  • Reaction Setup: In a flask under a nitrogen atmosphere, a solution of 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -77°C.

  • Lithiation: An equivalent amount of n-butyllithium in n-hexane is added dropwise to the cooled solution.

  • Addition of Aldehyde: A solution of the methoxymethyl ether of p-hydroxybenzaldehyde in anhydrous THF is added to the reaction mixture.

  • Quenching and Extraction: The reaction is quenched with water, and the product is extracted with ether.

  • Hydrolysis and Deprotection: The resulting oxazine derivative is hydrolyzed, and the methoxymethyl protecting group is removed to yield this compound.

  • Purification: The crude product is purified by recrystallization.

Representative Isolation of this compound from a Natural Source (Insect) (Adapted from Sugumaran et al., 1999)

While not the first historical isolation, this protocol details the steps for extracting and purifying this compound from a biological matrix.

  • Homogenization: Larvae of the sawfly Acantholyda parki S. are homogenized in a suitable solvent (e.g., methanol or ethanol) to extract small molecules.

  • Centrifugation: The homogenate is centrifuged to remove solid debris.

  • Solvent Partitioning: The supernatant is subjected to liquid-liquid extraction to partition the compounds based on polarity. For example, partitioning between water and ethyl acetate.

  • Chromatography: The crude extract is then purified using chromatographic techniques.

    • Thin-Layer Chromatography (TLC): Initial separation and visualization of the components.

    • High-Performance Liquid Chromatography (HPLC): Final purification of this compound using a suitable column (e.g., reverse-phase C18) and solvent system.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization: Biosynthetic Pathway

The following diagram illustrates the biosynthesis of this compound within the broader phenylpropanoid pathway.

pCoumaraldehyde_Biosynthesis Biosynthesis of this compound cluster_enzymes Enzymes Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde This compound p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_alcohol p-Coumaryl Alcohol (to Lignin) p_Coumaraldehyde->p_Coumaryl_alcohol CAD PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase _4CL 4CL: 4-Coumarate: CoA Ligase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase

Caption: The phenylpropanoid pathway leading to the formation of this compound.

References

p-Coumaraldehyde (CAS Registry Number: 20711-53-9): A Comprehensive Technical Guide for Identification and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaraldehyde, with the CAS registry number 20711-53-9, is a naturally occurring phenolic compound belonging to the cinnamaldehyde family.[1] Systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, this molecule plays a significant role in plant biochemistry as a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin, flavonoids, and other defense-related compounds.[1][2] Beyond its role in the plant kingdom, this compound has garnered attention in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][3][4] This technical guide provides an in-depth overview of this compound, focusing on its identification through chemical and spectroscopic data, methods for its synthesis and analysis, and a summary of its biological activities, supported by detailed experimental protocols and visual workflows.

Chemical and Physical Properties

This compound is a solid at room temperature and is characterized by a molecular formula of C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1][3][5] Its structure features a benzene ring substituted with a hydroxyl group at the para position, conjugated with an α,β-unsaturated aldehyde moiety. This conjugated system is responsible for its characteristic UV absorbance and contributes to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number 20711-53-9[1]
IUPAC Name (E)-3-(4-hydroxyphenyl)prop-2-enal[1]
Synonyms 4-hydroxycinnamaldehyde, p-hydroxycinnamaldehyde[1]
Molecular Formula C₉H₈O₂[1][3][5]
Molecular Weight 148.16 g/mol [1][3][5]
Appearance Neat[3]
Melting Point 134 °C[5]
Solubility Slightly soluble in water[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the oxidation of p-coumaryl alcohol or the homologation of p-hydroxybenzaldehyde.

Experimental Protocol: Synthesis via Two-Carbon Homologation of p-Hydroxybenzaldehyde

This method involves the reaction of a protected p-hydroxybenzaldehyde with a dihydro-1,3-oxazine derivative, followed by reduction and hydrolysis to yield the target aldehyde.

Materials:

  • p-Hydroxybenzaldehyde

  • Dihydropyran

  • DL-camphor-10-sulfonic acid or p-toluenesulfonic acid

  • 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine

  • n-Butyllithium in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Sodium borohydride

  • Methanol

  • Ammonium chloride solution (6N)

  • Oxalic acid

  • Ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry ice-acetone bath

Procedure:

  • Protection of p-Hydroxybenzaldehyde: React p-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst (DL-camphor-10-sulfonic acid or p-toluenesulfonic acid) to form the tetrahydropyranyl (THP) ether derivative.

  • Formation of the Lithio Anion: In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in anhydrous THF. Cool the solution to -77 °C using a dry ice-acetone bath. Add n-butyllithium in hexane dropwise over 30 minutes. Continue stirring for another 30 minutes to an hour to form the yellow precipitate of the lithio anion.

  • Alkylation: Dissolve the THP-protected p-hydroxybenzaldehyde in anhydrous THF and add it to the reaction mixture over 15 minutes. Stir for an additional 15 minutes.

  • Work-up and Extraction: Allow the reaction mixture to warm to room temperature. Pour the mixture into cold water and extract with ether. Wash the combined ether extracts with saturated sodium chloride solution and dry over anhydrous K₂CO₃. Evaporate the solvent to obtain the crude 2-substituted dihydro-1,3-oxazine.

  • Reduction: Dissolve the crude dihydrooxazine in a minimum volume of methanol and cool to -5 to -10 °C. Add sodium borohydride and stir for 30 minutes. Pour the mixture into saturated sodium chloride solution and extract with ether. Dry the combined ether extracts over anhydrous K₂CO₃ and evaporate the solvent to get the crude tetrahydrooxazine.

  • Hydrolysis and Deprotection: Dissolve the crude tetrahydrooxazine in ethanol. Add 6N ammonium chloride solution and acidify to pH 5-6 with oxalic acid. Stir the mixture for 24 hours at room temperature to hydrolyze the oxazine ring. To remove the THP protecting group, add a catalytic amount of DL-camphor-10-sulfonic acid to the ethanol solution and stir for 1-2 hours.

  • Final Work-up and Purification: Pour the reaction mixture into saturated sodium chloride solution and extract with ether. Dry the combined ether extracts over anhydrous Na₂SO₄ and evaporate the solvent. The crude this compound can be further purified by recrystallization or column chromatography to yield the final product with a reported melting point of 134 °C.[5]

Spectroscopic Identification

The unambiguous identification of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR Chemical shifts for aromatic, olefinic, and aldehydic protons.[6]
¹³C NMR Chemical shifts for aromatic, olefinic, and carbonyl carbons.[6]
IR (KBr) 1647 cm⁻¹ (-CHO), 970 cm⁻¹ (C=C, trans), 810 cm⁻¹ (Aromatic)
MS Molecular ion peak corresponding to the molecular weight (148.16 g/mol )
Experimental Protocol: Quantitative NMR (qNMR) of this compound

Quantitative NMR can be used to determine the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer.

    • Employ a single-pulse experiment without decoupling during the relaxation delay to avoid the Nuclear Overhauser Effect (NOE).

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the this compound sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in various matrices.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or formic acid (for mobile phase modification)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% acetic acid) and acetonitrile is commonly used. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 310-340 nm is typically used.

    • Injection Volume: 10-20 µL

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to the drug development community.

Phenylpropanoid Pathway

This compound is a central intermediate in the phenylpropanoid pathway in plants. This pathway starts with the amino acid phenylalanine and leads to the synthesis of a vast array of secondary metabolites.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCoumaric p-Coumaric acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaraldehyde This compound pCoumaroylCoA->pCoumaraldehyde CCR Flavonoids Flavonoids pCoumaroylCoA->Flavonoids CHS pCoumaryl_alcohol p-Coumaryl alcohol pCoumaraldehyde->pCoumaryl_alcohol CAD Lignin Lignin pCoumaryl_alcohol->Lignin

Caption: Simplified Phenylpropanoid Pathway

Table 3: Enzymes in the Phenylpropanoid Pathway Leading to this compound

AbbreviationEnzyme Name
PAL Phenylalanine ammonia-lyase
C4H Cinnamate 4-hydroxylase
4CL 4-Coumarate:CoA ligase
CCR Cinnamoyl-CoA reductase
CAD Cinnamyl alcohol dehydrogenase
CHS Chalcone synthase
Antioxidant Activity

This compound possesses antioxidant properties, which are attributed to its phenolic hydroxyl group that can donate a hydrogen atom to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay:

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH solution to each well.

    • Include a control well with methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] * 100

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the sample.

    The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity

This compound has been shown to exhibit anti-inflammatory effects. One of the mechanisms of its anti-inflammatory action is the inhibition of protein denaturation.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Materials:

  • This compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of this compound, albumin solution, and PBS.

  • Incubation: Incubate the reaction mixtures at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70 °C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as:

    % Inhibition = [(A_control - A_sample) / A_control] * 100

    Where:

    • A_control is the absorbance of the control (without the test compound).

    • A_sample is the absorbance of the sample containing this compound.

Antitumor Activity

This compound has been reported to possess antitumor properties by inhibiting the growth of cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve this compound).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as:

    % Cell Viability = (A_sample / A_control) * 100

    Where:

    • A_sample is the absorbance of the treated cells.

    • A_control is the absorbance of the control cells.

    The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound (CAS: 20711-53-9) is a versatile phenolic compound with significant roles in both plant biochemistry and potential therapeutic applications. Its identification is reliably achieved through a combination of spectroscopic and chromatographic techniques. The synthetic methods described provide a basis for obtaining this compound for research purposes. The diverse biological activities of this compound, particularly its antioxidant, anti-inflammatory, and antitumor effects, underscore its potential as a lead compound in drug discovery and development. The experimental protocols provided in this guide offer a practical framework for researchers to investigate and harness the properties of this promising natural product. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Spectroscopic Data Interpretation of p-Coumaraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for p-coumaraldehyde, a naturally occurring phenolic compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the identification and characterization of this and similar compounds in research, and drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H and ¹³C NMR Spectroscopic Data

The NMR data presented below was acquired in Dimethyl Sulfoxide (DMSO-d₆) at 298K on a Bruker DMX-500MHz spectrometer.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom LabelChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-79.58d7.8
H-2, H-67.61d8.6
H-87.45d15.9
H-3, H-56.84d8.6
H-96.66dd15.9, 7.8
OH10.2 (broad s)s-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom LabelChemical Shift (δ) ppm
C-9194.04
C-4160.60
C-7153.75
C-2, C-6130.95
C-8125.21
C-1125.42
C-3, C-5115.95
Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The monoisotopic molecular weight of this compound is 148.0524 g/mol .[2][3]

Table 3: High-Resolution Mass Spectrometry (HRMS-MS/MS) Fragmentation Data for this compound

Precursor Ion (m/z)Fragmentation Ion (m/z)Relative Abundance
149.0598 (M+H)⁺131.048954.70%
149.0598 (M+H)⁺121.064522.00%
149.0598 (M+H)⁺103.05419.70%
149.0598 (M+H)⁺132.05064.90%

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are representative protocols for the NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is designed for the structural elucidation of phenolic compounds like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often suitable for phenolic compounds due to its ability to dissolve a wide range of organic molecules and the presence of a residual solvent peak that is easily identifiable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: Approximately 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons, which is crucial for accurate integration.

      • Number of Scans: 8-16, depending on the sample concentration.

      • Temperature: 298 K (25 °C).

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

      • Spectral Width: Approximately 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS) Protocol

This protocol is suitable for the analysis of small organic molecules like this compound using Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution should be free of any particulate matter; filter if necessary.[4]

  • Instrumentation and Parameters (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for detecting protonated molecules [M+H]⁺.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

    • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography (LC) can be coupled to the mass spectrometer (LC-MS) for separation prior to analysis.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (e.g., Nitrogen) Flow Rate: Adjusted to ensure stable spray.

    • Drying Gas (e.g., Nitrogen) Flow Rate and Temperature: Optimized to desolvate the ions efficiently (e.g., 5-10 L/min at 200-350 °C).

    • Mass Range: Scan a range appropriate for the expected molecular weight, for instance, m/z 50-500.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum to identify the molecular ion peak.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion. This involves fragmenting the precursor ion and analyzing the resulting product ions to elucidate the fragmentation pattern.

    • Analyze the accurate mass measurement to determine the elemental composition of the parent and fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic data interpretation and the chemical structure of this compound with atom labeling corresponding to the NMR data.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structure Elucidation Sample_Purification Purification of this compound Sample_Dissolution Dissolution in Deuterated Solvent Sample_Purification->Sample_Dissolution NMR_Acquisition 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC) Sample_Dissolution->NMR_Acquisition MS_Acquisition Mass Spectrometry (HRMS, MS/MS) Sample_Dissolution->MS_Acquisition NMR_Processing Fourier Transform, Phasing, Baseline Correction, Integration NMR_Acquisition->NMR_Processing MS_Processing Peak Detection, Mass-to-Charge Ratio Determination MS_Acquisition->MS_Processing Structure_Determination Final Structure Confirmation NMR_Processing->Structure_Determination MS_Processing->Structure_Determination

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structure of this compound with Atom Labeling.

References

Solubility Profile of p-Coumaraldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IV. Mandatory Visualizations

A. Signaling Pathways

An In-depth Technical Guide on the Solubility Profile of p-Coumaraldehyde in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

This compound, also known as 4-hydroxycinnamaldehyde, is a naturally occurring phenolic compound and a key intermediate in the phenylpropanoid pathway in plants.[1] Its chemical structure, featuring a benzene ring, a hydroxyl group, and an aldehyde functional group, contributes to its biological activities, which include antioxidant, anti-inflammatory, and antitumor properties. A thorough understanding of the solubility of this compound in various solvents is critical for its extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and visualizations of its biosynthetic pathway and a general experimental workflow.

II. Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in the public domain. The data presented below is a compilation of predicted values and qualitative descriptions from various sources. It is important to note that the solubility of a compound can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventTypeSolubilitySource
WaterAqueousSlightly soluble[1]
EthanolOrganic (Polar, Protic)Soluble[2]
AcetoneOrganic (Polar, Aprotic)Soluble[2]

Note on Structurally Similar Compounds:

The parent compound, cinnamaldehyde, is miscible with alcohol, ether, and chloroform, and slightly soluble in water.[3] Another related compound, 2-hydroxycinnamaldehyde, is reported to be slightly soluble in heated chloroform and methanol.[4] These qualitative data points for similar structures suggest that this compound is likely to exhibit good solubility in a range of polar organic solvents.

III. Experimental Protocols for Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).[5][6][7]

A. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

B. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

    • For finer separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

C. Quantification by HPLC

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

    • Injection Volume: Typically 10-20 µL.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis and Calculation:

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the solubility of this compound in the original solvent by multiplying the concentration by the dilution factor.

IV. Mandatory Visualizations

A. Signaling Pathways

Phenylpropanoid_Pathway Simplified Phenylpropanoid Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde This compound p_Coumaroyl_CoA->p_Coumaraldehyde CCR Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids p_Coumaryl_alcohol p-Coumaryl Alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD Lignin Lignin p_Coumaryl_alcohol->Lignin

Caption: Simplified Phenylpropanoid Pathway showing the biosynthesis of this compound.

B. Experimental Workflows

Solubility_Workflow Experimental Workflow for Solubility Determination Start Start: Excess solid this compound + Solvent Equilibration Equilibration (Shake-Flask) 24-48h at constant temperature Start->Equilibration Phase_Separation Phase Separation (Sedimentation / Centrifugation) Equilibration->Phase_Separation Sampling Sample Supernatant & Filter Phase_Separation->Sampling Dilution Dilute with Mobile Phase Sampling->Dilution HPLC Quantification by HPLC-UV Dilution->HPLC End End: Determine Solubility HPLC->End

Caption: General experimental workflow for determining the solubility of this compound.

References

The Central Role of p-Coumaraldehyde in the Phenylpropanoid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a complex and vital metabolic route in plants, responsible for the biosynthesis of a vast array of secondary metabolites. These compounds, including lignins, flavonoids, and coumarins, are crucial for plant growth, development, and defense. At a key metabolic juncture within this pathway lies p-Coumaraldehyde, a central intermediate whose fate dictates the flow of carbon into various downstream branches. This technical guide provides an in-depth exploration of this compound's position within the phenylpropanoid pathway, detailing its biosynthesis, enzymatic regulation, and its pivotal role as a precursor to monolignols and other specialized metabolites. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visual representations of the metabolic and regulatory networks.

Introduction

This compound is an α,β-unsaturated aromatic aldehyde that serves as a critical branch point intermediate in the phenylpropanoid pathway. Its biosynthesis begins with the aromatic amino acid L-phenylalanine, which is channeled through a series of enzymatic reactions to produce p-Coumaroyl-CoA, the immediate precursor to this compound. The metabolic fate of this compound is tightly regulated, leading primarily to the formation of p-coumaryl alcohol, a fundamental building block of lignin, or being shunted towards the synthesis of other phenolic compounds.[1] Understanding the regulation and enzymatic control of this compound metabolism is paramount for applications in metabolic engineering, biofuel production, and the development of novel therapeutic agents derived from plant secondary metabolites.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that begins with the entry of L-phenylalanine into the phenylpropanoid pathway.

The General Phenylpropanoid Pathway
  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by PAL (EC 4.3.1.24).[1] This is the committed step that directs carbon flow from primary to secondary metabolism.

  • Cinnamate-4-Hydroxylase (C4H): trans-Cinnamic acid is then hydroxylated at the para position by C4H (EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[1]

  • 4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by 4CL (EC 6.2.1.12) through the formation of a high-energy thioester bond with coenzyme A, resulting in p-Coumaroyl-CoA.[1]

Formation of this compound

The final step in the synthesis of this compound is the reduction of the thioester group of p-Coumaroyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): This irreversible reaction is catalyzed by CCR (EC 1.2.1.44), an NADPH-dependent enzyme, which reduces p-Coumaroyl-CoA to this compound.[2] CCR represents the first committed step towards monolignol biosynthesis.[1]

Metabolic Fate of this compound

This compound stands at a metabolic crossroads, with its primary fate being the reduction to its corresponding alcohol, p-coumaryl alcohol.

  • Cinnamyl Alcohol Dehydrogenase (CAD): The reduction of this compound to p-coumaryl alcohol is catalyzed by CAD (EC 1.1.1.195), another NADPH-dependent enzyme.[1] p-Coumaryl alcohol is one of the three primary monolignols that are polymerized to form lignin.[1]

Under certain conditions, such as pathogen attack or abiotic stress, the activity of CAD towards this compound can be low in some plant species, leading to the accumulation of this compound. This accumulation has been linked to plant defense responses, where it may act as a phytoalexin or contribute to the rapid lignification of affected tissues.[3][4]

Quantitative Data: Enzyme Kinetics

The flux through the phenylpropanoid pathway is governed by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for the enzymes involved in the biosynthesis and conversion of this compound from various plant sources.

EnzymePlant SourceSubstrateK_m_ (µM)V_max_ (nmol·min⁻¹·mg⁻¹)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·M⁻¹)Reference
PAL Sorghum bicolorL-Phenylalanine340-1.765.18 x 10³[5]
Musa cavendishiiL-Phenylalanine14500.15 (U/mg)--[6]
C4H Populus trichocarpatrans-Cinnamic acid----[7]
4CL Populus tremuloides (Pt4CL1)p-Coumaric acid----[8]
Populus tremuloides (Pt4CL2)p-Coumaric acid----[8]
Arabidopsis thaliana (At4CL4)p-Coumaric acid----[9][10]
CCR Populus trichocarpap-Coumaroyl-CoA----[7]
CAD Cucumis sativus (CsCAD1)This compound1200---[11]
Cucumis sativus (CsCAD2)This compound1100---[11]
Cucumis sativus (CsCAD3)This compound500---[11]
Cucumis sativus (CsCAD4)This compound800---[11]
Sorghum bicolor (SbCAD2)This compound----[12]
Sorghum bicolor (SbCAD4)This compound----[12]
Triticum aestivum (TaCAD1)This compound----[13]

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

  • Materials:

    • Enzyme extraction buffer: 0.1 M Sodium borate buffer (pH 8.8), containing 2 mM β-mercaptoethanol and 0.1 mM EDTA.

    • Substrate solution: 0.02 M L-Phenylalanine in 0.1 M sodium borate buffer (pH 8.8).

    • 1 M HCl.

    • Spectrophotometer.

  • Procedure:

    • Prepare a crude enzyme extract by homogenizing plant tissue in ice-cold extraction buffer, followed by centrifugation to remove cell debris.[14]

    • The reaction mixture contains 1 ml of the crude enzyme extract, 2 ml of 0.1 M sodium borate buffer (pH 8.8), and 1 ml of the substrate solution.[14] A control reaction is prepared by replacing the substrate solution with the buffer.

    • Incubate the reaction mixture at 30°C for 30 minutes.[14]

    • Stop the reaction by adding 0.2 ml of 1 M HCl.[14]

    • Measure the absorbance at 290 nm. The increase in absorbance is due to the formation of trans-cinnamic acid.

    • Enzyme activity is calculated based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid.

Cinnamate-4-Hydroxylase (C4H) Enzyme Activity Assay

This assay quantifies the conversion of trans-cinnamic acid to p-coumaric acid using radiolabeled substrate.

  • Materials:

    • Microsome isolation buffer.

    • Assay buffer: 50 mM potassium phosphate (pH 7.0), 2 mM DTT.

    • [3-¹⁴C]trans-cinnamic acid.

    • NADPH regenerating system (10 mM Glucose-6-phosphate, 0.5 units of Glucose-6-phosphate dehydrogenase).

    • Ethyl acetate.

    • TLC plates (silica gel).

    • Scintillation counter.

  • Procedure:

    • Isolate microsomes from plant tissue by differential centrifugation.

    • The assay mixture contains microsomal protein, assay buffer, the NADPH regenerating system, and [3-¹⁴C]trans-cinnamic acid.

    • Start the reaction by adding NADPH and incubate at 30°C.

    • Stop the reaction with HCl and extract the products with ethyl acetate.

    • Separate the substrate and product by TLC and quantify the radioactivity of the p-coumaric acid spot using a scintillation counter.[2]

4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay

This spectrophotometric assay measures the formation of p-Coumaroyl-CoA.

  • Materials:

    • Assay buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 2.5 mM ATP.

    • p-Coumaric acid solution.

    • Coenzyme A (CoA) solution.

    • Spectrophotometer.

  • Procedure:

    • The reaction mixture contains the enzyme extract, assay buffer, and p-coumaric acid.

    • Initiate the reaction by adding CoA.

    • Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-Coumaroyl-CoA.[15]

    • Calculate enzyme activity using the molar extinction coefficient of p-Coumaroyl-CoA.

Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) Enzyme Assays

The activities of CCR and CAD are typically measured by monitoring the oxidation of NADPH at 340 nm.

  • Materials:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Substrate: p-Coumaroyl-CoA for CCR; this compound for CAD.

    • NADPH solution.

    • Spectrophotometer.

  • Procedure:

    • The reaction mixture contains the enzyme extract, assay buffer, and the respective substrate.

    • Start the reaction by adding NADPH.

    • Monitor the decrease in absorbance at 340 nm as NADPH is consumed.

    • Calculate enzyme activity based on the rate of NADPH oxidation using its molar extinction coefficient.

UPLC-MS/MS Quantification of Phenylpropanoids

This method allows for the sensitive and specific quantification of this compound and other phenylpropanoid metabolites.

  • Materials:

    • Extraction solvent: 80% methanol with 0.1% formic acid.

    • UPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Analytical column (e.g., C18).

    • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Authentic standards for all target compounds.

  • Procedure:

    • Extract metabolites from plant tissue using the extraction solvent.

    • Centrifuge to remove debris and filter the supernatant.

    • Inject the sample onto the UPLC-MS/MS system.

    • Separate the compounds using a gradient elution on the analytical column.

    • Detect and quantify the target metabolites using multiple reaction monitoring (MRM) in the mass spectrometer, based on specific precursor-product ion transitions.[11]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the transcript levels of genes encoding enzymes of the phenylpropanoid pathway.

  • Materials:

    • RNA extraction kit.

    • cDNA synthesis kit.

    • SYBR Green or probe-based qPCR master mix.

    • Gene-specific primers for target and reference genes.

    • Real-time PCR instrument.

  • Procedure:

    • Extract total RNA from plant tissue and assess its quality and quantity.

    • Synthesize first-strand cDNA from the RNA template.

    • Perform qPCR using gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CCR, CAD) and a stable reference gene.

    • Analyze the amplification data to determine the relative expression levels of the target genes.[16][17][18]

Visualization of Pathways and Workflows

The Phenylpropanoid Pathway to this compound and p-Coumaryl Alcohol

Phenylpropanoid_Pathway L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde This compound p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_Alcohol p-Coumaryl Alcohol p_Coumaraldehyde->p_Coumaryl_Alcohol CAD Lignin Lignin (H-units) p_Coumaryl_Alcohol->Lignin

Caption: Biosynthetic pathway from L-Phenylalanine to p-Coumaryl Alcohol.

Transcriptional Regulation of the Phenylpropanoid Pathway

Transcriptional_Regulation cluster_signals Environmental/Developmental Signals cluster_tfs Transcription Factors cluster_genes Phenylpropanoid Pathway Genes Stress (Biotic/Abiotic) Stress (Biotic/Abiotic) MYB MYB Stress (Biotic/Abiotic)->MYB NAC NAC Stress (Biotic/Abiotic)->NAC Developmental Cues Developmental Cues Developmental Cues->MYB bHLH bHLH Developmental Cues->bHLH PAL_gene PAL MYB->PAL_gene C4H_gene C4H MYB->C4H_gene FourCL_gene 4CL MYB->FourCL_gene CCR_gene CCR MYB->CCR_gene CAD_gene CAD MYB->CAD_gene bHLH->PAL_gene bHLH->C4H_gene bHLH->FourCL_gene NAC->PAL_gene NAC->CCR_gene NAC->CAD_gene

Caption: Simplified transcriptional control of the phenylpropanoid pathway.

Experimental Workflow for Metabolite Quantification

Experimental_Workflow Plant_Tissue Plant Tissue Collection Extraction Metabolite Extraction (80% Methanol) Plant_Tissue->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation UPLC_MSMS UPLC-MS/MS Analysis Centrifugation->UPLC_MSMS Data_Analysis Data Analysis & Quantification UPLC_MSMS->Data_Analysis

Caption: Workflow for phenylpropanoid metabolite analysis by UPLC-MS/MS.

Conclusion

This compound occupies a strategic position in the phenylpropanoid pathway, acting as a key precursor for the biosynthesis of monolignols and other important secondary metabolites. The flux of carbon through this metabolic branch point is intricately regulated by a suite of enzymes whose activities are, in turn, controlled at the transcriptional level in response to both developmental and environmental cues. A thorough understanding of the biochemical and molecular mechanisms governing this compound metabolism is essential for the targeted manipulation of the phenylpropanoid pathway in plants for various biotechnological applications. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists working to unravel the complexities of this vital metabolic network.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of p-Coumaraldehyde from p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of p-coumaraldehyde from its precursor, p-coumaryl alcohol, via oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This method offers a selective conversion of the allylic alcohol to the corresponding aldehyde. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the chemical reaction and experimental workflow to aid in comprehension and execution.

Introduction

This compound, also known as 4-hydroxycinnamaldehyde, is a naturally occurring phenolic compound found in various plants.[1] It belongs to the cinnamaldehyde family and is a key intermediate in the biosynthesis of monolignols, the primary building blocks of lignin.[2] Due to its biological activities, including potential antitumor properties, this compound is a molecule of significant interest in pharmaceutical research and drug development.

The synthesis of this compound in a laboratory setting is crucial for further investigation of its properties and applications. One effective method for this transformation is the selective oxidation of the primary allylic alcohol group of p-coumaryl alcohol. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a widely used and efficient oxidizing agent for such conversions, particularly for allylic and benzylic alcohols.[3][4] This protocol details the synthesis of this compound using DDQ, followed by purification and characterization.

Chemical Reaction Pathway

The oxidation of p-coumaryl alcohol to this compound using DDQ proceeds via a selective dehydrogenation of the allylic alcohol. The reaction mechanism is believed to involve a hydride transfer from the alcohol to the DDQ, followed by the loss of a proton.

Reaction_Pathway p_coumaryl_alcohol p-Coumaryl Alcohol (C9H10O2) p_coumaraldehyde This compound (C9H8O2) p_coumaryl_alcohol->p_coumaraldehyde Oxidation reagents DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) solvent Dioxane or Toluene

Caption: Chemical transformation of p-coumaryl alcohol to this compound.

Experimental Protocol

This section outlines the detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment

Reagents:

  • p-Coumaryl alcohol

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Anhydrous dioxane or toluene

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-coumaryl alcohol (1 equivalent) in anhydrous dioxane or toluene.

  • Addition of Oxidant: To the stirred solution, add DDQ (1.1 to 1.5 equivalents). The reaction mixture will typically turn dark green or brown.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by thin-layer chromatography (TLC). A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is generally complete within 1-6 hours, as indicated by the consumption of the starting material.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. The reduced form of DDQ, 2,3-dichloro-5,6-dicyanohydroquinone, will precipitate out of the solution.

    • Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated hydroquinone.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound can be purified by column chromatography followed by crystallization.

3.3.1. Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the prepared column.[5]

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. A common starting point is 97:3 hexane:ethyl acetate, gradually increasing the polarity.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

3.3.2. Crystallization

  • Solvent Selection: Choose a suitable solvent system for crystallization. This typically involves a solvent in which the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Dissolve the purified this compound in a minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₈O₂[7]
Molecular Weight 148.16 g/mol [7]
Appearance Solid[1]
Melting Point 140 °C[1]
IUPAC Name (E)-3-(4-hydroxyphenyl)prop-2-enal[1]
Synonyms 4-Hydroxycinnamaldehyde, p-Coumaroyl aldehyde[7]
Spectroscopic Data for this compound
Spectroscopic Technique Key Data Reference
¹H NMR (DMSO-d₆) δ 9.58 (d, 1H, CHO), 7.61 (d, 2H, Ar-H), 7.61 (d, 1H, Cα-H), 6.84 (d, 2H, Ar-H), 6.66 (dd, 1H, Cβ-H)[8]
¹³C NMR (DMSO-d₆) δ 194.04 (CHO), 160.60 (C-OH), 153.75 (Cα), 130.95 (Ar-CH), 125.42 (Ar-C), 125.21 (Cβ), 115.95 (Ar-CH)[8]
Infrared (IR) (KBr) ν (cm⁻¹): 1647 (C=O, aldehyde), 970 (C=C, trans), 810 (Ar)[9]
Mass Spectrometry (MS) m/z: 148 (M⁺), 147, 119, 91, 65[9]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedure.

Experimental_Workflow start Start reaction DDQ Oxidation of p-Coumaryl Alcohol start->reaction workup Reaction Work-up (Filtration & Concentration) reaction->workup purification Purification workup->purification column_chrom Column Chromatography purification->column_chrom Primary crystallization Crystallization purification->crystallization Secondary characterization Characterization (NMR, IR, MS) column_chrom->characterization crystallization->characterization end End characterization->end

Caption: Overall experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and DDQ.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DDQ is a strong oxidizing agent and is toxic. Avoid inhalation, ingestion, and skin contact.

  • Handle all organic solvents with care as they are flammable. Keep them away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols: Novel Chemical Synthesis Routes for p-Coumaraldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Coumaraldehyde, also known as 4-hydroxycinnamaldehyde, is a valuable phenolic compound and a key intermediate in the biosynthesis of lignin and various flavonoids in plants.[1][2] Its applications extend to the pharmaceutical and cosmeceutical industries, owing to its antioxidant and potential antitumor properties.[3] This document provides detailed application notes and protocols for several novel and established chemical and biocatalytic synthesis routes for the production of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis Routes

Chemical synthesis offers direct and often high-yielding pathways to this compound from readily available precursors.

Oxidation of p-Coumaryl Alcohol

This method involves the selective oxidation of the primary alcohol group of p-coumaryl alcohol to an aldehyde. A common and efficient oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1]

Experimental Protocol:

  • Preparation of Reactants: Dissolve p-coumaryl alcohol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solution of p-coumaryl alcohol.

  • Addition of Oxidant: Slowly add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 to 1.5 equivalents) to the flask while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Two-Carbon Homologation of p-Hydroxybenzaldehyde

This synthetic strategy extends the carbon chain of p-hydroxybenzaldehydes by two carbons to form the α,β-unsaturated aldehyde. One effective method utilizes a dihydro-1,3-oxazine derivative.[4][5]

Experimental Protocol:

  • Protection of Phenolic Group: Protect the hydroxyl group of p-hydroxybenzaldehyde, for instance, as a tetrahydropyranyl (THP) ether, to prevent interference in subsequent steps.[5]

  • Formation of Oxazine Adduct: React the protected p-hydroxybenzaldehyde with 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in the presence of a strong base like n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C).[4]

  • Reduction and Hydrolysis: The resulting adduct is then reduced with sodium borohydride, followed by acidic hydrolysis to yield the aldehyde.

  • Deprotection: The protecting group on the phenolic hydroxyl is removed under acidic conditions to yield this compound.

  • Purification: The final product is purified using column chromatography or recrystallization.

Reduction of p-Hydroxycinnamic Acid Chloride

This approach involves the conversion of p-coumaric acid to its more reactive acid chloride derivative, followed by a selective reduction to the aldehyde.

Experimental Protocol:

  • Formation of Acid Chloride: Convert p-coumaric acid to p-coumaroyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reduction: Reduce the freshly prepared p-coumaroyl chloride using a mild reducing agent like lithium tri-t-butoxyaluminohydride in an anhydrous solvent such as diglyme at -78°C.[4] This specific reagent is crucial for stopping the reduction at the aldehyde stage and preventing over-reduction to the alcohol.

  • Work-up: Carefully quench the reaction with water and extract the product into an organic solvent.

  • Purification: Purify the crude this compound via column chromatography.

Quantitative Data Summary for Chemical Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsOverall Yield (%)Reference
Two-Carbon Homologationp-Hydroxybenzaldehyde2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-BuLi~63%[4]
Reduction of Acid Chloridep-Coumaric AcidLiAlH(OtBu)₃Good[4]
Aldol Condensationp-Hydroxybenzaldehyde (protected)Acetaldehyde, Base<26%[5]

Diagram of Chemical Synthesis Workflow

G cluster_0 Chemical Synthesis Pathways pCoumarylAlcohol p-Coumaryl Alcohol pCoumaraldehyde This compound pCoumarylAlcohol->pCoumaraldehyde Oxidation (DDQ) pHydroxybenzaldehyde p-Hydroxybenzaldehyde pHydroxybenzaldehyde->pCoumaraldehyde Two-Carbon Homologation pCoumaricAcid p-Coumaric Acid pCoumaroylChloride p-Coumaroyl Chloride pCoumaricAcid->pCoumaroylChloride SOCl₂ pCoumaroylChloride->pCoumaraldehyde Reduction (LiAlH(OtBu)₃) G cluster_1 Biosynthesis Pathway Tyrosine L-Tyrosine pCoumaricAcid p-Coumaric Acid Tyrosine->pCoumaricAcid Tyrosine Ammonia Lyase (TAL) pCoumaraldehyde This compound pCoumaricAcid->pCoumaraldehyde Carboxylic Acid Reductase (CAR) G cluster_2 Electrochemical Synthesis Concept Start p-Coumaryl Alcohol + Mediator Cell Electrochemical Cell (Anode/Cathode) Start->Cell Apply Current OxidizedMediator Oxidized Mediator + this compound Cell->OxidizedMediator Reaction End Purified This compound OxidizedMediator->End Extraction & Purification

References

Application Notes and Protocols for p-Coumaraldehyde Extraction from Plant Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaraldehyde, a hydroxycinnamaldehyde, is a key intermediate in the biosynthesis of monolignols, the building blocks of lignin in plant cell walls. Its presence and concentration in plant biomass are of growing interest due to its potential biological activities and as a precursor for the synthesis of valuable chemicals and pharmaceuticals. These application notes provide detailed protocols for the extraction of this compound from various plant biomass sources, methods for its quantification, and a summary of reported yields.

Data Presentation

The extraction of this compound is influenced by the plant source and the methodology employed. Below is a summary of quantitative data from the literature. It is important to note that research specifically quantifying this compound from a wide range of biomass is still emerging, with more data available for its acid counterpart, p-coumaric acid.

Plant SourceTreatment/Extraction MethodThis compound YieldReference
Cucumber (Cucumis sativus) hypocotylsPectinase treatment (48h) followed by UPLC-MS/MS quantification~20 µg/g fresh weight (representing a ~78-fold increase over untreated samples)[1]
Cucumber (Cucumis sativus) hypocotylsMethanol extraction followed by mild acid hydrolysis and TLC analysisAdditional amounts of this compound released, suggesting it exists in bound/conjugated forms
Spent Aromatic Biomass (SAB)Alkaline hydrolysis followed by reaction with PhI(OAc)2Resulted in a mixture of p-hydroxybenzaldehyde (>90 wt%) and vanillin (<10 wt%), indicating transformation of related precursors[2]

Experimental Protocols

Several methods can be adapted for the extraction of this compound from plant biomass. The choice of method will depend on the nature of the biomass and the desired scale of extraction.

Protocol 1: Mild Acid Hydrolysis for Release of Bound this compound

This method is suitable for releasing this compound that is weakly bound or present in conjugated forms within the plant matrix.

Materials:

  • Dried and ground plant biomass (e.g., cucumber hypocotyls, agricultural residues)

  • Methanol

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • pH meter

Procedure:

  • Initial Extraction:

    • Extract a known amount of dried, ground plant biomass with methanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with constant agitation.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction on the solid residue twice more and combine the methanol supernatants.

    • Concentrate the combined methanol extract to near dryness using a rotary evaporator.

  • Mild Acid Hydrolysis:

    • Resuspend the concentrated extract in a 2M HCl solution.

    • Heat the mixture at 90°C for 2 hours to hydrolyze the conjugated forms of this compound.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Neutralize the hydrolyzed solution to pH 7.0 using a suitable base (e.g., NaOH).

    • Perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis by UPLC-MS/MS.

Protocol 2: Organosolv Extraction for Lignin-Associated this compound

This protocol is designed to fractionate lignocellulosic biomass and extract the lignin fraction, which is expected to contain this compound.

Materials:

  • Dried and ground lignocellulosic biomass (e.g., corn stover, wheat straw, wood chips)

  • Ethanol (or other suitable organic solvent like methanol)

  • Sulfuric acid (as a catalyst)

  • Deionized water

  • Parr reactor or similar high-pressure vessel

  • Filtration apparatus

Procedure:

  • Pre-treatment:

    • Prepare a solution of 65% ethanol in water (v/v) containing 1.1% sulfuric acid (w/w) as a catalyst.[3]

  • Organosolv Reaction:

    • In a Parr reactor, combine the dried biomass with the ethanol-water-acid solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the reactor to 170°C and maintain for 60 minutes with stirring.[3]

  • Fractionation:

    • After the reaction, cool the reactor to room temperature.

    • Separate the solid pulp (cellulose-rich) from the liquid fraction (lignin and hemicellulose-rich) by filtration.

    • Wash the solid pulp with fresh ethanol to recover any remaining dissolved lignin.

  • Lignin Precipitation and Recovery:

    • Combine the liquid fractions (black liquor).

    • Precipitate the lignin by adding water to the black liquor to reduce the ethanol concentration.

    • Collect the precipitated lignin by centrifugation or filtration.

    • Wash the lignin pellet with acidified water to remove impurities.

    • Dry the purified lignin.

  • Analysis of this compound:

    • The recovered lignin can be further processed using mild acid hydrolysis (Protocol 1) to release any bound this compound, followed by UPLC-MS/MS analysis.

Protocol 3: Enzymatic Hydrolysis for this compound Release

This method uses enzymes to specifically cleave linkages that bind this compound to the plant cell wall, offering a milder extraction condition.

Materials:

  • Fresh or frozen plant biomass

  • Pectinase solution (or other suitable cell wall degrading enzymes like cellulases and hemicellulases)

  • Citrate buffer (pH 4.8)

  • Incubator/shaker

  • Centrifuge

  • UPLC-MS/MS system for analysis

Procedure:

  • Sample Preparation:

    • Homogenize fresh or frozen plant tissue in a suitable buffer.

  • Enzymatic Reaction:

    • Incubate the homogenized plant tissue with a pectinase solution in a citrate buffer (pH 4.8) at a suitable temperature (e.g., 37°C) for up to 48 hours with gentle agitation.[1]

  • Extraction of Released this compound:

    • After incubation, stop the enzymatic reaction by heating or adding a solvent like methanol.

    • Centrifuge the mixture to pellet the solid biomass.

    • Collect the supernatant containing the released this compound.

  • Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Directly analyze the filtrate by UPLC-MS/MS for the quantification of this compound.[1]

Visualization

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_purification Purification cluster_analysis Analysis plant_biomass Plant Biomass grinding Grinding/Homogenization plant_biomass->grinding mild_acid Mild Acid Hydrolysis grinding->mild_acid organosolv Organosolv Extraction grinding->organosolv enzymatic Enzymatic Hydrolysis grinding->enzymatic crude_extract Crude Extract mild_acid->crude_extract organosolv->crude_extract enzymatic->crude_extract liquid_liquid Liquid-Liquid Extraction crude_extract->liquid_liquid column_chrom Column Chromatography liquid_liquid->column_chrom purified_extract Purified Extract column_chrom->purified_extract uplc_ms UPLC-MS/MS Analysis purified_extract->uplc_ms quantification Quantification uplc_ms->quantification Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde This compound p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_alcohol p-Coumaryl Alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD H_Lignin H-Lignin p_Coumaryl_alcohol->H_Lignin

References

Application Note: Quantitative Analysis of p-Coumaraldehyde using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Coumaraldehyde is an intermediate in the biosynthesis of monolignols, which are precursors to lignin and other phenylpropanoids in plants.[1][2][3] Its quantification is crucial for understanding plant metabolism, stress responses, and for evaluating potential downstream applications in various industries. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is designed to offer high throughput and accuracy, making it suitable for research and drug development applications.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or plant tissue homogenates.

Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally related compound not present in the sample.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., plasma, tissue homogenate)

Procedure:

  • To a 100 µL aliquot of the biological sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)

  • Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

UPLC Conditions:

Parameter Value
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Autosampler Temp. | 10°C |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 10 90
6.0 10 90
6.1 95 5

| 8.0 | 95 | 5 |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The optimal MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. Based on its structure (MW: 148.16 g/mol ), likely precursor and product ions are proposed below. These transitions should be optimized for collision energy (CE) and cone voltage (CV) to maximize signal intensity.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 149.1121.10.052515
This compound (Qualifier) 149.193.10.052520
Internal Standard (IS) --0.05OptimizeOptimize

Data Presentation: Quantitative Performance

The developed UPLC-MS/MS method should be validated according to regulatory guidelines to ensure its reliability for the intended application.[4] The following tables summarize the expected performance characteristics of the method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound0.5 - 500≥ 0.9950.5

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
1.5 (Low QC) ≤ 1585 - 115≤ 1585 - 115
75 (Mid QC) ≤ 1585 - 115≤ 1585 - 115
400 (High QC) ≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
1.5 (Low QC) 85 - 11585 - 115
400 (High QC) 85 - 11585 - 115

Mandatory Visualizations

G sample Biological Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 analysis UPLC-MS/MS Analysis vortex3->analysis

Caption: Experimental workflow for sample preparation and analysis.

G phe L-Phenylalanine cinnamic Cinnamic Acid phe->cinnamic PAL p_coumaric p-Coumaric Acid cinnamic->p_coumaric C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric->p_coumaroyl_coa 4CL p_coumaraldehyde This compound p_coumaroyl_coa->p_coumaraldehyde CCR p_coumaryl_alcohol p-Coumaryl Alcohol p_coumaraldehyde->p_coumaryl_alcohol CAD PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase CL4 4CL: 4-Coumarate-CoA Ligase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase

Caption: Biosynthetic pathway of this compound.[1][3][5]

Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in biological matrices. The sample preparation using protein precipitation is straightforward and effective. The chromatographic conditions ensure good separation from endogenous components, and the use of tandem mass spectrometry in MRM mode provides excellent selectivity and sensitivity, making this method highly suitable for demanding research and development applications.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Analysis of p-Coumaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of p-Coumaraldehyde using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies presented are based on established and validated methods for structurally similar compounds, such as cinnamaldehyde and its derivatives, ensuring a robust and reliable analytical approach.

Introduction

This compound, also known as 4-hydroxycinnamaldehyde, is a phenolic compound found in various plants and has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for research, quality control of natural products, and in the development of new therapeutic agents. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of such phenolic compounds due to its high resolution, sensitivity, and specificity.

This application note describes a validated HPLC method suitable for the determination of this compound in various sample matrices. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection.

Principle of the Method

The separation of this compound is achieved by RP-HPLC on a C18 column. The principle of reversed-phase chromatography is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. By manipulating the composition of the mobile phase, the retention of this compound on the column can be controlled, allowing for its separation from other components in the sample matrix. The hydroxyl group on the phenyl ring and the aldehyde group contribute to its polarity and retention characteristics. Quantification is performed by measuring the absorbance of the analyte at its maximum absorption wavelength using a UV detector.

Experimental Protocols

This section details the necessary instrumentation, reagents, and step-by-step procedures for the analysis of this compound.

3.1. Instrumentation and Consumables

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile and methanol.

  • Ultrapure water.

  • Analytical grade formic acid or acetic acid.

  • 0.45 µm syringe filters for sample preparation.

  • Analytical balance.

  • Volumetric flasks and pipettes.

3.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water: Add 1 mL of formic acid to 999 mL of ultrapure water and degas.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3.3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm
Injection Volume 10 µL

3.4. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable solvent, such as methanol or acetonitrile, using techniques like sonication or maceration.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

3.5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

3.6. Data Analysis

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve. The concentration in the original sample can then be calculated by accounting for any dilution factors.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters for an HPLC method for a cinnamaldehyde-related compound, which can be expected for this compound.[1][2][3]

Validation ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Specificity No interference from blank and placebo
Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample/Standard dissolve Dissolve/Extract in Solvent weigh_sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (320 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

HPLC analysis workflow for this compound.

5.2. Factors Influencing HPLC Separation

This diagram outlines the key factors that can be adjusted to optimize the separation of this compound in reversed-phase HPLC.

G cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions center HPLC Separation Optimization solvent_ratio Solvent Ratio (Acetonitrile/Water) center->solvent_ratio ph pH (Acidifier) center->ph gradient Gradient Profile center->gradient column_chem Column Chemistry (e.g., C18) center->column_chem particle_size Particle Size center->particle_size flow_rate Flow Rate center->flow_rate temperature Column Temperature center->temperature

Key factors influencing HPLC separation.
Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, along with UV detection, offers excellent sensitivity and specificity. This application note and protocol can be readily implemented in analytical laboratories for routine quality control and research purposes in the pharmaceutical and natural product sectors.

References

Application Notes and Protocols for Aldehyde Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a class of reactive carbonyl species that serve as crucial signaling molecules and biomarkers for oxidative stress in various biological and chemical systems.[1][2] Their accurate and sensitive quantification is paramount in fields ranging from clinical diagnostics to drug development for understanding disease pathogenesis, monitoring therapeutic efficacy, and ensuring product quality.[3] Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful and reliable analytical technique for the comprehensive profiling of aldehydes.[3] Due to their inherent volatility and reactivity, direct analysis of aldehydes can be challenging.[1][4] This document provides detailed application notes and protocols for the robust analysis of aldehydes using GC-MS, with a specific focus on a widely adopted derivatization strategy to enhance analytical performance.

The primary challenge in aldehyde analysis lies in their high polarity and thermal instability, which can lead to poor chromatographic resolution and inaccurate quantification.[3][4] To overcome these limitations, a derivatization step is commonly employed. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a extensively used derivatizing agent that reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[1][5] These derivatives are significantly more volatile and less polar, making them amenable to GC separation.[5][6] Furthermore, the resulting PFBHA-oximes exhibit excellent ionization efficiency, particularly in negative chemical ionization (NCI) mode, leading to enhanced sensitivity and selectivity.[1]

Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and GC-MS analysis of aldehydes. A prevalent and effective approach involves headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, which offers a simple, rapid, and solvent-free sample preparation method.[2]

Materials and Reagents
  • Aldehyde Standards: Certified reference standards of target aldehydes.

  • Internal Standards: Corresponding deuterated aldehydes for isotope dilution.

  • Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Solvents: Methanol, Ethyl Acetate (HPLC or GC grade).

  • Water: Deionized or Milli-Q water.

  • Reagent Preparation:

    • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.[1]

    • Standard Stock Solutions: Prepare individual stock solutions of aldehyde standards and deuterated internal standards in methanol.

    • Working Standard Solutions: Create a series of working standard solutions by diluting the stock solutions to the desired concentrations for building calibration curves.[1]

Sample Preparation and Derivatization (HS-SPME with On-Fiber Derivatization)
  • Sample Aliquoting: Pipette 1-5 mL of the liquid sample (e.g., plasma, urine, cell culture media) into a 20 mL headspace vial.[1]

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to each sample, blank, and calibration standard.

  • Calibration Standards: For calibration standards, spike appropriate volumes of the working standard solutions into a blank matrix (a sample matrix known to be free of the target aldehydes).[1]

  • Derivatization Reagent Loading: Adsorb the PFBHA solution onto a solid-phase microextraction (SPME) fiber by exposing the fiber to the headspace of the PFBHA solution.[2]

  • Headspace Extraction and On-Fiber Derivatization: Place the PFBHA-loaded SPME fiber in the headspace of the sample vial. Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) to allow for the simultaneous extraction of volatile aldehydes from the sample and their derivatization on the fiber.[2][3]

  • GC-MS Analysis: After the extraction and derivatization period, the SPME fiber is immediately introduced into the GC inlet for thermal desorption of the PFBHA-oxime derivatives and subsequent analysis.[2]

Alternative Derivatization Protocol (Liquid-Phase Derivatization)
  • Sample and Standard Preparation: To 1 mL of the aqueous sample, blank, or calibration standard, add the internal standard.

  • Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution in water. Adjust the pH to 3 with HCl.[3]

  • Incubation: Incubate the mixture at 60°C for 1 hour to facilitate the formation of PFBHA-oxime derivatives.[3]

  • Extraction: After cooling, perform a liquid-liquid extraction by adding 500 µL of an organic solvent such as hexane. Vortex the mixture for 1 minute and then centrifuge at 5000 rpm for 5 minutes to separate the layers.[3]

  • Sample Transfer: Carefully transfer the organic layer containing the derivatives to a new vial for GC-MS analysis.[3]

GC-MS Instrumental Parameters
  • Gas Chromatograph (GC): Agilent 7890B GC or equivalent.[3]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column is recommended.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Inlet Temperature: 250°C.[3]

  • Injection Mode: Splitless injection (1 µL injection volume).[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 50-550.[3]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for targeted analysis to enhance sensitivity and specificity.[3] The characteristic fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation, is often used for quantification of PFBHA derivatives.[7]

Data Presentation

The quantitative performance of the GC-MS method for aldehyde profiling is summarized in the following tables. These values are representative and may vary depending on the specific matrix and instrumentation.

AldehydeMatrixMethodLODLOQReference
HexanalHuman BloodHS-SPME-GC-MS0.006 nM-[1]
HeptanalHuman BloodHS-SPME-GC-MS0.005 nM-[4]
FormaldehydeDrug Substance--30 PPM[3]
AcetaldehydeDrug Substance--60 PPM[3]
Various AldehydesWaterUDLLME-GC-MS0.16-0.23 µg/L0.8-160 µg/L[8]

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Various Aldehydes.

ParameterGC-MSLC-MS/MSNotesReference
Linearity (R²) >0.99>0.99Calibration range should encompass expected sample concentrations.[3]
Precision (%RSD) <15%<15%Intra- and inter-day precision. Matrix effects can impact LC-MS/MS precision.[3]
Accuracy/Recovery (%) 80-120%80-120%Use of stable isotope-labeled internal standards is recommended for both techniques to improve accuracy.[3]

Table 2: General Quantitative Performance Parameters.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the experimental process and the biological context of aldehyde signaling, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Plasma, Urine) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Derivatization HS-SPME with On-Fiber PFBHA Derivatization Spike_IS->Derivatization GC_Inlet Thermal Desorption in GC Inlet Derivatization->GC_Inlet GC_Separation Chromatographic Separation GC_Inlet->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of Aldehydes Calibration->Quantification

Caption: Experimental workflow for GC-MS analysis of volatile aldehydes.

G Oxidative_Stress Oxidative Stress / Metabolic Processes Aldehydes Reactive Aldehydes (e.g., 4-HNE, Acrolein) Oxidative_Stress->Aldehydes NFkB_Pathway NF-κB Signaling Pathway Aldehydes->NFkB_Pathway YAP_Pathway YAP Signaling Pathway Aldehydes->YAP_Pathway Inflammation Inflammation NFkB_Pathway->Inflammation Cell_Proliferation Cell Proliferation / Apoptosis YAP_Pathway->Cell_Proliferation

Caption: Aldehyde-mediated signaling pathways in cellular responses.

Conclusion

The GC-MS method employing PFBHA derivatization provides a highly sensitive, specific, and robust approach for the quantification of a wide range of aldehydes in complex matrices.[1] The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their analytical methods for aldehyde profiling. The ability to accurately measure these reactive molecules will continue to be a critical tool in advancing our understanding of their roles in health and disease.

References

Application Notes: Phloroglucinol Staining for In-Situ Visualization of p-Coumaraldehyde and other Cinnamaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The phloroglucinol-HCl stain, commonly known as the Wiesner test, is a rapid and effective histochemical technique used for the in-situ detection of lignin and its aldehyde precursors in plant tissues.[1][2] The method relies on the specific reaction between phloroglucinol and cinnamaldehyde end-groups present within the lignin polymer or as free aldehydes in the cell wall.[3][4] In a strongly acidic environment, typically provided by concentrated hydrochloric acid (HCl), phloroglucinol reacts with aldehydes such as p-coumaraldehyde, coniferaldehyde, and sinapaldehyde to produce a characteristic brilliant red to red-violet color.[1][2][3]

While the stain is broadly used to identify lignified tissues like xylem and sclerenchyma, its specificity for the aldehyde functional group makes it a valuable tool for visualizing the accumulation of specific lignin precursors.[2] For instance, it has been effectively used to monitor the de novo synthesis and accumulation of this compound in plant tissues in response to biotic or abiotic stress.[5][6] The intensity of the resulting color is generally proportional to the concentration of these cinnamaldehyde groups, offering a semi-quantitative assessment of their distribution.[2]

Lignin Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the biosynthesis of monolignols, the building blocks of lignin. This compound is a key intermediate that is reduced by Cinnamyl Alcohol Dehydrogenase (CAD) to form p-coumaryl alcohol, the precursor to H-lignin units.[5][7]

Lignin_Biosynthesis cluster_key Legend Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaroylCoA p-Coumaroyl-CoA Cin->pCoumaroylCoA C4H, 4CL pCoumaraldehyde This compound pCoumaroylCoA->pCoumaraldehyde CCR GS_Pathway Further Hydroxylation & Methylation pCoumaroylCoA->GS_Pathway pCoumarylAlcohol p-Coumaryl Alcohol (Monolignol) pCoumaraldehyde->pCoumarylAlcohol CAD HLignin H-Lignin pCoumarylAlcohol->HLignin Polymerization Coniferaldehyde Coniferaldehyde GS_Pathway->Coniferaldehyde Sinapaldehyde Sinapaldehyde GS_Pathway->Sinapaldehyde G_S_Lignin G & S Lignin Coniferaldehyde->G_S_Lignin CAD, Polymerization Sinapaldehyde->G_S_Lignin CAD, Polymerization k1 Metabolite k2 Target Aldehyde k3 Lignin Precursor k4 Final Polymer

Caption: Simplified monolignol biosynthetic pathway highlighting this compound.

Applications

  • Histochemical Localization: Primary application for visualizing lignified tissues (e.g., xylem, sclerenchyma) in plant cross-sections.[2]

  • Developmental Studies: Tracking the process and extent of lignification during plant development.

  • Mutant Screening: A rapid and effective method for screening large populations of mutant plants for alterations in lignin composition or content.[2]

  • Stress Physiology: Visualizing the accumulation of cinnamaldehydes, such as this compound, which can be induced by biotic and abiotic stresses.[6]

Experimental Protocols

Caution: Concentrated Hydrochloric Acid (HCl) is highly corrosive and volatile. All steps involving HCl must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

Protocol 1: Standard Staining of Fresh or Fixed Tissue (Wiesner Test)

This protocol is suitable for rapid qualitative visualization of cinnamaldehydes in fresh or fixed plant sections.

Materials:

  • Phloroglucinol powder

  • 100% Ethanol

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Microscope slides and coverslips

  • Droppers or pipettes

  • Plant material for sectioning (e.g., stem, root)

  • Razor blade or microtome

Reagent Preparation:

  • Phloroglucinol Stock Solution (3% w/v): Dissolve 0.3 g of phloroglucinol in 10 mL of absolute (100%) ethanol.[10][11] This solution should be stored in a dark, well-sealed container.

  • Wiesner Staining Reagent (Phloroglucinol-HCl): In a fume hood, mix two volumes of the 3% phloroglucinol stock solution with one volume of concentrated HCl.[2][11] This reagent must be prepared fresh immediately before each use , as it degrades over time, rendering the staining ineffective.[8][11]

Procedure:

  • Sectioning: Prepare thin transverse or longitudinal sections of the plant material using a sharp razor blade or a microtome. Sections should be thin enough to be translucent under a microscope.

  • Mounting: Place the section onto a clean microscope slide.

  • Staining: Add 1-2 drops of the freshly prepared Wiesner Staining Reagent directly onto the tissue section.

  • Incubation: Allow the stain to react for 2-5 minutes.[2]

  • Observation: Gently place a coverslip over the section, avoiding air bubbles. Observe immediately under a light microscope. Lignified tissues and areas with high concentrations of cinnamaldehydes will appear bright red or red-violet.[1][12] The color is not permanent and will fade, so photographic documentation should be done promptly.[9][13]

Protocol 2: Modified Staining for Improved Preservation

This method, adapted from Speer (1981), allows for longer preservation of the stained color, which is useful for extensive comparative investigations.[13]

Materials:

  • Same as Protocol 1, plus:

  • Glycerol

  • Lactic Acid (25%)

Reagent Preparation:

  • Phloroglucinol Solution (1% w/v): Dissolve 1.0 g of phloroglucinol in 100 mL of 92% ethanol.[13]

  • 25% Hydrochloric Acid: Prepare by diluting concentrated HCl.

  • Mounting Mixture: Prepare the following mixture by volume: 50 parts Glycerol, 40 parts Lactic Acid (25%), 7 parts HCl (25%), and 3 parts 1% Phloroglucinol-ethanol solution.[13] This mixture should be prepared fresh.

Procedure:

  • Pre-treatment (Optional): For preserved tissues, fix material in a mixture of equal parts 92% ethanol and glacial acetic acid.[13]

  • Step 1 Staining: Submerge the sections for a few minutes in the 1% phloroglucinol-ethanol solution.[13]

  • Step 2 Acidification: Transfer the sections into a watch glass containing 25% HCl.[13]

  • Mounting & Preservation: Once the characteristic red color develops, immediately transfer the sections to a microscope slide and mount them in a drop of the prepared Mounting Mixture.[13] Seal the coverslip edges to prevent drying. Sections mounted this way can retain their color for an extended period.[13]

Experimental Workflow

Staining_Workflow cluster_prep Preparation cluster_stain Staining Procedure cluster_analysis Analysis prep_reagent Prepare Fresh Phloroglucinol-HCl Reagent stain Add 1-2 Drops of Staining Reagent prep_reagent->stain prep_section Obtain Thin Plant Tissue Sections mount Place Section on Microscope Slide prep_section->mount mount->stain incubate Incubate for 2-5 Minutes stain->incubate cover Apply Coverslip incubate->cover observe Immediate Observation Under Light Microscope cover->observe document Document Results (Photomicrography) observe->document

Caption: General experimental workflow for phloroglucinol-HCl staining.

Data Presentation and Interpretation

The phloroglucinol staining technique is primarily qualitative, providing spatial information on the location of cinnamaldehydes. However, it can be used semi-quantitatively, as the color intensity correlates with aldehyde concentration.[2] For accurate quantification, this histochemical data should be supplemented with analytical techniques like UPLC-MS/MS.[6]

A study on cucumber hypocotyls treated with pectinase as a stress elicitor demonstrated a significant accumulation of this compound, which was visualized with phloroglucinol and quantified with UPLC-MS/MS.[6]

Table 1: Quantification of this compound Accumulation in Cucumber Hypocotyls Following Pectinase Treatment

Treatment Time (hours)Fold Increase in this compound (vs. Untreated)Staining Observation
0 (Control)1x (Baseline)Little to no visible red staining.[6]
24~25xVisible accumulation of red-staining material.
48~78xIntense red staining indicating high aldehyde content.[6]
Data summarized from Morales et al. (2018)[5] and related studies. Note that the original study quantified free and bound forms, with the table representing the significant increase in the free, stainable aldehyde.

Reaction Mechanism

The color development results from an electrophilic substitution reaction where phloroglucinol (acting as a nucleophile) attacks the β-carbon of the cinnamaldehyde's α,β-unsaturated system in the presence of acid, forming a stable, colored conjugated complex.[2]

References

Application Notes and Protocols: Utilizing p-Coumaraldehyde to Study Plant Defense Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaraldehyde is a key intermediate in the phenylpropanoid pathway, a central metabolic route in plants responsible for the biosynthesis of a wide array of secondary metabolites.[1][2] This pathway is significantly activated in response to both biotic and abiotic stresses, leading to the production of compounds crucial for plant defense, such as lignin, flavonoids, and phytoalexins.[1][3][4] The accumulation of this compound, a direct precursor to the monolignol p-coumaryl alcohol, is an important aspect of the plant's defense strategy, primarily through its role in cell wall lignification.[3][5] Lignin reinforces the cell wall, creating a physical barrier that impedes pathogen invasion.[6]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate and understand plant defense signaling pathways. The following sections detail its applications, present quantitative data, provide step-by-step experimental protocols, and visualize the relevant biological and experimental processes.

Applications of this compound in Plant Defense Research

  • Investigating the Phenylpropanoid Pathway: As a central metabolite, monitoring the levels of this compound provides a direct measure of the flux through the early stages of the monolignol biosynthesis branch of the phenylpropanoid pathway in response to various stimuli.

  • Studying Lignin Biosynthesis and Regulation: this compound is a substrate for cinnamyl alcohol dehydrogenase (CAD), the enzyme that catalyzes the final step in monolignol synthesis.[7] Studying the dynamics of this compound accumulation and its conversion to p-coumaryl alcohol can elucidate the regulatory mechanisms of CAD and the overall process of lignification.

  • Screening for Plant Activators and Inhibitors: The accumulation of this compound can be used as a biomarker to screen for chemical compounds that either activate or inhibit plant defense responses.

  • Understanding Stress-Induced Metabolic Changes: Quantifying this compound in response to different pathogens, elicitors, or abiotic stresses helps to build a comprehensive picture of the plant's metabolic response to environmental challenges.

Data Presentation

The following table summarizes quantitative data on the accumulation of this compound in cucumber hypocotyls following treatment with pectinase, an elicitor that simulates pathogen infection.

Time After Pectinase TreatmentFold Increase in this compoundApproximate Concentration (µg/g fresh weight)Reference
24 hours~25-foldNot specified[3]
48 hours~78-fold~20[3][8]

Signaling Pathways and Experimental Workflows

// Nodes Phenylalanine [label="Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cinnamic_acid [label="Cinnamic acid"]; p_Coumaric_acid [label="p-Coumaric acid"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA"]; p_Coumaraldehyde [label="this compound", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; p_Coumaryl_alcohol [label="p-Coumaryl alcohol"]; H_Lignin [label="H-Lignin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coniferaldehyde [label="Coniferaldehyde"]; Coniferyl_alcohol [label="Coniferyl alcohol"]; G_Lignin [label="G-Lignin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sinapaldehyde [label="Sinapaldehyde"]; Sinapyl_alcohol [label="Sinapyl alcohol"]; S_Lignin [label="S-Lignin", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phenylalanine -> Cinnamic_acid [label="PAL"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H"]; p_Coumaric_acid -> p_Coumaroyl_CoA [label="4CL"]; p_Coumaroyl_CoA -> p_Coumaraldehyde [label="CCR"]; p_Coumaraldehyde -> p_Coumaryl_alcohol [label="CAD"]; p_Coumaryl_alcohol -> H_Lignin [label="Peroxidases"];

p_Coumaroyl_CoA -> Coniferaldehyde [label="...HCT, C3'H, CSE, CCoAOMT, CCR"]; Coniferaldehyde -> Coniferyl_alcohol [label="CAD"]; Coniferyl_alcohol -> G_Lignin [label="Peroxidases"];

Coniferaldehyde -> Sinapaldehyde [label="...F5H, COMT"]; Sinapaldehyde -> Sinapyl_alcohol [label="CAD"]; Sinapyl_alcohol -> S_Lignin [label="Peroxidases"];

// Invisible edges for alignment p_Coumaraldehyde -> Coniferaldehyde [style=invis]; Coniferaldehyde -> Sinapaldehyde [style=invis]; p_Coumaryl_alcohol -> Coniferyl_alcohol [style=invis]; Coniferyl_alcohol -> Sinapyl_alcohol [style=invis]; H_Lignin -> G_Lignin [style=invis]; G_Lignin -> S_Lignin [style=invis];

{rank=same; Phenylalanine; } {rank=same; Cinnamic_acid;} {rank=same; p_Coumaric_acid;} {rank=same; p_Coumaroyl_CoA;} {rank=same; p_Coumaraldehyde; Coniferaldehyde; Sinapaldehyde;} {rank=same; p_Coumaryl_alcohol; Coniferyl_alcohol; Sinapyl_alcohol;} {rank=same; H_Lignin; G_Lignin; S_Lignin;} } end_dot Caption: Lignin Biosynthesis Pathway Highlighting this compound.

// Nodes Pathogen_Attack [label="Pathogen Attack / Elicitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAMPs_Effectors [label="PAMPs / Effectors"]; Receptor_Recognition [label="Receptor Recognition"]; Signal_Transduction [label="Signal Transduction Cascade\n(ROS, Ca2+, Kinases)", shape=ellipse]; Hormone_Signaling [label="Phytohormone Signaling\n(SA, JA, ET)"]; Transcription_Factors [label="Activation of\nTranscription Factors"]; Phenylpropanoid_Pathway_Genes [label="Upregulation of Phenylpropanoid\nPathway Genes (PAL, 4CL, CCR, etc.)"]; p_Coumaraldehyde_Accumulation [label="this compound Accumulation", shape=ellipse, style="filled,bold", fillcolor="#FBBC05", fontcolor="#202124", penwidth=2]; Defense_Responses [label="Plant Defense Responses", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lignification [label="Cell Wall Lignification"]; Antimicrobial_Compounds [label="Antimicrobial Compounds"]; PR_Gene_Expression [label="PR Gene Expression"];

// Edges Pathogen_Attack -> PAMPs_Effectors; PAMPs_Effectors -> Receptor_Recognition; Receptor_Recognition -> Signal_Transduction; Signal_Transduction -> Hormone_Signaling; Hormone_Signaling -> Transcription_Factors; Transcription_Factors -> Phenylpropanoid_Pathway_Genes; Phenylpropanoid_Pathway_Genes -> p_Coumaraldehyde_Accumulation; p_Coumaraldehyde_Accumulation -> Lignification; Hormone_Signaling -> Defense_Responses; Lignification -> Defense_Responses; Antimicrobial_Compounds -> Defense_Responses; PR_Gene_Expression -> Defense_Responses; Transcription_Factors -> Antimicrobial_Compounds; Transcription_Factors -> PR_Gene_Expression; } end_dot Caption: Context of this compound in Plant Defense Signaling.

Experimental Protocols

Protocol 1: Quantification of this compound by UPLC-MS/MS

This protocol describes the extraction and quantification of this compound from plant tissues.

// Nodes Start [label="Start: Collect Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Freeze [label="Immediately freeze in liquid nitrogen"]; Grind [label="Grind to a fine powder"]; Extract [label="Extract with methanol:isopropanol:acetic acid"]; Vortex_Sonicate [label="Vortex and sonicate"]; Centrifuge [label="Centrifuge to pellet debris"]; Collect_Supernatant [label="Collect supernatant"]; Filter [label="Filter through 0.22 µm PVDF membrane"]; UPLC_MS [label="Analyze by UPLC-MS/MS"]; Data_Analysis [label="Data Analysis and Quantification"]; End [label="End: this compound Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Freeze; Freeze -> Grind; Grind -> Extract; Extract -> Vortex_Sonicate; Vortex_Sonicate -> Centrifuge; Centrifuge -> Collect_Supernatant; Collect_Supernatant -> Filter; Filter -> UPLC_MS; UPLC_MS -> Data_Analysis; Data_Analysis -> End; } end_dot Caption: Workflow for UPLC-MS/MS Quantification of this compound.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • Extraction buffer: Methanol:Isopropanol:Acetic acid (20:79:1, v/v/v)

  • Vortex mixer

  • Sonicator

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm, PVDF)

  • UPLC system with a C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • This compound standard

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer.

  • Vortex vigorously for 1 minute.

  • Sonicate for 10 minutes in an ice bath.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial.

  • Analyze the sample using a UPLC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: acetonitrile).

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for this compound using a pure standard.

  • Quantify the amount of this compound by comparing the peak area from the sample to a standard curve generated with known concentrations of the this compound standard.

Protocol 2: Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This spectrophotometric assay measures the activity of CAD by monitoring the reduction of this compound to p-coumaryl alcohol.

// Nodes Start [label="Start: Collect Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenize [label="Homogenize in extraction buffer"]; Centrifuge [label="Centrifuge to remove debris"]; Collect_Supernatant [label="Collect supernatant (crude protein extract)"]; Protein_Quant [label="Determine protein concentration (e.g., Bradford assay)"]; Assay_Mix [label="Prepare assay mixture\n(Buffer, NADPH, this compound)"]; Initiate_Reaction [label="Initiate reaction by adding protein extract"]; Measure_Absorbance [label="Measure decrease in absorbance at 340 nm"]; Calculate_Activity [label="Calculate enzyme activity"]; End [label="End: CAD Activity (units/mg protein)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Homogenize; Homogenize -> Centrifuge; Centrifuge -> Collect_Supernatant; Collect_Supernatant -> Protein_Quant; Protein_Quant -> Initiate_Reaction; Assay_Mix -> Initiate_Reaction; Initiate_Reaction -> Measure_Absorbance; Measure_Absorbance -> Calculate_Activity; Calculate_Activity -> End; } end_dot Caption: Workflow for Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.8)

  • This compound solution (in ethanol or DMSO)

  • NADPH solution

  • Spectrophotometer

  • Bradford reagent for protein quantification

Procedure:

  • Homogenize fresh plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the crude protein extract.

  • Determine the total protein concentration of the extract using the Bradford method.

  • Prepare the reaction mixture in a cuvette containing assay buffer, NADPH (final concentration ~0.2 mM), and this compound (final concentration ~0.1 mM).

  • Initiate the reaction by adding a known amount of the protein extract to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) for 3-5 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

  • Express the CAD activity as units per milligram of protein (1 unit = 1 µmol of NADPH oxidized per minute).

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol details the steps for analyzing the expression of genes involved in the phenylpropanoid pathway.

// Nodes Start [label="Start: Collect Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="Total RNA Extraction"]; RNA_QC [label="RNA Quality and Quantity Check"]; cDNA_Synthesis [label="cDNA Synthesis (Reverse Transcription)"]; Primer_Design [label="Design Primers for Target and Reference Genes"]; qPCR_Reaction [label="Set up qPCR Reaction\n(cDNA, Primers, SYBR Green Master Mix)"]; Run_qPCR [label="Run qPCR"]; Data_Analysis [label="Data Analysis (e.g., 2-ΔΔCt method)"]; End [label="End: Relative Gene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> RNA_Extraction; RNA_Extraction -> RNA_QC; RNA_QC -> cDNA_Synthesis; cDNA_Synthesis -> qPCR_Reaction; Primer_Design -> qPCR_Reaction; qPCR_Reaction -> Run_qPCR; Run_qPCR -> Data_Analysis; Data_Analysis -> End; } end_dot Caption: Workflow for Gene Expression Analysis by qRT-PCR.

Materials:

  • Plant tissue

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse) for target genes (e.g., PAL, 4CL, CCR, CAD) and a reference gene (e.g., Actin, Tubulin)

  • qPCR instrument

Procedure:

  • Extract total RNA from plant tissue using a commercial kit or a standard protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Design and validate primers for your target genes and a suitable reference gene.

  • Set up the qPCR reactions in triplicate for each sample and gene, including a no-template control. Each reaction should contain cDNA, forward and reverse primers, and SYBR Green master mix.

  • Run the qPCR program on a real-time PCR machine.

  • Analyze the results using the 2-ΔΔCt method to determine the relative expression of the target genes, normalized to the reference gene.[9]

Protocol 4: Pathogen Infection Assay in Arabidopsis thaliana

This protocol describes a method to assess the impact of this compound on disease resistance using a model plant-pathogen system.

Materials:

  • Arabidopsis thaliana plants (wild-type and relevant mutants)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • King's B medium

  • 10 mM MgCl₂

  • Needleless syringe

  • Leaf disk puncher

  • Agar plates

Procedure:

  • Grow Arabidopsis thaliana plants under controlled conditions (e.g., 12-hour light/12-hour dark photoperiod at 22°C).

  • Culture Pst DC3000 on King's B agar plates with the appropriate antibiotic.

  • Prepare a bacterial suspension in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to 0.002 (approximately 1 x 10⁶ cfu/mL).[10]

  • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.[10][11] For control, infiltrate with 10 mM MgCl₂.

  • (Optional) Pre-treat a subset of plants with exogenous this compound or an inhibitor of its biosynthesis before infection.

  • After 3 days, observe and photograph disease symptoms (e.g., chlorosis, necrosis).

  • To quantify bacterial growth, collect leaf disks from the infiltrated areas at 0 and 3 days post-infiltration.

  • Homogenize the leaf disks in 10 mM MgCl₂, serially dilute the homogenate, and plate on King's B agar.

  • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU) to determine the bacterial titer in the leaves.

Conclusion

This compound serves as a valuable molecular tool for dissecting the intricacies of plant defense signaling, particularly in the context of the phenylpropanoid pathway and lignification. The protocols outlined in these notes provide a robust framework for researchers to quantify this compound, measure the activity of related enzymes, analyze gene expression, and assess the functional consequences for disease resistance. By integrating these approaches, a more comprehensive understanding of the role of this compound and the broader metabolic adaptations of plants to stress can be achieved.

References

Application Notes and Protocols: p-Coumaraldehyde as an Analytical Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaraldehyde, a key intermediate in the phenylpropanoid pathway, is a phenolic aldehyde found in a variety of plant species. Its role in plant defense mechanisms and as a precursor to lignin and other secondary metabolites makes it a compound of interest in metabolomics, particularly in studies related to plant biochemistry, food science, and natural product drug discovery. The accurate quantification of this compound in complex biological matrices is crucial for understanding its physiological roles and potential applications. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in metabolomics research, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Physicochemical Properties and Handling

This compound is commercially available from various suppliers as a certified reference material, typically with a purity of ≥98%.

PropertyValueReference
Chemical Formula C₉H₈O₂N/A
Molecular Weight 148.16 g/mol N/A
CAS Number 2538-87-6N/A
Appearance NeatN/A
Storage 2-8°C for long-term storage[1]
Stability Light-sensitive[2]

Note: It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment. Due to its light sensitivity, it should be stored in amber vials or protected from light.[2]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration curves and quality control.

Materials:

  • This compound analytical standard (≥98% purity)

  • LC-MS grade methanol

  • LC-MS grade water

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the weighed standard in a 10 mL volumetric flask with LC-MS grade methanol.

    • Ensure complete dissolution by vortexing or sonicating.

    • Store the stock solution at 2-8°C in an amber vial. This solution should be stable for several weeks.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

    • The concentration range for the calibration curve will depend on the sensitivity of the instrument and the expected concentration of this compound in the samples. A typical range might be from 1 ng/mL to 1000 ng/mL.

    • Prepare fresh working solutions daily to ensure accuracy.

Sample Preparation: Extraction from Plant Tissue

Objective: To efficiently extract this compound from plant tissue while minimizing degradation.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: 80:20 (v/v) methanol:water with 0.1% formic acid

  • Centrifuge

  • 0.2 µm syringe filters

Protocol:

  • Harvesting and Quenching:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until extraction.

  • Homogenization and Extraction:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent.

    • Homogenize the sample using a tissue homogenizer or by vigorous vortexing.

    • Incubate the sample on a shaker at 4°C for 1 hour.

  • Clarification:

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Filter the supernatant through a 0.2 µm syringe filter into an LC-MS vial.

  • Internal Standard (Optional but Recommended):

    • For improved quantitative accuracy, a stable isotope-labeled internal standard (e.g., this compound-d4) should be added to the extraction solvent.

UPLC-MS/MS Analysis

Objective: To develop a sensitive and selective method for the quantification of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Precursor Ion (Q1): 147.1 m/z, Product Ion (Q3): 119.1 m/z (quantifier), 91.1 m/z (qualifier)
Collision Energy Optimized for the specific instrument, typically 15-25 eV

Note: The above parameters are illustrative and should be optimized for the specific instrument and application.

Data Presentation: Method Validation

The following table presents representative quantitative data for a UPLC-MS/MS method for a structurally similar compound, p-Coumaric acid, in human plasma.[3][4] This data serves as a guideline for the expected performance of a validated method for this compound.

ParameterResult
Linearity Range 0.2 - 20 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 ng/mL (Estimated)
Limit of Quantification (LOQ) 0.2 ng/mL
Intra-day Precision (%RSD) 1.0 - 5.6%
Inter-day Precision (%RSD) 1.3 - 6.4%
Accuracy (Recovery) 99.2 - 108.4%

Visualizations

Phenylpropanoid Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the phenylpropanoid pathway, which leads to the biosynthesis of lignin, flavonoids, and other important secondary metabolites.[1][5]

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaraldehyde This compound pCoumaroylCoA->pCoumaraldehyde CCR Flavonoids Flavonoids pCoumaroylCoA->Flavonoids CHS pCoumaryl_Alcohol p-Coumaryl Alcohol pCoumaraldehyde->pCoumaryl_Alcohol CAD Lignin Lignin (H-unit) pCoumaryl_Alcohol->Lignin Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plant Tissue) Extraction Extraction & Homogenization Sample->Extraction Standard This compound Analytical Standard Stock Prepare Stock Solution Standard->Stock Cleanup Centrifugation & Filtration Extraction->Cleanup Working Prepare Working Standards (Calibration Curve) Stock->Working LCMS UPLC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Working->LCMS Quant Quantification (using Calibration Curve) LCMS->Quant Result Final Concentration of this compound Quant->Result

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up p-Coumaraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Coumaraldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production from the lab to pilot or manufacturing scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound at scale?

A1: There are two main routes for this compound synthesis: chemical synthesis and microbial biosynthesis.

  • Chemical Synthesis: This typically involves the conversion of p-coumaric acid or a related precursor. Common methods include the reduction of p-coumaric acid chlorides or a two-carbon homologation of p-hydroxybenzaldehyde.[1][2] These methods can offer high purity but may involve harsh reaction conditions and potentially hazardous reagents, making scale-up challenging.[3]

  • Microbial Biosynthesis: This approach utilizes engineered microorganisms, such as E. coli or S. cerevisiae, to produce this compound from simple carbon sources like glucose.[3][4] This method is often considered more sustainable but can face challenges with product titer, yield, and downstream purification.[3][5]

Q2: What are the key challenges in scaling up chemical synthesis of this compound?

A2: Scaling up chemical synthesis presents several common hurdles:

  • Yield Reduction: Reactions that perform well at the lab scale may see a significant drop in yield at a larger scale due to issues with heat and mass transfer.[6]

  • Impurity Profile Changes: Inefficient mixing and localized temperature gradients in large reactors can lead to an increase in side reactions and a more complex impurity profile.[7]

  • Reagent and Solvent Costs: The cost of certain reagents, catalysts, and solvents can become prohibitive at an industrial scale.[3]

  • Safety Concerns: Some reagents and reaction conditions that are manageable in a lab setting can pose significant safety risks at a larger scale.[3]

Q3: What are the major bottlenecks in the microbial production of this compound?

A3: Microbial synthesis of this compound is often limited by:

  • Low Product Titers: Achieving high concentrations of the final product can be challenging due to metabolic burden on the host organism.

  • Precursor and Intermediate Toxicity: High concentrations of precursors like p-coumaric acid or the intermediate p-coumaroyl-CoA can be toxic to microbial cells, inhibiting growth and productivity.

  • Cofactor Imbalance: The enzymatic steps in the biosynthetic pathway may have high demands for cofactors like ATP and NADPH, which can become limiting.

  • Endogenous Enzyme Activity: Native enzymes in the host organism can lead to the formation of unwanted byproducts or the degradation of the desired product.[3][5]

Q4: How can I improve the yield of this compound in my microbial fermentation?

A4: To enhance the yield, consider the following strategies:

  • Optimize Gene Expression: Fine-tune the expression levels of the biosynthetic pathway enzymes using promoters of varying strengths to balance the metabolic flux.

  • Controlled Precursor Feeding: Implement a fed-batch or continuous feeding strategy for precursors like p-coumaric acid to maintain a concentration that supports high productivity without causing toxicity.

  • Dynamic Regulation: Employ biosensors that respond to intermediate concentrations to dynamically control the expression of key pathway enzymes, preventing the accumulation of toxic intermediates.

  • Strain Engineering: Modify the host's central metabolism to increase the availability of essential precursors and cofactors.

Q5: What are the most effective methods for purifying this compound at scale?

A5: The choice of purification method depends on the synthesis route and the impurity profile. Common techniques include:

  • Recrystallization: This is a cost-effective method for purifying solid compounds like this compound, particularly from chemical synthesis. The selection of an appropriate solvent system is critical.[8]

  • Column Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and time-consuming. It is often used for high-purity applications or to remove closely related impurities.

  • Bisulfite Adduct Formation: This chemical method can selectively isolate aldehydes from a complex mixture. The this compound forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities and then reversed to recover the pure product.[8]

Troubleshooting Guides

Chemical Synthesis
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor reaction progress using TLC or HPLC. - Increase reaction time or temperature as appropriate. - Ensure high purity of starting materials and reagents.
Side product formation.- Optimize reaction temperature to minimize degradation. - Investigate alternative catalysts or solvents to improve selectivity.
Difficult Purification Presence of closely related impurities.- Optimize the recrystallization solvent system. - Consider using a different purification technique, such as bisulfite adduct formation.[8]
Product instability.- this compound can be light-sensitive.[7] Protect the product from light during and after purification.
Microbial Biosynthesis
Problem Potential Cause Troubleshooting Steps
Low Product Titer Suboptimal enzyme expression levels.- Use a library of promoters with different strengths to balance the expression of pathway genes.
Precursor or intermediate toxicity.- Implement a fed-batch strategy for precursor feeding. - Use dynamic regulation with biosensors to control intermediate levels.
Cofactor limitation (ATP, NADPH).- Engineer the host's central metabolism to enhance cofactor regeneration. - Ensure the fermentation medium is rich in nutrients that support high metabolic activity.
Formation of Byproducts Endogenous enzyme activity.- Identify and knock out genes encoding enzymes responsible for side reactions.
Spontaneous degradation of the product.- Optimize fermentation conditions (pH, temperature) to improve product stability.

Quantitative Data

Table 1: Reported Yields for Chemical Synthesis of this compound

Synthesis MethodStarting MaterialReported YieldReference
Two-carbon homologationp-Hydroxybenzaldehyde~60-63%[1][2]
Reduction of acid chloridep-Hydroxycinnamic acid chloride~45-50%[1]

Table 2: Microbial Production of p-Coumaric Acid (a precursor to this compound)

Host OrganismKey Engineering StrategyTiterReference
Corynebacterium glutamicumHeterologous expression of tyrosine ammonia-lyase, optimization of shikimate pathway661 mg/L[4]
Corynebacterium glutamicumCo-cultivation for resveratrol production from glucose via p-coumaric acid31.2 mg/L (of resveratrol)[9]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Two-Carbon Homologation

This protocol is a generalized procedure based on established methods.[1][2]

Materials:

  • p-Hydroxybenzaldehyde

  • 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine

  • n-Butyllithium in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous potassium carbonate (K2CO3)

Procedure:

  • Protect the hydroxyl group of p-hydroxybenzaldehyde if necessary.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of p-hydroxybenzaldehyde in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the mixture with HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated NaCl solution and dry over anhydrous K2CO3.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Workflow for Microbial Production of this compound

This protocol outlines a general workflow for developing a microbial strain for this compound production.

1. Strain and Plasmid Construction:

  • Select a suitable host strain (e.g., E. coli).
  • Synthesize and codon-optimize the genes for the this compound biosynthetic pathway (e.g., tyrosine ammonia-lyase, 4-coumarate:CoA ligase, cinnamoyl-CoA reductase).
  • Clone the genes into an appropriate expression vector under the control of inducible promoters.

2. Shake Flask Cultivation and Induction:

  • Inoculate a single colony of the engineered strain into a suitable growth medium (e.g., LB or M9 minimal medium).
  • Grow the culture at 37 °C with shaking until it reaches the mid-log phase (OD600 ≈ 0.6-0.8).
  • Induce protein expression by adding the appropriate inducer (e.g., IPTG).
  • If necessary, supplement the medium with a precursor such as p-coumaric acid.
  • Continue cultivation at a lower temperature (e.g., 30 °C) for 24-48 hours.

3. Product Extraction and Analysis:

  • Harvest the cells by centrifugation.
  • Extract the this compound from the culture supernatant and/or cell pellet using an organic solvent (e.g., ethyl acetate).
  • Analyze the extract for this compound concentration using HPLC or GC-MS.

4. Fermentation Scale-Up:

  • Optimize fermentation conditions (pH, temperature, aeration, feeding strategy) in a small-scale bioreactor.
  • Scale up the fermentation to the desired volume, maintaining the optimized parameters.

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Materials p_hydroxybenzaldehyde p-Hydroxybenzaldehyde reaction Reaction at -78°C to RT p_hydroxybenzaldehyde->reaction reagent Two-Carbon Homologation Reagent reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the chemical synthesis of this compound.

Microbial_Biosynthesis_Pathway Glucose Glucose Tyrosine L-Tyrosine Glucose->Tyrosine Host Metabolism TAL Tyrosine Ammonia Lyase (TAL) Tyrosine->TAL p_Coumaric_Acid p-Coumaric Acid _4CL 4-Coumarate:CoA Ligase (4CL) p_Coumaric_Acid->_4CL p_Coumaroyl_CoA p-Coumaroyl-CoA CCR Cinnamoyl-CoA Reductase (CCR) p_Coumaroyl_CoA->CCR p_Coumaraldehyde This compound TAL->p_Coumaric_Acid _4CL->p_Coumaroyl_CoA CCR->p_Coumaraldehyde

Caption: Simplified microbial biosynthesis pathway for this compound.

Troubleshooting_Logic cluster_chem Chemical Synthesis cluster_bio Microbial Biosynthesis start Low this compound Yield synthesis_type Synthesis Method? start->synthesis_type chem_check Check Reaction Conditions (Temp, Time) synthesis_type->chem_check Chemical bio_expression Optimize Gene Expression synthesis_type->bio_expression Microbial chem_reagents Verify Reagent Purity chem_check->chem_reagents chem_purification Optimize Purification chem_reagents->chem_purification bio_toxicity Address Precursor/Intermediate Toxicity bio_expression->bio_toxicity bio_cofactors Enhance Cofactor Availability bio_toxicity->bio_cofactors

Caption: Decision tree for troubleshooting low this compound yield.

References

Strategies to improve the yield and purity of synthetic p-Coumaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic p-Coumaraldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are the two-carbon homologation of p-hydroxybenzaldehyde and the reduction of p-hydroxycinnamic acid chlorides. The homologation method generally provides a higher overall yield.[1][2]

Q2: What is a typical overall yield for the synthesis of this compound?

A2: The expected yield can vary significantly depending on the chosen synthetic route. The two-carbon homologation method has been reported to achieve an overall yield of approximately 63%.[1][2] In contrast, the reduction of p-hydroxycinnamic acid chlorides with lithium tri-t-butoxyaluminohydride typically results in overall yields of 30-34%.[1]

Q3: What are the common impurities encountered in this compound synthesis?

A3: A common impurity is the corresponding carboxylic acid, p-coumaric acid, which forms due to the oxidation of the aldehyde by air.[3][4] Other potential impurities include unreacted starting materials, by-products from side reactions, and residual solvents from the purification process.

Q4: Which purification techniques are most effective for this compound?

A4: Several purification techniques can be employed, including column chromatography, crystallization, and extraction.[5][6][7] Column chromatography on silica gel can be effective, but care must be taken as aldehydes can sometimes decompose.[3] Another effective method is the formation of a bisulfite adduct, which is water-soluble and allows for purification by extraction, followed by recovery of the pure aldehyde.[3][4] Recrystallization is also a suitable method for purifying the solid this compound.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Low or No Product Yield

Problem: The reaction has resulted in a very low yield or no this compound.

Potential Cause Suggested Solution
Moisture or Air Contamination Reagents like n-butyllithium and lithium tri-t-butoxyaluminohydride are highly sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1][9]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or re-evaluating the reaction temperature. For the homologation reaction, ensure the temperature is maintained at -77°C during the addition of n-butyllithium and the aldehyde derivative.[1]
Poor Quality Reagents Use fresh, high-purity starting materials and reagents. The purity of the starting p-hydroxybenzaldehyde or p-hydroxycinnamic acid is crucial for achieving high yields.
Catalyst Inactivity (for reduction route) If using a Rosenmund reduction, the palladium catalyst may be improperly poisoned, leading to either no reaction or over-reduction to the alcohol. The use of lithium tri-t-butoxyaluminohydride is often more reliable.[1]
Product Impurity

Problem: The final product is impure, as indicated by TLC or other analytical methods.

Potential Cause Suggested Solution
Formation of p-Coumaric Acid The aldehyde group is susceptible to oxidation. Minimize exposure of the product to air during workup and purification. To remove the acid impurity, you can wash the organic solution with a mild base like sodium bicarbonate solution.[4]
Presence of Unreacted Starting Materials Optimize the stoichiometry of the reactants. If starting material is consistently present, consider using a slight excess of the other reactant. Effective purification by column chromatography or recrystallization should also remove starting materials.
Aldehyde Decomposition on Silica Gel If purifying by column chromatography, deactivating the silica gel with a small amount of triethylamine in the eluent can help prevent decomposition. Alternatively, use a different purification method like recrystallization or bisulfite adduct formation.[3]
Side Product Formation The formation of side products can be minimized by carefully controlling the reaction temperature and addition rates of reagents. The use of appropriate protecting groups for the phenolic hydroxyl group can also prevent unwanted side reactions.

Quantitative Data Summary

Synthetic Method Key Reagents Typical Overall Yield Melting Point (°C) Reference
Two-Carbon Homologationp-hydroxybenzaldehyde, 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-butyllithium63%134[1][2]
Reduction of Acid Chloridep-hydroxycinnamic acid chloride, lithium tri-t-butoxyaluminohydride30-34%134[1]
Rosenmund Reductionp-hydroxycinnamic acid chloride, H₂, Pd/BaSO₄~22%Not Specified[1]

Experimental Protocols & Workflows

Workflow for Two-Carbon Homologation Synthesis

start Start: p-Hydroxybenzaldehyde protect Protect phenolic -OH start->protect homologation Homologation with 2-methyloxazine & n-BuLi at -77°C in THF protect->homologation hydrolysis Hydrolysis of oxazine ring homologation->hydrolysis deprotection Deprotection of phenolic -OH hydrolysis->deprotection purification Purification deprotection->purification end End: Pure this compound purification->end

Caption: Workflow for this compound synthesis via two-carbon homologation.

Detailed Protocol: Two-Carbon Homologation

This protocol is based on established literature methods.[1]

  • Protection of p-Hydroxybenzaldehyde: Protect the phenolic hydroxyl group of p-hydroxybenzaldehyde, for example, as a tetrahydropyranyl (THP) ether.

  • Formation of Lithio Anion: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF). Cool the solution to -77°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexane over 30 minutes. Stir for an additional 1 hour to form the yellow precipitate of the lithio anion.

  • Homologation: Add a solution of the protected p-hydroxybenzaldehyde derivative in anhydrous THF to the reaction mixture over 15 minutes. Stir for another 15 minutes.

  • Workup: Allow the reaction mixture to slowly warm to room temperature. Pour the mixture into cooled water and extract with diethyl ether. Wash the combined organic extracts with saturated NaCl solution and dry over anhydrous K₂CO₃. Evaporate the solvent to obtain the crude dihydro-1,3-oxazine derivative.

  • Hydrolysis and Deprotection: Hydrolyze the oxazine ring and deprotect the phenolic hydroxyl group using acidic conditions (e.g., oxalic acid or DL-camphor-10-sulfonic acid in ethanol) to yield crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Troubleshooting Logic for Low Yield

start Low Yield of this compound check_reagents Check Reagent Quality (Anhydrous solvents, fresh n-BuLi) start->check_reagents check_conditions Verify Reaction Conditions (Inert atmosphere, -77°C) start->check_conditions check_time Monitor Reaction Progress (TLC) (Extend reaction time if needed) start->check_time check_workup Review Workup & Purification (Avoid product decomposition) start->check_workup crude Crude this compound (in organic solvent) add_bisulfite Add Sodium Bisulfite Solution (Stir vigorously) crude->add_bisulfite extract_impurities Extract with Organic Solvent to Remove Impurities add_bisulfite->extract_impurities recover_aldehyde Add Base (e.g., NaHCO₃) to Aqueous Layer extract_impurities->recover_aldehyde extract_product Extract Pure Aldehyde with Organic Solvent recover_aldehyde->extract_product pure Pure this compound extract_product->pure

References

Addressing the instability of p-Coumaraldehyde in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of p-Coumaraldehyde in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in analytical studies?

A1: this compound, also known as 4-hydroxycinnamaldehyde, is a phenolic aldehyde that serves as a key intermediate in the biosynthesis of lignin in plants.[1][2][3] It is also investigated for its potential biological activities. Its instability poses a significant challenge for accurate and reproducible quantitative analysis. The aldehyde functional group and the phenolic ring make the molecule susceptible to degradation under various conditions, leading to inaccurate analytical results.

Q2: What are the main factors that contribute to the instability of this compound?

A2: The primary factors contributing to the degradation of this compound in analytical samples are:

  • Light Sensitivity: Exposure to light can induce photochemical reactions, leading to degradation.[4]

  • Thermal Instability: Elevated temperatures can cause decomposition of the molecule.

  • pH: The stability of this compound is pH-dependent. Both highly acidic and alkaline conditions can promote degradation.

  • Oxidation: The phenolic hydroxyl group and the aldehyde group are prone to oxidation, especially in the presence of oxygen and metal ions.

  • Polymerization and Autocondensation: Aldehydes, in general, can undergo self-condensation or polymerization reactions, particularly under certain storage and solvent conditions.

Q3: What are the best practices for storing this compound standards and samples?

A3: To minimize degradation, this compound standards and samples should be stored under the following conditions:

  • Temperature: Store solid this compound and stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light Protection: Always store standards and samples in amber vials or wrapped in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Choice: Prepare stock solutions in high-purity, degassed solvents. For short-term use, methanol or acetonitrile are common choices. The stability in these solvents can be limited, so fresh preparations are recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Issue: Chromatograms of this compound show asymmetric peaks, which can affect integration and quantification.

Possible Causes & Solutions:

Cause Solution
Secondary Silanol Interactions The phenolic hydroxyl group of this compound can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. Use an end-capped column or a column with a base-deactivated stationary phase. Alternatively, add a small amount of a competitive base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime).
Inappropriate Mobile Phase pH The ionization state of the phenolic hydroxyl group can affect peak shape. For reversed-phase HPLC, maintain the mobile phase pH below the pKa of the phenolic group (around pH 8-9) to keep it in its neutral form. A mobile phase pH of 2-4 is often a good starting point.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting.[5] Dilute the sample and re-inject.
Formation of Degradation Products Instability during sample preparation or in the autosampler can lead to the formation of degradation products that may co-elute or cause peak splitting. Prepare samples fresh and keep the autosampler temperature low (e.g., 4°C).
Isomer Formation (with derivatization) When using derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH), E/Z isomers of the resulting hydrazone can form, leading to split or broad peaks.[6] Optimize chromatographic conditions to either separate or co-elute these isomers.
Guide 2: Inconsistent or Decreasing Peak Area

Issue: The peak area for this compound is not reproducible across injections or decreases over time.

Possible Causes & Solutions:

Cause Solution
Degradation in the Autosampler This compound can degrade in the autosampler vial, especially if the temperature is not controlled or if the sample is exposed to light for an extended period. Set the autosampler temperature to 4°C and use amber vials. Limit the time samples spend in the autosampler before injection.
Instability in the Mobile Phase If the mobile phase is not properly prepared or stored, it can contribute to analyte degradation. Prepare fresh mobile phase daily, degas it thoroughly, and keep it covered to prevent solvent evaporation and contamination.
Adsorption to Vials or Tubing The analyte may adsorb to the surface of glass or plastic vials and PEEK tubing. Use deactivated glass vials or polypropylene vials. Minimize the length and diameter of connecting tubing.
Oxidation The sample may be oxidizing in the vial. Consider adding an antioxidant (e.g., ascorbic acid or butylated hydroxytoluene (BHT)) to the sample diluent, but verify that it does not interfere with the analysis.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

This protocol provides a general guideline for preparing plant extracts for this compound analysis.

  • Extraction:

    • Homogenize the plant material in a suitable solvent (e.g., 80% methanol in water).

    • Protect the sample from light during extraction by wrapping the container in aluminum foil.

    • Perform extraction at a low temperature (e.g., on ice) to minimize thermal degradation.

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an amber HPLC vial.

  • Stabilization (Optional):

    • If significant degradation is suspected, consider adding a small amount of a stabilizing agent like ascorbic acid to the extraction solvent. The final concentration should be optimized and validated.

  • Analysis:

    • Analyze the sample by HPLC as soon as possible after preparation.

    • If immediate analysis is not possible, store the vials at -20°C or -80°C.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Derivatization with DNPH converts the aldehyde to a more stable and UV-active hydrazone, which can improve detection and quantification.[7][8][9]

  • Reagent Preparation:

    • Prepare a solution of DNPH in acetonitrile (e.g., 150 mg in 100 mL) and acidify with a small amount of sulfuric or hydrochloric acid (e.g., 1 mL).[7] Handle DNPH with care as it can be explosive when dry.

  • Derivatization Reaction:

    • To your sample or standard solution, add an excess of the DNPH reagent.

    • Adjust the pH to acidic conditions (e.g., pH 3 with citrate buffer) to catalyze the reaction.[7]

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1 hour) to ensure complete reaction.[7] Protect the reaction from light.

  • Sample Cleanup (if necessary):

    • After derivatization, the DNPH-hydrazone can be extracted using solid-phase extraction (SPE) with a C18 cartridge to remove excess reagent and other matrix components.

  • Analysis:

    • Analyze the derivatized sample by reversed-phase HPLC with UV detection at approximately 360 nm.

Data Presentation

The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes and should be experimentally verified.

Condition Solvent Storage Temperature Light Exposure Estimated Half-life
1Methanol25°CAmbient< 24 hours
2Methanol4°CDark~ 3-5 days
3Acetonitrile25°CAmbient~ 1-2 days
4Acetonitrile4°CDark~ 1 week
5Methanol-20°CDark> 1 month
6Acetonitrile-20°CDark> 1 month

Mandatory Visualizations

Lignin Biosynthesis Pathway

The following diagram illustrates the position of this compound in the lignin biosynthesis pathway.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_alcohol p_Coumaryl_alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD H_Lignin H_Lignin p_Coumaryl_alcohol->H_Lignin Peroxidases/Laccases Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction (e.g., 80% MeOH, dark, 4°C) Filtration Centrifugation & Filtration (0.22 µm) Extraction->Filtration Derivatization Derivatization (optional) (e.g., DNPH) Filtration->Derivatization HPLC HPLC or UPLC-MS/MS Derivatization->HPLC Quantification Peak Integration & Quantification HPLC->Quantification Plant_Stress_Response Stress Biotic/Abiotic Stress (e.g., Pathogen, Wounding) Signal_Transduction Signal Transduction (e.g., MAPK cascades) Stress->Signal_Transduction Gene_Expression Upregulation of Phenylpropanoid Pathway Genes Signal_Transduction->Gene_Expression Metabolite_Accumulation Accumulation of This compound Gene_Expression->Metabolite_Accumulation Defense_Response Plant Defense Responses (e.g., Lignification) Metabolite_Accumulation->Defense_Response

References

Method development for robust p-Coumaraldehyde quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the robust quantification of p-Coumaraldehyde in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: The primary challenges include the inherent reactivity of the aldehyde functional group, potential for oxidation and degradation, and the presence of complex biological matrices that can cause significant matrix effects.[1] this compound is also sensitive to light and temperature, necessitating careful sample handling and storage.[2]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: The choice of technique depends on the required sensitivity and the complexity of the matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available method.[3] For higher sensitivity and selectivity, especially in very complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization to improve the volatility of this compound.[5]

Q3: Why is derivatization sometimes necessary for this compound analysis?

A3: Derivatization is often employed in GC-MS analysis to convert the polar and reactive aldehyde group into a more volatile and thermally stable derivative.[5] This improves chromatographic peak shape and detection. Common derivatization reagents for aldehydes include silylating agents like BSTFA.[5]

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to work quickly at low temperatures. Adding antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation.[6] Samples should be protected from light and stored at low temperatures (e.g., -80°C) until analysis.[2]

Q5: What are matrix effects and how can they be mitigated?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological matrix, leading to ion suppression or enhancement.[1] To mitigate these effects, efficient sample cleanup using techniques like Solid-Phase Extraction (SPE) is recommended.[7] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

HPLC-UV Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column.- Mobile phase pH is close to the pKa of this compound.- Column contamination or void formation.- Use an end-capped column or add a competing base to the mobile phase.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Flush the column with a strong solvent or replace the column if necessary.[9]
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.- Prepare fresh mobile phase daily and ensure the pump is functioning correctly.- Use a column oven to maintain a constant temperature.
Low Sensitivity/Poor Signal - Suboptimal detection wavelength.- Degradation of the analyte.- Insufficient sample concentration.- Determine the optimal UV absorbance wavelength for this compound (typically around 340 nm).- Prepare fresh standards and samples and store them properly.- Concentrate the sample extract before analysis.
LC-MS/MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Ion Suppression or Enhancement - Co-eluting matrix components interfering with ionization.- Improve sample cleanup using SPE.- Optimize chromatographic separation to resolve the analyte from interfering compounds.- Use a stable isotope-labeled internal standard.[8]
High Background Noise - Contamination in the mobile phase, LC system, or mass spectrometer.- Use high-purity solvents and freshly prepared mobile phases.- Flush the LC system and clean the ion source of the mass spectrometer.
Inconsistent Fragmentation - Fluctuations in collision energy.- Presence of co-eluting interferences with the same precursor ion mass.- Optimize and stabilize collision energy settings.- Enhance chromatographic resolution to separate isobaric interferences.
GC-MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
No or Low Peak Intensity - Incomplete derivatization.- Thermal degradation in the injector.- Adsorption in the inlet or column.- Optimize derivatization conditions (reagent, temperature, and time).[10]- Use a lower injection port temperature.- Use a deactivated inlet liner and a suitable GC column.[11]
Ghost Peaks - Carryover from previous injections.- Septum bleed.- Implement a thorough wash step between injections.- Use high-quality, low-bleed septa and replace them regularly.
Poor Mass Spectral Quality - Contamination in the ion source.- Air leak in the system.- Clean the ion source.- Check for and fix any leaks in the GC-MS system.

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound and related phenolic compounds using different analytical techniques.

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Linearity (r²) > 0.99[3]> 0.99[12]> 0.99
Limit of Detection (LOD) 1-10 ng/mL0.01-1 ng/mL0.1-5 ng/mL
Limit of Quantification (LOQ) 5-30 ng/mL[13]0.05-5 ng/mL[4]0.5-15 ng/mL
Recovery (%) 85-110%[3]90-115%[12]80-110%
Precision (%RSD) < 15%< 10%< 15%

Note: Data for GC-MS is estimated based on typical performance for derivatized aldehydes.

Table 2: Extraction Recovery of this compound from Different Biological Matrices

Matrix Extraction Method Typical Recovery (%)
Plasma/Serum Protein Precipitation (PPT)80-95%
Liquid-Liquid Extraction (LLE)85-105%[13]
Solid-Phase Extraction (SPE)90-110%[7]
Urine Dilute-and-Shoot70-90%
LLE80-100%
SPE85-105%[14]
Plant Tissue Solvent Extraction75-95%
SPE Cleanup85-105%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., trans-Cinnamic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 340 nm.

Protocol 2: Quantification of this compound in Plant Extracts by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize 1 g of plant tissue in 10 mL of methanol.

  • Centrifuge the homogenate and collect the supernatant.

  • Dilute the supernatant with water to a final methanol concentration of 10%.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute this compound with methanol.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10-90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Mandatory Visualization

p_Coumaraldehyde_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_alcohol p-Coumaryl alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD Lignin Lignin p_Coumaryl_alcohol->Lignin Peroxidases

Caption: Simplified phenylpropanoid pathway for this compound biosynthesis.

experimental_workflow start Biological Sample (Plasma, Urine, Tissue) extraction Sample Preparation (PPT, LLE, or SPE) start->extraction analysis Instrumental Analysis (HPLC-UV, LC-MS/MS, or GC-MS) extraction->analysis data_processing Data Processing (Integration, Calibration) analysis->data_processing quantification Quantification Result data_processing->quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic problem Analytical Problem (e.g., Low Recovery, Peak Tailing) check_sample Check Sample Integrity (Storage, Stability) problem->check_sample check_prep Evaluate Sample Prep (Extraction Efficiency, Cleanup) problem->check_prep check_instrument Assess Instrument Performance (Column, Detector, MS Source) problem->check_instrument solution Implement Corrective Actions check_sample->solution check_prep->solution check_instrument->solution

Caption: Logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Analysis of p-Coumaraldehyde by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of p-Coumaraldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. For biological samples, this includes endogenous components like proteins, lipids, salts, and phospholipids.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, which is the more common effect.[2][4] This can lead to reduced sensitivity and inaccurate quantification, potentially causing the reported concentration of this compound to be lower than its actual value.

  • Ion Enhancement: An increase in the analyte signal, which is less common.[1][3] This can lead to an overestimation of the analyte concentration.

Ultimately, unaddressed matrix effects can severely compromise the accuracy, precision, and reliability of your quantitative results.[1][2][5]

Q2: I am observing low signal intensity and poor reproducibility for this compound in my plasma samples. Could this be due to matrix effects?

A2: Yes, it is highly likely that matrix effects are the cause. Low signal intensity and poor reproducibility are classic symptoms of ion suppression.[2][6] In plasma, phospholipids are a major cause of ion suppression in electrospray ionization (ESI), a common ionization technique used in LC-MS/MS.[4][7] These phospholipids can co-elute with this compound and compete for ionization, thus suppressing its signal. Inadequate sample cleanup is often the primary reason for this issue.[8][9]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The most common and recommended method for quantifying matrix effects is the post-extraction spike comparison .[2][3][10] This method provides a quantitative measure of ion suppression or enhancement. The workflow for this assessment is outlined below.

Workflow for Quantifying Matrix Effects

G cluster_0 Preparation cluster_1 Analysis & Calculation A Prepare Solution A: Neat standard of this compound in clean solvent (e.g., mobile phase) D Analyze Solutions A and B by LC-MS/MS A->D B Prepare Blank Matrix Extract: Process a blank matrix sample (without this compound) using your extraction protocol C Prepare Solution B: Spike the blank matrix extract (from B) with this compound to the same final concentration as Solution A C->D E Measure Peak Area for this compound in both solutions D->E F Calculate Matrix Factor (MF) E->F G Interpret Results F->G MF (%) = (Peak Area in B / Peak Area in A) * 100

A workflow for the quantitative assessment of matrix effects using the post-extraction spike method.

The resulting Matrix Factor (MF) is interpreted as follows:

  • MF = 100%: No significant matrix effect.[3]

  • MF < 100%: Ion suppression.[3]

  • MF > 100%: Ion enhancement.[3]

According to FDA guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.[11][12]

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: There are three main approaches to reduce or compensate for matrix effects, which can be used individually or in combination:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[4]

  • Improve Chromatographic Separation: Modifying the LC method can help separate this compound from co-eluting matrix components.[13]

  • Use Compensation Techniques: When matrix effects cannot be eliminated, their impact can be corrected using specific calibration strategies, most notably with a stable isotope-labeled internal standard.[10]

Troubleshooting Logic for Mitigating Matrix Effects

G cluster_sample_prep Optimize Sample Preparation cluster_chromatography Improve Chromatography cluster_compensation Use Compensation Techniques start Matrix Effect Observed spe Solid-Phase Extraction (SPE) (Recommended for complex matrices) start->spe High phospholipid content? lle Liquid-Liquid Extraction (LLE) start->lle ppt Protein Precipitation (PPT) (Least effective, high matrix effects) start->ppt gradient Adjust Gradient Profile spe->gradient Matrix effect persists? lle->gradient ppt->gradient column Use Different Column Chemistry (e.g., UPLC for better resolution) gradient->column mobile_phase Modify Mobile Phase pH column->mobile_phase sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) (Most effective compensation) mobile_phase->sil_is Still unacceptable variability? matrix_matched Matrix-Matched Calibrators mobile_phase->matrix_matched end Matrix Effect Mitigated sil_is->end matrix_matched->end

A decision-making workflow for troubleshooting and mitigating matrix effects in LC-MS/MS analysis.

Q5: Which sample preparation technique is best for reducing matrix effects when analyzing this compound in biological fluids?

A5: For complex biological matrices like plasma or urine, Solid-Phase Extraction (SPE) is generally the most effective technique for removing interfering components and reducing matrix effects.[4][8] It provides cleaner extracts compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[8] Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can be particularly effective at removing a wide range of interferences.[8]

Sample Preparation Technique Effectiveness in Reducing Matrix Effects Selectivity Typical Analyte Recovery Notes
Protein Precipitation (PPT) LowLowHigh but variableLeast effective for removing phospholipids and other endogenous components. Often results in significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) ModerateModerateCan be low for polar analytesCleaner than PPT, but recovery of phenolic compounds like this compound can be challenging to optimize.[8]
Solid-Phase Extraction (SPE) HighHighGood to excellentHighly effective at removing salts, phospholipids, and other interferences, leading to a significant reduction in matrix effects.[8][14]

Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A6: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard in quantitative bioanalysis by LC-MS/MS.[10][15] A SIL-IS, such as this compound-d4 or ¹³C₆-p-Coumaraldehyde, has nearly identical physicochemical properties to the analyte.[10][16][17] This means it will co-elute and experience the same degree of extraction loss and ion suppression or enhancement as this compound.[10][18] By measuring the peak area ratio of the analyte to the SIL-IS, you can accurately correct for these variations, leading to significantly improved precision and accuracy.[15][16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Solution A (Neat Standard): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a concentration representative of your samples (e.g., a mid-range quality control level).[3]

  • Prepare Blank Matrix Extract: Obtain at least six different lots of blank biological matrix (e.g., human plasma).[11][12] Process a sample of each blank matrix using your final, optimized extraction procedure (e.g., SPE protocol below).

  • Prepare Solution B (Post-Spiked Sample): Spike the blank matrix extracts from Step 2 with the this compound standard to achieve the same final concentration as in Solution A.[3]

  • Analysis: Inject and analyze both Solution A and Solution B samples using your established LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) for each matrix lot using the following formula:

    • MF (%) = (Peak Area of this compound in Solution B / Peak Area of this compound in Solution A) * 100 [3]

  • Evaluation: The precision (%CV) of the calculated MFs across the different lots should not be greater than 15%.[12]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from methods for similar phenolic acids and should be optimized for this compound.[16]

  • Sample Pre-treatment: To 200 µL of human plasma, add 10 µL of the SIL-IS working solution (e.g., this compound-d4 at 500 ng/mL). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1.0 mL of methanol, followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 2.0 mL of water to remove salts and other polar interferences. Follow this with a wash of 1.0 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.

  • Elution: Elute this compound and the SIL-IS with 1.0 mL of a suitable organic solvent, such as methanol or acetonitrile, potentially modified with a small amount of acid (e.g., 2% formic acid in methanol) to ensure complete elution.[16]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C. Reconstitute the dried extract in 100 µL of the mobile phase.[16] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Enhancing Chromatographic Separation of p-Coumaraldehyde from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of p-Coumaraldehyde and its isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound, and why is their separation challenging? A1: this compound ((E)-3-(4-hydroxyphenyl)prop-2-enal) has several isomers that can complicate analysis.[1] The most common are positional isomers (ortho- and meta-Coumaraldehyde) and geometric isomers (cis-p-Coumaraldehyde). These isomers share the same molecular formula and have very similar physicochemical properties, such as polarity, boiling point, and solubility, which makes their separation by standard chromatographic techniques difficult.[2][3][4]

Q2: What are the most effective chromatographic techniques for separating this compound isomers? A2: High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the most common and effective technique for separating phenolic compounds like this compound and its isomers.[5][6] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a powerful tool, though it typically requires derivatization of the polar hydroxyl group to improve volatility and peak shape.[7][8]

Q3: How does the choice of stationary phase impact the separation of these isomers? A3: The stationary phase is critical for achieving selectivity. In HPLC, standard C18 columns are a good starting point, but for challenging isomer separations, phenyl-based stationary phases (like Phenyl-Hexyl) can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.[9][10] For potential chiral impurities or derivatives, a Chiral Stationary Phase (CSP) would be necessary.[11][12]

Q4: What is the fundamental role of the mobile phase in achieving separation? A4: The mobile phase transports the sample through the column and modulates the interaction between the analytes and the stationary phase.[13] In reverse-phase HPLC, adjusting the ratio of the aqueous component to the organic modifier (e.g., acetonitrile or methanol) controls the retention and resolution of the isomers.[14][15] Using gradient elution, where the mobile phase composition changes over time, is often necessary to effectively separate a mixture of isomers with varying polarities.[16][17]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of this compound isomers.

Problem Symptom Potential Cause Suggested Solution
Poor Resolution Peaks are overlapping or not baseline-separated.1. Suboptimal mobile phase composition.[18] 2. Inappropriate stationary phase.[2] 3. Column temperature is not optimized.[19] 4. Flow rate is too high.[13]1. Adjust Mobile Phase: If using reverse-phase, increase the polarity (e.g., increase the water percentage) to improve retention and separation. Implement a shallow gradient to better resolve closely eluting peaks.[2][16] 2. Change Stationary Phase: Switch to a phenyl-based column to introduce different selectivity mechanisms (π-π interactions). 3. Optimize Temperature: Vary the column temperature in 5°C increments. Lower temperatures often increase retention and may improve resolution, though this can also increase backpressure.[19] 4. Reduce Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can enhance resolution.[13]
Peak Tailing Chromatographic peaks are asymmetrical with a "tail".1. Secondary interactions with the stationary phase (e.g., free silanol groups).[18] 2. Sample overload.[18] 3. Mobile phase pH is inappropriate for the analyte.1. Modify Mobile Phase: Add a small amount of an acid modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group and minimize interaction with residual silanols.[20] 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[18] 3. Adjust pH: Ensure the mobile phase pH is at least 1-2 units away from the pKa of the phenolic group to maintain a consistent, non-ionized state.
Inconsistent Retention Times The time at which peaks elute varies between runs.1. Column is not properly equilibrated.[18] 2. Fluctuations in column temperature.[18] 3. Inconsistent mobile phase preparation.[18]1. Ensure Equilibration: Equilibrate the column with the initial mobile phase for a sufficient duration (e.g., 10-15 column volumes) until a stable baseline is achieved. 2. Use a Column Oven: Maintain a constant and consistent column temperature using a thermostat.[18] 3. Prepare Fresh Mobile Phase: Prepare mobile phase accurately and consistently for each run. Premixing solvents and degassing thoroughly can prevent variability.
Co-elution with Matrix Components The analyte peak is obscured by other components in the sample matrix.1. Insufficient sample cleanup. 2. Lack of selectivity in the current method.1. Improve Sample Preparation: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components before analysis. 2. Enhance Detector Selectivity: If available, switch from UV-Vis detection to a mass spectrometer (LC-MS), which can selectively monitor for the specific mass-to-charge ratio (m/z) of this compound and its isomers.

Data Presentation: Starting Method Parameters

The following tables provide recommended starting parameters for HPLC and GC method development. These should be optimized for your specific instrument and sample matrix.

Table 1: Recommended Starting Parameters for RP-HPLC

ParameterRecommended Condition
Stationary Phase C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)[20][21]
Mobile Phase A Water + 0.1% Formic or Acetic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic or Acetic Acid
Gradient Program 10-50% B over 20 minutes, followed by a wash and re-equilibration step
Flow Rate 1.0 mL/min[21]
Column Temperature 30 °C
Detection Wavelength ~310-340 nm (based on UV absorbance maximum of coumarins)
Injection Volume 5-20 µL

Table 2: Recommended Starting Parameters for GC-MS (with Derivatization)

ParameterRecommended Condition
Derivatization Agent BSTFA with 1% TMCS or other silylating agent to derivatize the hydroxyl group
GC Column Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm)[7]
Carrier Gas Helium at a constant flow of ~1.0-1.2 mL/min
Injection Mode Splitless or Split (e.g., 20:1 ratio)
Injector Temperature 250 °C
Oven Program Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Detection Mode Electron Ionization (EI) with full scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM)

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Isomer Separation

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound standard in methanol.

    • Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol or ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standards to generate a calibration curve, followed by the samples.

    • Integrate the peak areas to quantify the concentration of each isomer.

Protocol 2: GC-MS Analysis with Silylation

  • Sample and Standard Preparation:

    • Accurately weigh or measure a known amount of the sample or this compound standard into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Set up the GC-MS system according to the parameters outlined in Table 2.

    • Inject 1 µL of the derivatized standard or sample into the GC.

    • Acquire the data in full scan mode to identify the trimethylsilyl (TMS) derivatives of the isomers based on their retention times and mass spectra.[22]

    • For quantification, a Selected Ion Monitoring (SIM) method can be developed using characteristic ions of the derivatized compounds.

Mandatory Visualizations

HPLC_Method_Development cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_fine_tune Phase 3: Fine-Tuning start Define Separation Goal: Separate this compound Isomers select_column Select Initial Column (e.g., C18 or Phenyl-Hexyl) start->select_column select_mobile Select Mobile Phase (e.g., Water/Acetonitrile) select_column->select_mobile isocratic Run Isocratic Elution (e.g., 50:50 A:B) select_mobile->isocratic eval_res Evaluate Resolution isocratic->eval_res gradient Develop Gradient Method eval_res->gradient Resolution Poor final_method Final Validated Method eval_res->final_method Resolution Good adjust_gradient Adjust Gradient Slope & Time gradient->adjust_gradient eval_res2 Evaluate Resolution adjust_gradient->eval_res2 optim_temp Optimize Temperature eval_res2->optim_temp Resolution OK, Needs Improvement eval_res2->final_method Resolution Good optim_flow Optimize Flow Rate optim_temp->optim_flow optim_flow->final_method

Caption: Workflow for HPLC method development for isomer separation.

Troubleshooting_Resolution start Problem: Poor Peak Resolution q1 Are peaks eluting too early (low retention)? start->q1 a1_yes Increase Mobile Phase Polarity (e.g., more water in RP-HPLC) q1->a1_yes Yes a1_no Decrease Mobile Phase Polarity (e.g., more organic in RP-HPLC) q1->a1_no No q2 Is resolution still poor? a1_yes->q2 a1_no->q2 a2_yes Implement a shallower gradient q2->a2_yes Yes end Resolution Improved q2->end No q3 Is resolution still poor? a2_yes->q3 a3_yes Try a different organic modifier (e.g., Methanol instead of Acetonitrile) q3->a3_yes Yes q3->end No q4 Is resolution still poor? a3_yes->q4 a4_yes Change Stationary Phase (e.g., from C18 to Phenyl-Hexyl) q4->a4_yes Yes q4->end No

Caption: Troubleshooting logic for poor peak resolution.

References

Best practices for the storage and handling of light-sensitive p-Coumaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with the light-sensitive compound p-Coumaraldehyde.

Frequently Asked Questions (FAQs)

Section 1: General Information

Q1: What is this compound?

A1: this compound, also known as 4-hydroxycinnamaldehyde or 3-(4-hydroxyphenyl)-2-propenal, is a natural organic compound from the cinnamaldehyde family.[1][2] It possesses a molecular formula of C9H8O2 and a molecular weight of approximately 148.16 g/mol .[1][3] This compound is recognized for its antioxidant and anti-inflammatory properties and is a subject of interest in pharmaceuticals, the food industry, and agriculture.[1] It has been investigated as a potential antitumor agent, showing an ability to inhibit the growth of cancer cells in a dose-dependent manner.[1][2]

Chemical and Physical Properties

Property Value Source
Molecular Formula C9H8O2 [1][2]
Molecular Weight 148.16 g/mol [1][3]
Appearance Solid / Neat Powder [2][3]
Synonyms 4-hydroxycinnamaldehyde, p-Hydroxycinnamaldehyde [2][3]
Melting Point 140 °C (some sources indicate 214 °C with decomposition) [3][4]

| Light Sensitivity | Yes |[2] |

Section 2: Storage and Handling

Q2: How should I properly store solid this compound?

A2: Due to its light sensitivity, solid this compound must be protected from light to prevent degradation.[2][5] Store the compound in its original, opaque container or in amber-colored vials.[6] It is recommended to keep the container tightly closed in a dry, well-ventilated place.[4][7]

Q3: What are the best practices for handling this compound during an experiment?

A3: To maintain the integrity of the compound, minimize light exposure at all stages.[6]

  • Work Environment: Conduct experiments in a dimly lit area or under yellow light when possible.[8]

  • Glassware: Use amber-colored glassware or wrap standard glassware and experimental setups (e.g., microplates, flasks) in aluminum foil.[6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, eye protection, and a lab coat, as this compound can cause skin and serious eye irritation.[3][4] Handle in a well-ventilated area or under a fume hood to avoid inhaling the powder.[4][9]

Q4: How should I prepare and store solutions of this compound?

A4: Prepare solutions fresh for each experiment whenever possible.[6] this compound is slightly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][10] If an aqueous buffer is required, a common technique is to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer.[11] All solutions should be stored in light-protecting containers (e.g., amber vials) and if long-term storage is unavoidable, keep them at -20°C for no more than one month.[8]

Solubility Data

Solvent Solubility Source
Water 2.17 g/L (Predicted) [10][12]
Ethanol ~10 mg/mL (for p-Coumaric acid) [11]
DMSO ~15 mg/mL (for p-Coumaric acid) [11]

| DMF | ~20 mg/mL (for p-Coumaric acid) |[11] |

G cluster_storage Receiving & Storage cluster_prep Solution Preparation cluster_exp Experimentation receive Receive Compound store Store in Original Amber Container receive->store Immediately log Log Lot Number & Date store->log weigh Weigh Solid in Dim Light log->weigh dissolve Dissolve in Solvent (Amber Vial) weigh->dissolve use_fresh Use Solution Immediately dissolve->use_fresh setup Prepare Assay (Wrap plates in foil) use_fresh->setup incubate Incubate in Dark setup->incubate measure Measure Results incubate->measure G start Problem: Inconsistent or No Activity d_light Was compound fully protected from light at all stages? start->d_light d_fresh Was solution prepared fresh? d_light->d_fresh Yes a_protect ACTION: Repeat experiment using amber vials/foil wrap and work in dim light. d_light->a_protect No d_purity Has purity of solid stock been confirmed? d_fresh->d_purity Yes a_fresh ACTION: Prepare a fresh solution immediately before use. d_fresh->a_fresh No d_conditions Are other reagents & conditions optimal? d_purity->d_conditions Yes a_purity ACTION: Verify purity via HPLC. Order new compound if degraded. d_purity->a_purity No a_conditions ACTION: Check concentrations, pH, temperature, and purity of other reagents. d_conditions->a_conditions No end_node Problem Likely Resolved d_conditions->end_node Yes a_protect->d_fresh a_fresh->d_purity a_purity->d_conditions a_conditions->end_node G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds pCA This compound pCA->TLR4 Inhibits Binding MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Signal Cascade Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Promotes Transcription

References

Full validation of analytical methods for p-Coumaraldehyde quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the full validation of analytical methods for p-Coumaraldehyde quantification.

Frequently Asked Questions (FAQs)

Q1: What is the first step in validating an analytical method for this compound?

A1: The first step is to develop a validation protocol. This document should define the application, purpose, and scope of the method. It must also detail the performance parameters to be evaluated, the acceptance criteria for each, and the specific experiments that will be performed to assess them.[1]

Q2: Which analytical technique is most common for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most widely used method for the quantitative determination of phenolic compounds like this compound and its derivatives.[2][3][4][5]

Q3: What are the critical validation parameters for a quantitative HPLC method for this compound?

A3: According to the International Council for Harmonisation (ICH) guidelines, the critical validation parameters for a quantitative impurity method are:

  • Specificity / Selectivity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Q4: What are typical acceptance criteria for these validation parameters?

A4: While specific project needs may vary, typical acceptance criteria for the pharmaceutical industry are summarized in the table below.

Summary of Quantitative Validation Parameters & Acceptance Criteria

Validation ParameterAcceptance CriteriaTypical Concentration Range
Linearity Correlation Coefficient (r²) ≥ 0.999[1][6]LOQ to 150% of the target concentration
Accuracy % Recovery between 98.0% and 102.0%[1][6][7]80% to 120% of the target concentration
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0%[6][7]100% of the target concentration
Precision (Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0%[6]100% of the target concentration
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10[7][8]Lowest concentration meeting accuracy/precision criteria
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3[7]Lowest concentration with a detectable signal

Note: Acceptance criteria can be wider for trace analysis or analysis of minor components, where an RSD of up to 10% at the limit of quantitation may be acceptable.[1]

Phenylpropanoid Biosynthetic Pathway

This compound is a key intermediate in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of phenolic compounds, including monolignols (precursors to lignin) and flavonoids.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaraldehyde This compound pCoumaroylCoA->pCoumaraldehyde CCR Flavonoids Chalcones / Flavonoids pCoumaroylCoA->Flavonoids CHS pCoumaryl_Alcohol p-Coumaryl Alcohol pCoumaraldehyde->pCoumaryl_Alcohol CAD Lignin H-Lignin pCoumaryl_Alcohol->Lignin

Phenylpropanoid pathway leading to this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

A: Peak tailing is the most common chromatographic issue for phenolic compounds. The primary causes are secondary interactions with the stationary phase or issues with the mobile phase.

Potential CauseExplanationRecommended Solution
Secondary Silanol Interactions The phenolic hydroxyl group and the aldehyde group on this compound can interact with residual, un-capped silanol groups on the silica-based C18 column packing. These interactions cause some molecules to be retained longer, resulting in a tailed peak.[9][10]Operate at a lower pH: Adjust the mobile phase pH to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid. This protonates the silanol groups, minimizing unwanted ionic interactions.[10] Use an end-capped column: Employ a high-purity, end-capped C18 column, which has fewer free silanol groups available for secondary interactions.[9]
Mobile Phase pH Mismatch If the mobile phase pH is close to the pKa of this compound's phenolic group, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.Ensure pH is at least 2 units away from the analyte's pKa. For acidic compounds like phenols, a low pH mobile phase ensures it is in a single, non-ionized form.
Column Overload Injecting too high a concentration of this compound can saturate the stationary phase.Reduce injection concentration: Dilute the sample and re-inject. If the peak shape improves, mass overload was the issue.[11]
Column Contamination or Void Accumulation of matrix components on the column inlet frit or the formation of a void in the packed bed can distort peak shape.[10][11]Use a guard column: A guard column protects the analytical column from strongly retained matrix components.[11][12] Flush or replace the column: Try flushing the column in the reverse direction (disconnected from the detector). If this fails, the column may need to be replaced.[10]
Issue 2: Shifting Retention Times

Q: The retention time for my this compound peak is drifting between injections. What should I investigate?

A: Retention time instability is usually caused by issues with the mobile phase, flow rate, or column temperature.

Potential CauseRecommended Solution
Inadequate Column Equilibration The column was not sufficiently equilibrated with the mobile phase before starting the sequence.
Mobile Phase Composition Change The mobile phase was prepared incorrectly, or volatile components (like acetonitrile) have evaporated over time, changing the solvent ratio.
Pump or Flow Rate Fluctuation Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.
Column Temperature Variation The ambient laboratory temperature is fluctuating, affecting retention.

Detailed Experimental Protocols

The following section provides detailed methodologies for key validation experiments.

Overall Validation Workflow

This diagram illustrates the logical flow of a full method validation project.

Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Documentation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Report Compile Validation Report Robust->Report SOP Write Final Method SOP Report->SOP

Workflow for analytical method validation.
Protocol 1: Specificity (Forced Degradation Study)

Objective: To demonstrate that the analytical method can unequivocally assess this compound in the presence of its potential degradation products.[13][14]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.

  • Subject to Stress Conditions: Expose the stock solution to the following forced degradation conditions. The goal is to achieve approximately 5-20% degradation of the active ingredient.[15]

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralization & Dilution: After exposure, cool the solutions to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final target concentration (e.g., 10 µg/mL).

  • Analysis: Analyze an unstressed control sample and all stressed samples by HPLC.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks.

    • Peak purity analysis (using a DAD/PDA detector) should confirm that the this compound peak is spectrally pure in all stressed samples.

Protocol 2: Linearity and Range

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of this compound over a specified range.

Procedure:

  • Prepare Standards: From a primary stock solution, prepare a series of at least five calibration standards. For this compound, a typical range could be 1.0 µg/mL to 20.0 µg/mL.[2]

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.[1][6]

    • The y-intercept should be less than 2% of the response at the 100% target concentration.[1]

    • A visual inspection of the plot should confirm linearity.

Protocol 3: Accuracy (% Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a recovery study.

Procedure:

  • Prepare Spiked Samples: If working with a matrix (e.g., a plant extract or a placebo formulation), spike the matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level (for a total of nine samples).

  • Analysis: Analyze all nine spiked samples and a standard solution of a known concentration.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

  • Acceptance Criteria:

    • The mean % recovery for each level should be within 98.0% to 102.0%.[6][7][8]

    • The %RSD for the recovery at each level should be ≤ 2.0%.

Protocol 4: Precision (Repeatability & Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and %RSD for the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of six samples.

    • Combine the data from both days (12 samples total) and calculate the overall %RSD.

  • Acceptance Criteria:

    • The %RSD for repeatability (n=6) should be ≤ 2.0%.[7]

    • The %RSD for intermediate precision (n=12) should be ≤ 2.0%.[6]

Protocol 5: Sample Preparation from a Plant Matrix

Objective: To efficiently extract this compound from a solid plant matrix for HPLC analysis.

Sample_Prep_Workflow Start Weigh Dried, Ground Plant Material (e.g., 500 mg) Solvent Add Extraction Solvent (e.g., 20 mL of 70% Methanol) Start->Solvent Extract Extract via Sonication (30 min) or Reflux Solvent->Extract Filter1 Centrifuge & Collect Supernatant Extract->Filter1 Evap Evaporate Solvent (Rotary Evaporator) Filter1->Evap Recon Reconstitute Residue in Mobile Phase Evap->Recon Filter2 Filter through 0.45 µm Syringe Filter Recon->Filter2 Inject Inject into HPLC Filter2->Inject

General workflow for plant sample preparation.

Procedure:

  • Homogenization: Weigh approximately 500 mg of dried, finely ground plant material into a centrifuge tube.

  • Extraction: Add 20 mL of an extraction solvent (e.g., 70:30 Methanol:Water). Vortex thoroughly.[2]

  • Sonication/Reflux: Place the tube in an ultrasonic bath for 30 minutes or perform a reflux extraction. These methods use energy to enhance the extraction efficiency.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant to a clean flask. For exhaustive extraction, this step can be repeated on the plant pellet and the supernatants combined.

  • Concentration: Evaporate the solvent to dryness using a rotary evaporator under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

References

Validation & Comparative

Lignification Under the Microscope: A Comparative Analysis of p-Coumaraldehyde, Coniferaldehyde, and Sinapaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the roles of key aldehyde intermediates in lignin biosynthesis, comparing their prevalence, chemical behavior, and impact on biomass properties, supported by experimental data from studies on wild-type and genetically modified plants.

The intricate process of lignification, essential for the structural integrity and defense of terrestrial plants, involves the polymerization of monolignols. However, the aldehyde precursors to these monolignols—p-coumaraldehyde, coniferaldehyde, and sinapaldehyde—are more than mere intermediates. Their incorporation into the lignin polymer, particularly in plants with modified lignin biosynthetic pathways, significantly influences the structure and properties of the resulting biomass. This guide provides a comparative analysis of these three key aldehydes, offering insights for researchers in plant biology, biofuel development, and materials science.

The Lignin Monomer Precursors: A Comparative Overview

This compound, coniferaldehyde, and sinapaldehyde are hydroxycinnamaldehydes that serve as the direct precursors to the three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, respectively. These alcohols, in turn, give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer. While their primary role is as substrates for cinnamyl alcohol dehydrogenase (CAD), these aldehydes can also be directly incorporated into the lignin polymer, especially when CAD activity is compromised.

Quantitative Comparison in Wild-Type and CAD-Deficient Plants

Genetic modification, particularly the downregulation of CAD enzymes, leads to a significant increase in the incorporation of hydroxycinnamaldehydes into the lignin polymer. This alteration provides a valuable tool for studying the distinct roles and properties conferred by each aldehyde. The following table summarizes the quantitative changes in lignin composition observed in wild-type and cad mutant plants.

Plant LineLignin Monomer/AldehydeThioacidolysis Yield (µmol/g of cell wall residue)Reference
Arabidopsis thaliana (Wild-Type) p-Coumaryl alcohol (H)Traces[1]
Coniferyl alcohol (G)~1.5[1]
Sinapyl alcohol (S)~0.6[1]
ConiferaldehydeNot typically detected[2]
SinapaldehydeNot typically detected[2]
Arabidopsis thaliana (cad-c cad-d double mutant) p-Coumaryl alcohol (H)Traces[1]
Coniferyl alcohol (G)~0.1[1]
Sinapyl alcohol (S)~0.05[1]
ConiferaldehydeSignificantly increased incorporation[1]
SinapaldehydeSignificantly increased incorporation[1]
Poplar (Wild-Type) Coniferyl alcohol (G)~250[2]
Sinapyl alcohol (S)~450[2]
ConiferaldehydeNot markedly increased[2]
SinapaldehydeNot markedly increased[2]
Poplar (CAD1-deficient) Coniferyl alcohol (G)~200[2]
Sinapyl alcohol (S)~150[2]
ConiferaldehydeNot markedly increased[2]
SinapaldehydeUp to 20-fold increase in incorporation[2]

Note: Direct quantification of incorporated aldehydes is challenging and often inferred from the analysis of lignin structure and the presence of specific degradation products. The data presented reflects the general trends observed in the cited literature.

Experimental Protocols for Lignin Analysis

The characterization and quantification of lignin monomers and incorporated aldehydes rely on a suite of analytical techniques. Below are detailed methodologies for three key experiments.

Thioacidolysis

Thioacidolysis is a chemical degradation method used to cleave β-O-4 ether linkages in lignin, releasing monomeric units for quantification.

Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of extractive-free, dried plant material into a glass reaction tube.

  • Reagent Addition: Add 10 mL of the thioacidolysis reagent (a mixture of dioxane, ethanethiol, and boron trifluoride etherate, typically in a 9:1:0.2 v/v/v ratio) to the tube.

  • Reaction: Seal the tube and heat at 100°C for 4 hours.

  • Quenching and Extraction: After cooling, add an internal standard (e.g., tetracosane) and water. Extract the lignin degradation products with dichloromethane.

  • Derivatization: Evaporate the organic phase and derivatize the residue with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

  • GC-MS Analysis: Analyze the derivatized monomers by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the H, G, and S units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of the entire lignin polymer, including the linkages formed by incorporated aldehydes.

Protocol:

  • Lignin Isolation: Isolate lignin from the plant material (e.g., by milled wood lignin protocol).

  • Sample Preparation: Dissolve 20-60 mg of the isolated lignin in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire 2D HSQC spectra on an NMR spectrometer. Typical parameters include a spectral width of 10 ppm in the ¹H dimension and 165 ppm in the ¹³C dimension.

  • Data Processing and Analysis: Process the spectra using appropriate software. Identify and integrate the cross-peaks corresponding to specific lignin substructures, including those arising from the incorporation of this compound, coniferaldehyde, and sinapaldehyde.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a rapid and sensitive method for analyzing the chemical composition of complex materials like lignin by thermally degrading the sample into smaller, volatile fragments that are then separated and identified.

Protocol:

  • Sample Preparation: Place a small amount of finely ground, extractive-free plant material (around 0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis: Insert the sample into the pyrolyzer, which is rapidly heated to a high temperature (e.g., 500-650°C) in an inert atmosphere.

  • GC Separation: The volatile pyrolysis products are immediately transferred to the GC column for separation based on their boiling points and affinity for the stationary phase.

  • MS Detection and Analysis: The separated compounds are ionized and detected by the mass spectrometer. The resulting mass spectra are used to identify the pyrolysis products, which are characteristic of the original lignin monomers and incorporated aldehydes.

Visualizing the Lignification Pathway and Experimental Workflow

To better understand the biochemical context and analytical procedures, the following diagrams have been generated.

Lignification_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaraldehyde This compound pCoumaroylCoA->pCoumaraldehyde CCR CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA HCT pCoumaryl_Alcohol p-Coumaryl Alcohol (H-monolignol) pCoumaraldehyde->pCoumaryl_Alcohol CAD Lignin Lignin Polymer pCoumaraldehyde->Lignin Incorporation in CAD mutants pCoumaryl_Alcohol->Lignin FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR FiveHydroxyferuloylCoA 5-Hydroxyferuloyl-CoA FeruloylCoA->FiveHydroxyferuloylCoA F5H Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD Coniferaldehyde->Lignin Incorporation in CAD mutants Coniferyl_Alcohol->Lignin SinapoylCoA Sinapoyl-CoA FiveHydroxyferuloylCoA->SinapoylCoA COMT Sinapaldehyde Sinapaldehyde SinapoylCoA->Sinapaldehyde CCR Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_Alcohol CAD Sinapaldehyde->Lignin Incorporation in CAD mutants Sinapyl_Alcohol->Lignin

Caption: Simplified monolignol biosynthesis pathway.

Experimental_Workflow start Plant Material (Wild-Type vs. Mutant) extraction Extractive-Free Cell Wall Preparation start->extraction thio Thioacidolysis extraction->thio lignin_iso Lignin Isolation (e.g., MWL) extraction->lignin_iso pyrolysis Pyrolysis-GC-MS extraction->pyrolysis gcms GC-MS Analysis thio->gcms thio_quant Quantification of H, G, S Monomers gcms->thio_quant comparison Comparative Analysis of Aldehyde Incorporation and Lignin Structure thio_quant->comparison nmr 2D HSQC NMR lignin_iso->nmr nmr_analysis Structural Elucidation of Linkages nmr->nmr_analysis nmr_analysis->comparison py_analysis Analysis of Pyrolysis Products pyrolysis->py_analysis py_analysis->comparison

Caption: Workflow for lignin analysis.

Concluding Remarks

The comparative analysis of this compound, coniferaldehyde, and sinapaldehyde reveals their dynamic and significant roles in lignification. While serving as essential precursors to monolignols, their direct incorporation into the lignin polymer, particularly in genetically modified plants, offers a fascinating avenue for tailoring biomass properties. Understanding the distinct contributions of each aldehyde to lignin structure is paramount for advancing efforts in biofuel production, developing novel biomaterials, and fundamentally comprehending the intricate process of plant cell wall formation. The experimental protocols and analytical workflows detailed herein provide a robust framework for researchers to further explore this exciting area of plant science.

References

Evaluating the antioxidant capacity of p-Coumaraldehyde derivatives in comparative assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the antioxidant capacity of p-Coumaraldehyde and its derivatives. By summarizing quantitative data from various assays and detailing the underlying experimental protocols and signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound derivatives is commonly assessed using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to inhibit a specific process by 50%. A lower IC50 value indicates greater antioxidant potency.

The following table summarizes available data on the antioxidant activity of this compound and its derivatives from widely used antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay.

Note: Direct comparative IC50 and FRAP values for all listed this compound derivatives from a single, comprehensive study are limited in the current literature. The provided values are sourced from various studies and may not be directly comparable due to differing experimental conditions. The antioxidant activity of Ascorbic Acid (Vitamin C) is well-established and is often used as a positive control.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µmol Fe(II)/g)
This compound > o-coumaric acid[1]Data not availableData not available
o-Coumaraldehyde < Vitamin C, > Caffeic aldehyde/acid[1]Data not availableData not available
Cinnamaldehyde 8.2, 95.38[2]37.63[2]Data not available
p-Methoxycinnamaldehyde Data not directly available in comparative studies[2]Data not directly available in comparative studies[2]Data not directly available in comparative studies[2]
Ferulic Acid 9.49[2]1.99[2]Data not available
Ascorbic Acid (Vitamin C) ~5-10 (Varies)[2]~3-5 (Varies)[2]Standard Reference[2]

A study comparing several hydroxy-bearing cinnamaldehyde compounds found the following rank order for DPPH radical scavenging ability: caffeic aldehyde ≈ caffeic acid > vitamin C > o-coumaraldehyde > p-coumaric acid > this compound ≈ o-coumaric acid[1]. This suggests that the position of the hydroxyl group and other structural features significantly influence the antioxidant capacity.

Signaling Pathways in Antioxidant Action

The antioxidant effects of this compound and its derivatives extend beyond direct radical scavenging. Evidence suggests these compounds can modulate cellular signaling pathways to enhance endogenous antioxidant defenses. A key pathway implicated is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCoumaraldehyde This compound Derivatives UpstreamKinases Upstream Kinases (ERK1/2, Akt, JNK) pCoumaraldehyde->UpstreamKinases Activates Nrf2_Keap1 Nrf2-Keap1 Complex UpstreamKinases->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Promotes Degradation Nrf2_Keap1->Nrf2_cyto Dissociation Ub Ubiquitin Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Targets for Maf Maf Nrf2_nuc->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription of

Caption: Nrf2 Signaling Pathway Activation by this compound Derivatives.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and subsequent degradation by the proteasome. Cinnamaldehyde and its derivatives have been shown to activate upstream signaling kinases such as ERK1/2, Akt, and JNK[3]. These kinases can phosphorylate Nrf2, leading to its dissociation from Keap1. Once freed, Nrf2 translocates to the nucleus, where it heterodimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's ability to combat oxidative stress[4][5][6].

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from purple to yellow.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation A Prepare serial dilutions of test compounds and standard (e.g., Ascorbic Acid) C Add a fixed volume of DPPH solution to each dilution in a 96-well plate or cuvettes A->C B Prepare 0.1 mM DPPH solution in methanol or ethanol B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at ~517 nm using a spectrophotometer D->E F Calculate the percentage of radical scavenging activity and determine the IC50 value E->F

Caption: DPPH Radical Scavenging Assay Workflow.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds, and a standard antioxidant (e.g., ascorbic acid)[2].

  • Procedure:

    • Prepare serial dilutions of the test compounds and the standard.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at approximately 517 nm[2].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation A Prepare ABTS solution (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) B React ABTS with potassium persulfate in the dark for 12-16 hours to generate ABTS•+ radical cation A->B C Dilute the ABTS•+ solution with buffer to an absorbance of ~0.7 at 734 nm B->C D Add test compounds or standard to the diluted ABTS•+ solution C->D E Incubate for a defined period (e.g., 6 minutes) D->E F Measure the decrease in absorbance at ~734 nm E->F G Calculate the percentage of inhibition and determine the IC50 value F->G

Caption: ABTS Radical Cation Scavenging Assay Workflow.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compounds, and a standard antioxidant (e.g., Trolox or ascorbic acid)[2].

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer to an absorbance of approximately 0.7 at 734 nm.

    • Add the test compound or standard to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm[2].

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation A Prepare FRAP reagent: Acetate buffer (pH 3.6), TPZ solution in HCl, and FeCl3 solution B Warm the FRAP reagent to 37°C before use A->B C Add test compound or standard to the FRAP reagent B->C D Incubate the mixture at 37°C for a defined period C->D E Measure the absorbance of the blue-colored complex at ~593 nm D->E F Determine antioxidant capacity by comparing absorbance to a standard curve of known Fe²⁺ concentrations E->F

Caption: FRAP Assay Workflow.

  • Reagents: FRAP reagent (a mixture of acetate buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; and 20 mM FeCl₃·6H₂O), test compounds, and a standard of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the test compound or standard to the FRAP reagent.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

    • Measure the absorbance of the blue-colored complex at approximately 593 nm[2].

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. Results are typically expressed as µmol of Fe(II) equivalents per gram or mole of the compound[2].

References

Unraveling the Impact of p-Coumaraldehyde Levels on Lignin Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of lignin composition and content in wild-type plants versus mutant strains with altered p-Coumaraldehyde levels reveals significant structural modifications to the lignin polymer. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in understanding and investigating the intricate process of lignification.

Mutations affecting the lignin biosynthesis pathway, particularly those altering the levels of key precursors like this compound, offer a valuable window into the plasticity of this complex process. By comparing wild-type plants with mutants exhibiting modified this compound concentrations, typically through the disruption of cinnamyl alcohol dehydrogenase (CAD) activity, scientists can elucidate the mechanisms of monolignol incorporation and the resultant changes in lignin structure.

Comparative Analysis of Lignin Content and Composition

Studies on various plant species, including Arabidopsis thaliana and pine, have demonstrated that altered this compound levels directly influence both the quantity and the monomeric composition of lignin. In mutants with reduced CAD activity, the conversion of this compound to p-coumaryl alcohol is impaired. This leads to a number of downstream effects, including a potential reduction in overall lignin content and a significant shift in the ratio of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units.

Notably, in some CAD-deficient mutants, there is an increased incorporation of this compound and its derivatives directly into the lignin polymer.[1][2][3][4] This incorporation of unconventional monomers results in a modified lignin structure with altered chemical properties.

Below is a summary of quantitative data from studies on Arabidopsis thaliana mutants lacking one or both of the primary CAD enzymes involved in lignification (cad-c and cad-d).

Plant GenotypeLignin Content (% Klason Lignin)H:G:S Ratio (from Thioacidolysis)Key ObservationsReference
Wild-Type ~18-20%Varies with ecotype, typically low HStandard lignin composition.[5]
cad-c mutant No significant reductionMinor alterationsModest impact on lignin.[5]
cad-d mutant Slight reductionMinor alterationsModest impact on lignin.[5]
cad-c cad-d double mutant ~40% reductionDrastic reduction in conventional G and S unitsSignificant incorporation of coniferyl and sinapyl aldehydes.[5][6]
med5a/5b ref8-1 Similar to wild-typeAlmost entirely H-ligninSynthesizes lignin primarily from p-coumaryl alcohol.[7][8]
med5a/5b ref8-1 cadc cadd Similar to med5a/5b ref8-1Still predominantly H-ligninContinues to synthesize p-hydroxyphenyl lignin, suggesting an alternative pathway for this compound reduction.[7][8]

Experimental Protocols

Accurate and reproducible lignin analysis is paramount for comparative studies. The following are detailed methodologies for key experiments commonly employed in the characterization of lignin in plant biomass.

Klason Lignin Quantification

The Klason method is a gravimetric technique used to determine the acid-insoluble lignin content.

Materials:

  • Extractive-free, dried biomass sample (ground to pass a 40-mesh screen)

  • 72% (w/w) Sulfuric acid (H₂SO₄)

  • Deionized water

  • Filtering crucibles (pre-weighed)

  • Water bath

  • Autoclave

  • Drying oven

  • Muffle furnace

Procedure:

  • Primary Hydrolysis: Accurately weigh approximately 300 mg of the dried, extractive-free sample into a pressure tube. Add 3.0 mL of 72% sulfuric acid and stir with a glass rod until the sample is thoroughly wetted. Incubate the tube in a water bath at 30°C for 60 minutes, stirring periodically.[9]

  • Secondary Hydrolysis: Dilute the sample by adding 84 mL of deionized water. Seal the pressure tube and autoclave at 121°C for 60 minutes.[9]

  • Filtration and Washing: Filter the hot acid hydrolysate through a pre-weighed filtering crucible. Wash the residue with hot deionized water until the filtrate is neutral to pH paper.[9]

  • Gravimetric Analysis: Dry the crucible containing the acid-insoluble residue (Klason lignin) at 105°C to a constant weight.[9] The weight of the dried residue represents the acid-insoluble lignin.

  • Ash Correction: To obtain a more accurate lignin value, determine the ash content of the residue by combustion in a muffle furnace at 575°C. The Klason lignin content is the weight of the dried residue minus the weight of the ash.[9]

  • Acid-Soluble Lignin (Optional): The filtrate from the filtration step can be collected to quantify acid-soluble lignin by measuring its absorbance at 205 nm using a UV-Vis spectrophotometer and applying a specific absorptivity coefficient.[9][10]

Acetyl Bromide Soluble Lignin (ABSL) Assay

This spectrophotometric method is a rapid and sensitive alternative for total lignin quantification.

Materials:

  • Protein-free, dried cell wall sample

  • 25% (v/v) Acetyl bromide in glacial acetic acid

  • 2 M Sodium hydroxide (NaOH)

  • 5 M Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Glacial acetic acid

  • Screw-cap centrifuge tubes

  • Water bath or heating block

  • Ice bath

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Digestion: Place approximately 20 mg of the protein-free cell wall sample into a screw-cap centrifuge tube. Add 0.5 mL of 25% acetyl bromide solution and incubate at 70°C for 30 minutes.[11][12]

  • Neutralization: After digestion, immediately cool the tube in an ice bath. Add 0.9 mL of 2 M NaOH, 0.1 mL of 5 M hydroxylamine-HCl, and a sufficient volume of glacial acetic acid to completely solubilize the lignin extract (typically 4-6 mL).[11][12]

  • Quantification: Centrifuge the sample at 1,400 x g for 5 minutes. Measure the absorbance of the supernatant at 280 nm.[11][12] Lignin content is calculated using a standard curve or a specific extinction coefficient.

Thioacidolysis for Lignin Monomer Composition

Thioacidolysis is a chemical degradation method used to cleave β-O-4 ether linkages in lignin, releasing monomeric units for quantification by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Extractive-free, dried biomass sample

  • Thioacidolysis reagent: 2.5% boron trifluoride diethyl etherate and 10% ethanethiol in dioxane

  • Internal standard (e.g., 4,4′-ethylenebisphenol)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide)

  • GC-MS system

Procedure:

  • Reaction: Weigh approximately 3-5 mg of the extractive-free biomass into a reaction vial. Add the thioacidolysis reagent containing the internal standard. Purge with nitrogen, seal the vial, and heat at 100°C for 4 hours.[13]

  • Extraction: After cooling, dilute the reaction mixture with water and extract the lignin-derived products with dichloromethane.

  • Washing: Wash the organic phase with saturated sodium bicarbonate solution and then with water. Dry the organic phase over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent and derivatize the residue with a silylating agent to make the monomers volatile for GC analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to separate and quantify the H, G, and S lignin monomers.[14]

Visualizing the Lignin Biosynthesis Pathway and Experimental Workflow

To provide a clearer understanding of the biochemical and experimental processes, the following diagrams have been generated using Graphviz.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde This compound p_Coumaroyl_CoA->p_Coumaraldehyde CCR Caffeoyl_Shikimate Caffeoyl Shikimate p_Coumaroyl_CoA->Caffeoyl_Shikimate HCT p_Coumaryl_alcohol p-Coumaryl Alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_alcohol CAD (mutant target) Lignin Lignin Polymer p_Coumaraldehyde->Lignin Incorporation in CAD mutants p_Coumaryl_alcohol->Lignin Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_Shikimate->Caffeoyl_CoA CSE Coniferaldehyde Coniferaldehyde Caffeoyl_CoA->Coniferaldehyde CCoAOMT, CCR Coniferyl_alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD 5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->5_Hydroxyconiferaldehyde F5H Coniferyl_alcohol->Lignin Sinapaldehyde Sinapaldehyde 5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Sinapyl_alcohol->Lignin

Caption: Simplified lignin biosynthesis pathway highlighting the central role of this compound.

Lignin_Analysis_Workflow Start Plant Material (Wild-Type vs. Mutant) Sample_Prep Sample Preparation (Drying, Grinding, Extractive Removal) Start->Sample_Prep Lignin_Quant Lignin Quantification Sample_Prep->Lignin_Quant Monomer_Comp Monomer Composition Sample_Prep->Monomer_Comp Klason Klason Method (Gravimetric) Lignin_Quant->Klason ABL Acetyl Bromide Method (Spectrophotometric) Lignin_Quant->ABL Data_Analysis Data Analysis and Comparison Klason->Data_Analysis ABL->Data_Analysis Thioacidolysis Thioacidolysis + GC-MS Monomer_Comp->Thioacidolysis NMR 2D-NMR Spectroscopy Monomer_Comp->NMR Thioacidolysis->Data_Analysis NMR->Data_Analysis

Caption: Experimental workflow for comparative lignin analysis.

References

A Head-to-Head Comparison of the Biological Activities of p-Coumaraldehyde and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaraldehyde and p-coumaric acid are naturally occurring phenolic compounds found in a variety of plant sources. As derivatives of cinnamic acid, they share structural similarities that translate into a spectrum of biological activities. While p-coumaric acid has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties, this compound remains a less-explored molecule. This guide provides a comprehensive, head-to-head comparison of the biological activities of these two compounds, supported by available experimental data. We will delve into their antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory effects, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways to offer a clear and objective assessment for research and drug development purposes.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the bioactivities of this compound and p-coumaric acid based on available experimental evidence. Direct comparative studies are limited, and in some cases, data for this compound is inferred from studies on the closely related cinnamaldehyde and its derivatives.

Table 1: Comparative Antioxidant Activity
CompoundAssayTest SystemIC50 / ActivityReference
This compound DPPH Radical Scavenging-Less effective than p-coumaric acid[1][2]
Anti-hemolysis (AAPH-induced)Human Red Blood CellsMore effective than p-coumaric acid[1][2]
p-Coumaric Acid DPPH Radical ScavengingMethanolMore effective than this compound[1][2]
Anti-hemolysis (AAPH-induced)Human Red Blood CellsLess effective than this compound[1][2]
ABTS Radical Scavenging-IC50: 138.26 µg/mL[3]
Hydrogen Peroxide Scavenging-Effective[4]
Ferric Ions (Fe³⁺) Reducing Ability-Effective[4]
Table 2: Comparative Anti-inflammatory Activity
CompoundAssay / ModelKey FindingsReference
This compound Inhibition of NF-κBCinnamaldehyde (related compound) inhibits NF-κB activation.[5]
COX-2 InhibitionCinnamaldehyde (related compound) reduces IL-1β-induced COX-2 activity.[6]
p-Coumaric Acid LPS-stimulated RAW264.7 cellsSignificantly inhibited iNOS, COX-2, IL-1β, and TNF-α expression.[7][8]
Adjuvant-induced arthritis (rat model)Suppressed paw edema and inflammatory cytokine levels (TNF-α, IL-1β, IL-6).[9]
COX-2 InhibitionIC50: 126 µM (for PGE2 generation)[9]
Table 3: Comparative Anticancer Activity
CompoundCancer Cell LineAssayIC50 ValueReference
This compound HCT 116 (Colon Cancer)CytotoxicityGI50: 1.6 µM (for a derivative, 5-fluoro-2-hydroxycinnamaldehyde)[10]
A375 (Melanoma)CytotoxicityIC50: <10 µM (for cinnamaldehyde)[8]
p-Coumaric Acid HCT-15 (Colon Cancer)MTT Assay1400 µmol/L[10]
HT-29 (Colon Cancer)MTT Assay1600 µmol/L[10]
HCT116 (Colon Cancer)MTT Assay103.186 µg/mL[11]
A375 (Melanoma)CCK-8 Assay4.4 mM (24h), 2.5 mM (48h)
B16 (Melanoma)CCK-8 Assay4.1 mM (24h), 2.8 mM (48h)

Note: Direct IC50 values for this compound against a range of cancer cell lines are not as extensively documented as for p-coumaric acid. The data for this compound is based on its derivatives and the related compound cinnamaldehyde.

Table 4: Comparative Enzyme Inhibitory Activity
CompoundEnzymeSubstrateIC50 ValueReference
This compound Tyrosinase--
p-Coumaric Acid Tyrosinase (human)L-Tyrosine3 µM
Tyrosinase (mushroom)L-DOPA-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (this compound or p-coumaric acid) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well microplate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound to a 96-well microplate.

  • Add the diluted ABTS•⁺ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (this compound or p-coumaric acid) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis. The inhibition is monitored by measuring the decrease in the formation of dopachrome from a substrate like L-DOPA or L-tyrosine, which has a characteristic absorbance at around 475 nm.

Protocol:

  • Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).

  • Prepare a solution of the substrate (L-DOPA or L-tyrosine) in the same buffer.

  • In a 96-well plate, add the buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Pre-incubate the mixture for a few minutes.

  • Initiate the reaction by adding the substrate solution.

  • Measure the absorbance at 475 nm at different time points to determine the reaction rate.

  • A control reaction without the inhibitor is also performed.

  • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

  • The IC50 value is determined from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid. Inhibition is often measured by quantifying the reduction in prostaglandin E2 (PGE2) production.

Protocol:

  • A source of COX-2 enzyme (e.g., recombinant human COX-2) is used.

  • In a reaction buffer, the enzyme is pre-incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specific time at 37°C and then stopped.

  • The amount of PGE2 produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

  • The IC50 value is determined from the dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the inhibition of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes. The activity can be monitored by measuring the formation of the conjugated diene hydroperoxides, which absorb light at 234 nm.

Protocol:

  • A source of 5-LOX enzyme (e.g., from potato tubers or recombinant human 5-LOX) is used.

  • The enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.

  • The reaction is initiated by adding the substrate, linoleic acid or arachidonic acid.

  • The increase in absorbance at 234 nm is monitored over time using a spectrophotometer.

  • The initial rate of the reaction is calculated.

  • The percentage of 5-LOX inhibition is determined by comparing the reaction rates with and without the inhibitor.

  • The IC50 value is calculated from the dose-response curve.

Mandatory Visualization: Signaling Pathways

The biological effects of this compound and p-coumaric acid are mediated through their interaction with various cellular signaling pathways. The following diagrams, created using Graphviz (DOT language), illustrate some of the key pathways modulated by these compounds.

Antioxidant Signaling Pathway

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress pCA p-Coumaric Acid pCA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: p-Coumaric acid's antioxidant mechanism via the Nrf2/ARE pathway.

Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pCoumaraldehyde This compound (via Cinnamaldehyde) pCoumaraldehyde->IKK Inhibits pCA p-Coumaric Acid pCA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->InflammatoryGenes Induces Transcription Inflammation Inflammation InflammatoryGenes->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by this compound and p-coumaric acid.

Anticancer Signaling Pathway (Apoptosis)

Anticancer_Pathway pCoumaraldehyde This compound (via Cinnamaldehyde) Bcl2 Bcl-2 (Anti-apoptotic) pCoumaraldehyde->Bcl2 Inhibits Bax Bax (Pro-apoptotic) pCoumaraldehyde->Bax Activates pCA p-Coumaric Acid pCA->Bcl2 Inhibits pCA->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Pore Formation Bax->Mitochondrion Promotes Pore Formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by this compound and p-coumaric acid via the mitochondrial pathway.

Conclusion

This comparative guide highlights the biological activities of this compound and p-coumaric acid. While both compounds exhibit promising antioxidant, anti-inflammatory, and anticancer properties, the available data suggests nuances in their efficacy and mechanisms of action.

p-Coumaric acid is a well-documented antioxidant, and while this compound shows some antioxidant potential, it appears to be less potent in certain radical scavenging assays. Conversely, this compound demonstrated superior anti-hemolytic activity, suggesting a potentially greater protective effect on cell membranes.

In the realm of anti-inflammatory and anticancer activities, p-coumaric acid has been more extensively studied, with clear evidence of its ability to modulate key signaling pathways like NF-κB and induce apoptosis. While direct evidence for this compound is more limited, studies on the closely related cinnamaldehyde suggest it likely shares similar mechanisms of action, warranting further investigation into its specific potency.

The significant tyrosinase inhibitory activity of p-coumaric acid, with a low micromolar IC50 value, underscores its potential in applications targeting hyperpigmentation.

For drug development professionals, p-coumaric acid presents a more established lead compound with a wealth of preclinical data. However, the distinct properties of this compound, particularly its potent anti-hemolytic effect, suggest it is a valuable candidate for further research, especially in contexts where cell membrane integrity is crucial. Future head-to-head comparative studies are essential to fully elucidate the structure-activity relationships and therapeutic potential of both molecules.

References

A Comparative Guide to the Cross-Validation of UPLC-MS/MS, HPLC-UV, and GC-MS for p-Coumaraldehyde Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three widely used analytical techniques—Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of p-Coumaraldehyde. The selection of an appropriate analytical method is critical for accurate and reliable measurement of this compound in various matrices, impacting research findings and product development timelines. This document presents a cross-validation framework, summarizing quantitative performance data, detailing experimental protocols, and providing visual workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The choice of an analytical technique for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix complexity, and throughput needs. The following table summarizes the typical performance characteristics of UPLC-MS/MS, HPLC-UV, and GC-MS for the analysis of this compound and structurally similar phenolic aldehydes.

ParameterUPLC-MS/MSHPLC-UVGC-MS
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mLLow to mid ng/mL
Limit of Quantitation (LOQ) Mid ng/mL to pg/mLMid to high ng/mLMid to high ng/mL
Accuracy (% Recovery) 90-110%85-115%85-115%
Precision (%RSD) < 15%< 15%< 15%
Selectivity Very HighModerate to HighHigh
Throughput HighModerateModerate
Matrix Effect Can be significant, requires careful managementLess susceptible than MS, but can be affectedCan be significant, derivatization can help
Derivatization Not typically requiredNot typically requiredOften required to improve volatility and thermal stability

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using UPLC-MS/MS, HPLC-UV, and GC-MS.

UPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of a standard)

    • Internal Standard: Precursor ion > Product ion

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

HPLC-UV Method

HPLC-UV is a robust and cost-effective method suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add a suitable internal standard.

  • Acidify the sample with 1 M HCl to pH 2-3.

  • Extract twice with 3 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% acetic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 310 nm

GC-MS Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is often necessary to improve its volatility and thermal stability.

1. Sample Preparation and Derivatization (Silylation)

  • Extract this compound from the sample using a suitable solvent (e.g., ethyl acetate) as described in the HPLC-UV method.

  • Evaporate the extract to dryness.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Experimental Workflows

The following diagrams illustrate the experimental workflows for the analysis of this compound using UPLC-MS/MS, HPLC-UV, and GC-MS.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard Sample->Add_IS_ACN Vortex_Centrifuge Vortex & Centrifuge Add_IS_ACN->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

UPLC-MS/MS Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (1 mL) Add_IS_Acidify Add Internal Standard & Acidify Sample->Add_IS_Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS_Acidify->LLE Evaporate_Reconstitute Evaporate & Reconstitute LLE->Evaporate_Reconstitute HPLC HPLC Separation (C18 Column) Evaporate_Reconstitute->HPLC UV UV Detection (310 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

HPLC-UV Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GC GC Separation (DB-5ms Column) Derivatization->GC MS MS Detection (EI) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS Experimental Workflow

Conclusion

The selection of an analytical method for the quantification of this compound should be based on a thorough evaluation of the specific analytical needs and the performance characteristics of each technique.

  • UPLC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, particularly for the analysis of this compound in complex biological matrices.

  • HPLC-UV offers a robust and cost-effective solution for routine analysis in less complex samples where the highest sensitivity is not required.

  • GC-MS , with a necessary derivatization step, provides high selectivity and is a viable alternative, especially for volatile and semi-volatile compound profiling in a sample.

A comprehensive cross-validation of these methods within the intended laboratory environment is crucial to ensure data accuracy, reliability, and consistency, ultimately leading to more robust and defensible scientific outcomes.

Structure-activity relationship (SAR) studies of p-Coumaraldehyde analogs as antitumor agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the structure-activity relationships (SAR) of p-Coumaraldehyde analogs reveals promising avenues for the development of novel antitumor agents. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform future research and drug discovery initiatives.

Introduction to this compound and its Antitumor Promise

This compound, a naturally occurring phenolic compound, has demonstrated potential as an antitumor agent.[1] Its simple chemical scaffold, featuring a phenyl ring with a hydroxyl group and an unsaturated aldehyde side chain, offers a versatile platform for synthetic modification. By systematically altering its structure, researchers aim to enhance its cytotoxic activity against cancer cells while minimizing toxicity to healthy tissues. This guide delves into the structure-activity relationships of various this compound analogs, comparing their antitumor effects and elucidating the underlying molecular mechanisms.

Comparative Antitumor Activity of this compound Analogs

The antitumor efficacy of this compound analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the cytotoxic activities of several analogs, highlighting the impact of different structural modifications. It is important to note that while direct comparative studies on a wide range of this compound analogs are limited, data from structurally related compounds like cinnamaldehyde and coumarin derivatives provide valuable insights into their potential.

Table 1: Cytotoxicity of Cinnamaldehyde-Based Chalcone Derivatives against Caco-2 (Colon Cancer) Cells [2][3]

CompoundStructureIC50 (µM)
3e (2E,4E)-5-phenyl-1-(1H-pyrrol-2-yl)penta-2,4-dien-1-one32.19 ± 3.92
3j (2E,4E)-5-phenyl-1-(thiophen-2-yl)penta-2,4-dien-1-one149.37 ± 2.55
3k (2E,4E)-1-(furan-2-yl)-5-phenylpenta-2,4-dien-1-one130.38 ± 3.28
3f (2E,4E)-5-(2-methoxyphenyl)-1-(pyridin-2-yl)penta-2,4-dien-1-one172.74 ± 3.84
5-Fluorouracil (Reference) -33.12 ± 1.45

Table 2: Cytotoxicity of Coumarin Derivatives against Various Cancer Cell Lines [4]

CompoundCancer Cell LineIC50 (µM)
Compound 4 HL60 (Leukemia)8.09
MCF-7 (Breast)3.26
A549 (Lung)9.34
Compound 8b HepG2 (Liver)13.14
Staurosporine (Reference) HL607.48
MCF-73.06
A5493.70

Elucidating the Mechanism of Action: Key Signaling Pathways

The antitumor activity of this compound analogs is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Several key signaling pathways have been implicated in this process.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[5] Studies on related compounds like cinnamaldehyde suggest that this compound analogs may exert their antitumor effects by inhibiting this pathway.[5] Inhibition of PI3K/Akt signaling can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering caspase activation and apoptosis.[3][6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates pCoumaraldehyde This compound Analog pCoumaraldehyde->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Apoptosis Apoptosis Apoptosis mTOR->Apoptosis Promotes Survival Bax Bax (Pro-apoptotic) Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[7] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[8] Some hydroxycinnamaldehyde derivatives have been shown to inhibit STAT3 activation, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis.[7] This suggests that targeting the STAT3 pathway may be another mechanism through which this compound analogs exert their anticancer effects.[9]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of this compound analogs.

Synthesis of this compound Analogs (General Scheme)

A common method for synthesizing chalcone-like analogs of this compound is the Claisen-Schmidt condensation.[1]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogs Reactants This compound + Substituted Acetophenone Reaction Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) Reactants->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Product This compound Analog (Chalcone) Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: General workflow for the synthesis of this compound analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO) for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

  • Protein Extraction: Treat cells with the this compound analog for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, STAT3, p-STAT3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs and related compounds highlight their significant potential as a new class of antitumor agents. Modifications to the core structure, particularly the introduction of heterocyclic rings and substitutions on the phenyl ring, can profoundly influence their cytotoxic potency. The inhibition of key survival pathways such as PI3K/Akt and STAT3 appears to be a central mechanism of their action.

Future research should focus on the synthesis and systematic evaluation of a broader range of this compound analogs to establish a more comprehensive SAR. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. Further elucidation of their molecular targets and signaling pathways will pave the way for the rational design of more potent and selective this compound-based anticancer drugs.

References

A Comparative Structural Analysis of p-Coumaraldehyde and Other Natural Cinnamaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of p-Coumaraldehyde and two other prominent natural cinnamaldehydes: coniferaldehyde and sinapaldehyde. These compounds, all derivatives of cinnamaldehyde, are key intermediates in the biosynthesis of lignin and other phenylpropanoids in plants.[1][2] Beyond their botanical significance, they have garnered considerable interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] This analysis focuses on their structural nuances, supported by experimental data, to provide a comprehensive resource for researchers in medicinal chemistry, natural product chemistry, and drug development.

Molecular Structure and Physicochemical Properties

The core structure of these compounds is a phenylpropanoid backbone, specifically a cinnamaldehyde scaffold. Their structural diversity arises from the substitution pattern on the phenyl ring. This compound possesses a single hydroxyl group at the para position (C4). Coniferaldehyde is characterized by a hydroxyl group at C4 and a methoxy group at C3.[1][4] Sinapaldehyde features a hydroxyl group at C4 and two methoxy groups at C3 and C5.[2][5] These substitutions significantly influence their electronic properties, polarity, and ultimately, their biological activity.

PropertyThis compoundConiferaldehydeSinapaldehyde
IUPAC Name (2E)-3-(4-hydroxyphenyl)prop-2-enal(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal
Molecular Formula C₉H₈O₂[6]C₁₀H₁₀O₃[1]C₁₁H₁₂O₄[5]
Molecular Weight 148.16 g/mol [6]178.18 g/mol [4]208.21 g/mol [5]
Melting Point 140 °C[7]80 °C[1]104-106 °C[2]
Appearance Neat[8]Pale yellow solid[9]Crystalline solid

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the detailed structural features of these cinnamaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring.

Table 2: Comparative ¹H NMR Spectroscopic Data (DMSO-d₆, 500 MHz)

Proton This compound (δ, ppm) [10]Coniferaldehyde (δ, ppm) [11]Sinapaldehyde (δ, ppm)
H-7 (Aldehyde)9.589.619.60
H-86.666.796.82
H-97.617.597.59
H-2, H-67.61H-2: 7.35, H-6: 7.157.07
H-3, H-56.84H-5: 6.89-
OCH₃-3.843.82
OH~9.9 (broad)~9.5 (broad)~8.7 (broad)

Table 3: Comparative ¹³C NMR Spectroscopic Data (DMSO-d₆, 125 MHz)

Carbon This compound (δ, ppm) [10]Coniferaldehyde (δ, ppm) [11]Sinapaldehyde (δ, ppm)
C-7 (Aldehyde)194.0194.2194.4
C-8125.4126.0126.2
C-9153.7154.1154.5
C-1125.2125.8125.9
C-2, C-6131.0C-2: 116.1, C-6: 124.0107.4
C-3, C-5116.0C-3: 148.3, C-5: 111.0148.5
C-4160.6150.0139.6
OCH₃-55.856.2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for these cinnamaldehydes are associated with the hydroxyl, aldehyde, alkene, and aromatic moieties.

Table 4: Comparative FT-IR Spectroscopic Data (KBr, cm⁻¹)

Functional Group This compound Coniferaldehyde [9]Sinapaldehyde
O-H stretch (phenolic)~3400 (broad)~3450 (broad)~3400 (broad)
C-H stretch (aldehyde)~2850, ~2750~2840, ~2740~2850, ~2750
C=O stretch (conjugated aldehyde)~1670~1660~1665
C=C stretch (alkene)~1600~1590~1585
C=C stretch (aromatic)~1510, ~1450~1515, ~1460~1510, ~1455
C-O stretch (phenol)~1260~1270~1250
C-O stretch (ether)-~1150, ~1030~1130, ~1020
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecules. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation.

Table 5: Comparative UV-Vis Spectroscopic Data

Compound λmax (nm) Solvent
This compound~330Methanol
Coniferaldehyde~340[12]Methanol
Sinapaldehyde~345Methanol

Crystallographic Data

Table 6: Selected Bond Lengths and Angles for Sinapaldehyde [13]

Bond/Angle Value
C₇-C₈ bond length1.47 Å
C₈-C₉ bond length1.34 Å
C₉=O bond length1.23 Å
C-O (methoxy) bond length~1.36 Å
C-O-C (methoxy) bond angle~117°

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified cinnamaldehyde derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024-4096

    • Spectral width: -10 to 220 ppm

    • Temperature: 298 K

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC Analysis: [14][15][16]

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, and a gradient pump.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Linear gradient to 10% B

    • 30-35 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

  • Sample Preparation: Prepare standard solutions of each cinnamaldehyde in methanol (1 mg/mL). For plant extracts, perform a solid-phase extraction to enrich the phenolic fraction before dissolving in methanol.

  • Analysis: Inject 10 µL of the sample. Identify and quantify the compounds by comparing their retention times and peak areas with those of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis: [17][18]

  • Instrumentation: A GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) and an electron ionization (EI) source.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Parameters:

    • Ionization mode: EI (70 eV)

    • Mass range: 40-550 amu

  • Sample Preparation: Prepare dilute solutions (100 µg/mL) of the cinnamaldehydes in dichloromethane. For essential oil samples, a 1:100 dilution in dichloromethane is typically appropriate.

  • Analysis: Inject 1 µL of the sample. Identify compounds based on their retention times and by comparing their mass spectra with a reference library (e.g., NIST).

Signaling Pathways and Biological Activity

These cinnamaldehydes modulate various signaling pathways, contributing to their observed biological effects. Coniferaldehyde, in particular, has been shown to exert anti-inflammatory and antioxidant effects through multiple pathways.

Workflow for Comparative Structural Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Structural Elucidation cluster_3 Comparative Analysis Isolation Isolation & Purification Purity Purity Assessment Isolation->Purity NMR NMR (1H, 13C) Purity->NMR IR FT-IR Purity->IR UV UV-Vis Purity->UV Structure Structure Determination NMR->Structure IR->Structure UV->Structure Crystal Crystallography (if available) Structure->Crystal Comparison Data Comparison Structure->Comparison Crystal->Comparison SAR Structure-Activity Relationship Comparison->SAR

Caption: Workflow for the comparative structural analysis of cinnamaldehydes.

Signaling Pathways Modulated by Coniferaldehyde

Coniferaldehyde has been demonstrated to inhibit inflammatory responses by modulating key signaling cascades. For instance, it can suppress the activation of NF-κB, a central regulator of inflammation, by targeting upstream kinases such as TAK1 and MAPKs.[3] Additionally, it activates the Nrf2 antioxidant response element pathway, leading to the upregulation of cytoprotective genes like heme oxygenase-1 (HO-1).[3]

G cluster_0 Anti-inflammatory & Antioxidant Pathways LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPK MAPK TAK1->MAPK NFkB NF-κB MAPK->NFkB ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Coniferaldehyde Coniferaldehyde Coniferaldehyde->TAK1 Nrf2 Nrf2 Coniferaldehyde->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Simplified signaling pathways modulated by coniferaldehyde.

Conclusion

This guide provides a foundational comparative analysis of this compound, coniferaldehyde, and sinapaldehyde. The presented data highlights the subtle yet significant structural differences imparted by the varied substitution patterns on the phenyl ring. These differences are clearly reflected in their spectroscopic properties and are anticipated to be a key determinant of their distinct biological activities. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Further research, particularly in obtaining detailed crystallographic data for this compound and coniferaldehyde, will be invaluable in refining our understanding of the structure-activity relationships of these important natural compounds.

References

Assessing the Differential Incorporation of p-Coumaraldehyde into Lignin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biosynthetic pathways, analytical methodologies, and experimental data concerning the integration of p-coumaraldehyde into p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units.

The composition of lignin, a complex aromatic polymer in plant cell walls, significantly impacts biomass processing and has been a focal point of research for biofuel and biomaterial development. Lignin is primarily composed of three canonical monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. The aldehyde precursors to these alcohols, including this compound, can also be incorporated into the lignin polymer, particularly in genetically modified plants. This guide provides a comparative assessment of the factors influencing the differential incorporation of this compound into H, G, and S lignin units, supported by experimental data and detailed methodologies.

Lignin Biosynthesis and the Role of this compound

Lignin biosynthesis originates from the phenylpropanoid pathway, where the amino acid phenylalanine is converted through a series of enzymatic steps into the monolignols.[1] A key step in this pathway is the reduction of hydroxycinnamaldehydes (this compound, coniferaldehyde, and sinapaldehyde) to their corresponding alcohols by the enzyme cinnamyl alcohol dehydrogenase (CAD).[2]

Genetic downregulation of CAD activity has been shown to lead to an increased incorporation of these aldehydes into the lignin polymer.[2] While H-lignin is typically a minor component in most plants, certain genetic modifications can lead to plants that produce lignin almost entirely derived from p-coumaryl alcohol, the reduction product of this compound.[2][3] Attempts to block this reduction to increase this compound incorporation have revealed the complexity of the biosynthetic network, with evidence suggesting the existence of alternative, yet to be fully identified, enzymes capable of reducing this compound to p-coumaryl alcohol.[2][3]

While direct quantitative data on the differential incorporation of this compound into H, G, and S units is limited, studies on a related molecule, p-coumarate, provide valuable insights. Research has shown a strong preference for p-coumarate to acylate syringyl (S) units in the lignin of grasses like maize and bamboo.[4] This suggests that the enzymatic machinery responsible for incorporating p-coumaroyl moieties may have a preference for S-lignin precursors.

Comparative Data on Lignin Composition

The following tables summarize the lignin composition in wild-type and genetically modified plants, highlighting the potential for altering the incorporation of monolignol precursors.

Plant TypeLignin UnitTypical Percentage (%)Reference
Softwood (e.g., Pine) H (p-hydroxyphenyl)5-10%[4]
G (guaiacyl)90-95%[4]
S (syringyl)~0%[4]
Hardwood (e.g., Poplar) H (p-hydroxyphenyl)<5%[4]
G (guaiacyl)40-50%[4]
S (syringyl)50-60%[4]
Grasses (e.g., Maize) H (p-hydroxyphenyl)5-10%[4]
G (guaiacyl)35-45%[4]
S (syringyl)50-60%[4]

Table 1: Typical Lignin Composition in Different Plant Types. This table illustrates the natural variation in H, G, and S lignin units across major plant groups.

Genetic ModificationPlant SpeciesEffect on Lignin CompositionReference
CAD Downregulation Tobacco, PineIncreased incorporation of coniferaldehyde and sinapaldehyde.[5]
med5a/5b ref8-1 mutant Arabidopsis thalianaLignin primarily derived from p-coumaryl alcohol (H-units).[2][3]
med5a/5b ref8-1 cadc cadd mutant Arabidopsis thalianaContinued synthesis of H-lignin, suggesting alternative CAD activity.[2]
Heterologous expression of PMT Arabidopsis, Poplar, AlfalfaIncorporation of p-coumarate into lignin.[6]

Table 2: Impact of Genetic Modifications on Lignin Composition. This table highlights key genetic engineering strategies that alter the monolignol composition of lignin, providing a basis for studying the incorporation of non-canonical monomers like this compound.

Experimental Protocols

The assessment of this compound incorporation into lignin relies on a combination of chemical degradation and spectroscopic techniques.

Thioacidolysis

Thioacidolysis is a chemical degradation method that cleaves β-O-4 aryl ether linkages in lignin, releasing monomeric units that can be quantified by gas chromatography-mass spectrometry (GC-MS).[7][8][9]

Protocol:

  • A small amount of dried biomass (2-5 mg) is heated in a solution of ethanethiol and boron trifluoride etherate.[7][8]

  • The reaction mixture is then neutralized and the released monomers are derivatized (e.g., silylated) to make them volatile for GC analysis.

  • The derivatized monomers are separated and quantified by GC-MS.

  • This method can be adapted for high-throughput screening of large sample sets.[7][8][9]

Derivatization Followed by Reductive Cleavage (DFRC)

DFRC is another chemical degradation method that cleaves α- and β-aryl ether linkages in lignin. A key advantage of DFRC is that it leaves γ-esters intact, allowing for the analysis of acylated lignin units.[4][10][11][12][13]

Protocol:

  • The biomass sample is first treated with acetyl bromide to solubilize the lignin and convert hydroxyl groups to acetates.

  • The resulting product is then subjected to reductive cleavage using zinc dust.

  • The released monomeric and dimeric products are analyzed by GC-MS.

  • DFRC is particularly useful for studying the incorporation of p-coumarate and other acylated monolignols.[4][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR, particularly 2D Heteronuclear Single Quantum Coherence (HSQC) NMR, is a powerful non-destructive technique for the structural characterization of lignin.[14][15][16][17]

Protocol:

  • Lignin is first isolated from the plant cell wall.

  • The isolated lignin is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • 1D and 2D NMR spectra (e.g., HSQC, HMBC) are acquired.

  • The signals in the spectra are assigned to specific structural units and linkages within the lignin polymer, providing detailed information on its composition and structure.[14][17]

Visualizing Pathways and Workflows

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA p_Coumaraldehyde This compound p_Coumaroyl_CoA->p_Coumaraldehyde Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA p_Coumaryl_alcohol p-Coumaryl Alcohol p_Coumaraldehyde->p_Coumaryl_alcohol Reduction H_Lignin H-Lignin p_Coumaraldehyde->H_Lignin Incorporation in CAD-deficient plants CAD CAD (Cinnamyl Alcohol Dehydrogenase) p_Coumaryl_alcohol->H_Lignin Polymerization Coniferaldehyde Coniferaldehyde Caffeoyl_CoA->Coniferaldehyde Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol Reduction _5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->_5_Hydroxyconiferaldehyde G_Lignin G-Lignin Coniferyl_alcohol->G_Lignin Polymerization Sinapaldehyde Sinapaldehyde _5_Hydroxyconiferaldehyde->Sinapaldehyde Sinapyl_alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_alcohol Reduction S_Lignin S-Lignin Sinapyl_alcohol->S_Lignin Polymerization CAD->p_Coumaryl_alcohol CAD->Coniferyl_alcohol CAD->Sinapyl_alcohol

Caption: Simplified monolignol biosynthetic pathway.

Experimental_Workflow Biomass Plant Biomass (Wild-type or Genetically Modified) Lignin_Isolation Lignin Isolation (for NMR) Biomass->Lignin_Isolation Chemical_Degradation Chemical Degradation Biomass->Chemical_Degradation NMR_Analysis Solution-State NMR (HSQC, HMBC) Lignin_Isolation->NMR_Analysis Structural_Elucidation Structural Elucidation (Linkage types, Subunit composition) NMR_Analysis->Structural_Elucidation Thioacidolysis Thioacidolysis Chemical_Degradation->Thioacidolysis DFRC DFRC Chemical_Degradation->DFRC GCMS_Analysis GC-MS Analysis Thioacidolysis->GCMS_Analysis DFRC->GCMS_Analysis Quantification Quantification of Monomers (H, G, S, Aldehydes, Acylates) GCMS_Analysis->Quantification

References

Comparative metabolomic profiling of plants overexpressing or downregulating p-Coumaraldehyde biosynthesis genes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic consequences of overexpressing or downregulating key genes in the p-Coumaraldehyde biosynthesis pathway in plants. Understanding the metabolic shifts resulting from genetic manipulation of this crucial pathway is paramount for applications ranging from biofuel production to the synthesis of novel pharmaceuticals. This compound is a central intermediate in the phenylpropanoid pathway, leading to the biosynthesis of lignin, flavonoids, and other important secondary metabolites.[1][2] The enzymes Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) are critical gatekeepers in this pathway, catalyzing the steps immediately preceding and following this compound formation, respectively.[2][3][4]

Quantitative Metabolomic Data Summary

The following tables summarize the quantitative changes in key metabolites observed in plants with genetic modifications to CCR and CAD genes. Data has been compiled from multiple studies across different plant species to provide a comparative overview.

Table 1: Metabolite Changes Following Downregulation of Cinnamoyl-CoA Reductase (CCR) or Cinnamyl Alcohol Dehydrogenase (CAD)
Plant SpeciesGene DownregulatedMetabolite ClassKey MetabolitesObserved ChangeReference
Mulberry (Morus alba)MaCCR1LigninTotal LigninSignificant Decrease[3]
Mulberry (Morus alba)MaCAD3/4LigninTotal LigninSignificant Decrease[3]
Mulberry (Morus alba)MaCCR1 + MaCAD3/4LigninTotal LigninMore Significant Decrease[3]
Tobacco (Nicotiana tabacum)CAD1PhenolicsConiferyl alcohol derivatives (dimers/trimers)Less Abundant[5]
Tobacco (Nicotiana tabacum)CAD1Phenolics3-trans-caffeoyl quinic acidAccumulation[5]
ArabidopsisCCR1 + CAD C/DLigninTotal LigninReduced to 50% of wild-type[6]
ArabidopsisCCR1 + CAD C/DPhenylpropanoidsFlavonol glycosides, Sinapoyl malate, Feruloyl malateAccumulation[6]
Table 2: Metabolite Changes Following Overexpression of Cinnamyl Alcohol Dehydrogenase (CAD)
Plant SpeciesGene OverexpressedMetabolite ClassKey MetabolitesObserved ChangeReference
Artemisia annuaAaCADLigninTotal LigninSignificantly Higher[7]
Artemisia annuaAaCADCoumarinsCoumarinSignificant Increase[7]
Artemisia annuaAaCADSesquiterpenesArtemisinin, Arteannuin BSignificantly Reduced[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolomic studies. Below are generalized protocols for key experiments cited in this guide.

Metabolite Extraction from Plant Tissue for LC-MS Analysis

This protocol is a composite of standard methods for the extraction of phenylpropanoids and other secondary metabolites from plant tissues.[8][9][10][11]

  • Sample Preparation: Harvest plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[9]

  • Extraction:

    • Weigh approximately 50-100 mg of frozen ground tissue into a microcentrifuge tube.

    • Add a pre-chilled extraction solvent. A common solvent for phenylpropanoids is 70-80% methanol in water.[11] The ratio of solvent to tissue should be optimized but is typically around 10:1 (v/w).

    • Vortex the mixture vigorously for 1 minute.

    • Sonication or further homogenization can be performed to improve extraction efficiency.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Sample Filtration: Carefully transfer the supernatant to a new tube. For LC-MS analysis, it is recommended to filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: Store the extracts at -80°C until analysis to prevent degradation of metabolites.

Targeted LC-MS/MS Analysis of Phenylpropanoids

This protocol outlines a general approach for the quantification of specific phenylpropanoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used for the separation of phenylpropanoids.

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol with a small amount of acid.

    • Gradient: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.

    • Analysis Mode: For targeted quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion for the target metabolite and then monitoring for a specific product ion after fragmentation.

  • Quantification: A standard curve is generated using authentic standards of the target metabolites. The concentration of the metabolites in the plant extracts is then determined by comparing their peak areas to the standard curve.

Visualizing the Pathway and Workflow

This compound Biosynthesis Pathway

pCoumaraldehyde_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde This compound p_Coumaroyl_CoA->p_Coumaraldehyde CCR Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS p_Coumaryl_alcohol p-Coumaryl alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD Lignin_H Lignin (H-unit) p_Coumaryl_alcohol->Lignin_H PAL PAL C4H C4H _4CL 4CL CCR CCR CAD CAD CHS CHS CCR_down Downregulation CCR_down->p_Coumaraldehyde CAD_down Downregulation CAD_down->p_Coumaryl_alcohol CAD_up Overexpression CAD_up->p_Coumaryl_alcohol

Caption: The this compound biosynthesis pathway and points of genetic intervention.

Experimental Workflow for Comparative Metabolomics

Experimental_Workflow Plant_Material Plant Material (Wild-Type, Overexpressor, Downregulated) Genetic_Modification Genetic Modification (e.g., Agrobacterium-mediated transformation) Plant_Cultivation Plant Cultivation (Controlled Environment) Genetic_Modification->Plant_Cultivation Harvesting Tissue Harvesting & Quenching (Liquid N2) Plant_Cultivation->Harvesting Extraction Metabolite Extraction (e.g., Methanol/Water) Harvesting->Extraction LCMS_Analysis LC-MS/MS Analysis (Targeted/Untargeted) Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, t-test) Data_Processing->Statistical_Analysis Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Interpretation

Caption: A generalized workflow for comparative metabolomic studies in plants.

References

Safety Operating Guide

Navigating the Safe Disposal of p-Coumaraldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of laboratory chemicals are fundamental to ensuring a safe and compliant working environment. This guide provides essential, immediate safety and logistical information for the proper disposal of p-Coumaraldehyde. By adhering to these procedural steps, laboratories can mitigate risks and maintain a high standard of safety.

Immediate Safety and Handling Precautions

Essential Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect from potential splashes.

  • Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.

All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Hazard Data for p-Coumaric Acid (Related Compound)

The hazard data for p-Coumaric acid serves as a valuable reference for assessing the potential risks associated with this compound.

Hazard ClassificationGHS CategoryHazard StatementCitations
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1]
Acute toxicity - oralCategory 4H302: Harmful if swallowed[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be carried out in accordance with federal, state, and local regulations, as well as institutional guidelines.[2]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent hazardous reactions.[3]

  • Solid Waste: Unused or expired this compound powder should be collected in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and contaminated gloves, should be treated as hazardous chemical waste.[4] This waste should be kept separate from other types of laboratory waste, such as biological or radioactive waste, unless specific guidance from your institution's Environmental Health and Safety (EHS) office states otherwise.

Step 2: Containerization and Labeling

  • Container Type: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, for collecting this compound waste.[4] Ensure the containers are in good condition and have secure, leak-proof lids.[2]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[4] If the waste is a solution, all components and their approximate percentages must be listed.[3]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area: Hazardous waste must be stored in a designated "Satellite Accumulation Area" at or near the point of generation.[3][5]

  • Segregation: Incompatible wastes must be segregated to prevent reactions.[3] Store acids and bases separately, and keep acids away from cyanides or sulfides.[3]

  • Container Management: Waste containers must be kept closed except when adding or removing waste.[5] They should be inspected weekly for any signs of leakage.[3]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][6]

  • Prohibited Disposal Methods: Never dispose of this compound or its solutions down the drain.[5][7] Evaporation of chemical waste is also not a permissible disposal method.[6]

  • Empty Containers: An empty container that held this compound should have all labels defaced and the cap removed before being disposed of as regular trash.[6] If the compound is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[6][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste solid, liquid, or contaminated material? A->B C Solid Waste (Neat Compound) B->C Solid D Liquid Waste (Solution) B->D Liquid E Contaminated Materials (Gloves, Tips, etc.) B->E Contaminated F Select Chemically Compatible Container (e.g., HDPE, Glass) C->F D->F E->F G Label Container: 'HAZARDOUS WASTE' & 'this compound' & Components F->G H Store in Designated Satellite Accumulation Area G->H I Keep Container Closed & Segregate Incompatibles H->I J Arrange for Pickup by EHS or Licensed Contractor I->J K Final Disposal at Approved Facility J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling p-Coumaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety protocols and logistical information for handling p-Coumaraldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the available safety data for the closely related compound, p-Coumaric acid, and general best practices for handling aromatic aldehydes.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following potential health effects.[1] All personnel handling this compound must be thoroughly trained in its safe handling and storage.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation.[1][2][3]
Skin Sensitization1May cause an allergic skin reaction.[1][3]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[2][3]

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN 166 or ANSI Z87.1 standards. A face shield may be required for operations with a high risk of splashing or dust generation.[4]To protect eyes and face from splashes and airborne particles.
Skin Protection Disposable nitrile gloves are recommended for short-term protection.[5] A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron or coverall should be worn.[4]To prevent skin contact with the chemical.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.[4] All work with this compound powder should be conducted within a certified chemical fume hood.[5]To prevent inhalation of fine powder particles.
Foot Protection Closed-toe and closed-heel shoes must be worn in the laboratory at all times.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Preparation and Engineering Controls:

  • Conduct a Pre-Work Safety Review: Before beginning any work, review this safety guide and the available safety information for similar compounds.

  • Work in a Controlled Area: All weighing and handling of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure Emergency Equipment is Accessible: Verify that a safety shower and eyewash station are readily accessible and in good working order.

Weighing and Solution Preparation:

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Careful Weighing: Carefully weigh the required amount of the compound on a tared weigh boat or paper inside the chemical fume hood.

  • Controlled Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible during this process.

Experimental Use:

  • Keep Containers Sealed: All containers with the compound or its solutions should be kept tightly sealed when not in use.

  • Clear Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Post-Handling:

  • Thorough Cleaning: Clean the work area thoroughly after handling is complete.

  • Proper PPE Removal: Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Guide prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 handle1 Don PPE prep2->handle1 handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 handle4 Conduct Experiment handle3->handle4 post1 Clean Work Area handle4->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3

References

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